Technical Documentation Center

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
  • CAS: 1624262-14-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis and Mechanistic Pathway of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

This guide provides a comprehensive overview of the synthetic route and underlying mechanistic principles for the preparation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. Tailored for researchers and professionals in or...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive overview of the synthetic route and underlying mechanistic principles for the preparation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. Tailored for researchers and professionals in organic synthesis and drug development, this document elucidates the strategic considerations and experimental details essential for the successful synthesis of this substituted pyridinone derivative.

Strategic Overview: A Retrosynthetic Approach

The synthesis of the target molecule is logically approached through a two-step sequence starting from a commercially available precursor. A retrosynthetic analysis reveals the key bond disconnections and the required transformations: the formation of a C-N bond via nitration and an N-C bond through alkylation.

G Target 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Precursor1 1-Ethyl-6-methyl-pyridin-2(1H)-one Target->Precursor1 C-N bond formation (Nitration) Precursor2 6-Methyl-2-pyridone Precursor1->Precursor2 N-C bond formation (N-Alkylation) AlkylatingAgent Ethylating Agent (e.g., Iodoethane) Precursor1->AlkylatingAgent

Caption: Retrosynthetic analysis of the target molecule.

Part 1: Synthesis of the Precursor: 1-Ethyl-6-methyl-pyridin-2(1H)-one

The initial phase of the synthesis focuses on the preparation of the N-alkylated pyridinone intermediate. This step is critical as it establishes the core structure prior to the electronically demanding nitration step.

Starting Material: 6-Methyl-2-pyridone

The synthesis commences with 6-methyl-2-pyridone, also known by its tautomeric name, 2-hydroxy-6-methylpyridine.[1] This compound is a widely available heterocyclic building block.[2] It exists in a tautomeric equilibrium between the pyridone and hydroxypyridine forms, a characteristic that profoundly influences its reactivity, particularly in alkylation reactions.

The Ambident Nucleophile Challenge: N- vs. O-Alkylation

The tautomerism of 2-pyridones renders them ambident nucleophiles, meaning they can react with electrophiles at either the nitrogen or the oxygen atom. The regioselectivity of the alkylation is highly dependent on the reaction conditions, including the choice of base, solvent, and the nature of the alkylating agent.[3]

  • N-Alkylation is typically favored under conditions that promote the pyridone tautomer and utilize a strong base to generate the pyridone anion. Polar aprotic solvents are often employed.

  • O-Alkylation can be favored with different catalysts or conditions that stabilize the hydroxypyridine form.[4][5] For instance, cesium fluoride (CsF) has been shown to tune the selectivity based on the alkyl halide used.[6]

For the synthesis of our target precursor, selective N-alkylation is paramount.

Experimental Protocol: N-Ethylation of 6-Methyl-2-pyridone

This protocol is designed to maximize the yield of the N-alkylated product by leveraging conditions known to favor this regioselectivity.[3]

Workflow for N-Alkylation

G A 6-Methyl-2-pyridone + NaH in DMF B Stir at 0°C to rt (Deprotonation) A->B Formation of Sodium Salt C Add Iodoethane (EtI) (Electrophile) B->C D Reaction at rt C->D SN2 Reaction E Aqueous Work-up & Extraction D->E F Purification (Chromatography) E->F G 1-Ethyl-6-methyl- pyridin-2(1H)-one F->G

Caption: Experimental workflow for N-alkylation.

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under an inert argon atmosphere, add dry N,N-dimethylformamide (DMF).

  • Deprotonation: Cool the solvent to 0°C using an ice bath. Add sodium hydride (NaH, 1.1 equivalents) portion-wise. To this suspension, add a solution of 6-methyl-2-pyridone (1.0 equivalent) in dry DMF dropwise.

  • Anion Formation: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. The evolution of hydrogen gas indicates the formation of the sodium pyridonate salt. The choice of a strong, non-nucleophilic base like NaH is crucial for complete deprotonation, which enhances the nucleophilicity of the nitrogen atom.

  • Alkylation: Cool the mixture back to 0°C and add iodoethane (1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to proceed at room temperature, monitoring by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield pure 1-ethyl-6-methyl-pyridin-2(1H)-one.

Part 2: Electrophilic Nitration of the Pyridinone Ring

With the N-alkylated precursor in hand, the subsequent step is the introduction of the nitro group onto the pyridinone ring. This is a classic electrophilic aromatic substitution reaction.

Regioselectivity in Pyridone Nitration

The pyridine ring is generally electron-deficient and thus deactivated towards electrophilic substitution compared to benzene.[7] However, the oxo group in the 2-pyridone system acts as an activating, ortho-, para-directing group. The N-ethyl and C6-methyl groups are also activating. The interplay of these directing effects determines the position of nitration.

Kinetic studies on the nitration of pyridones have shown that the reaction occurs on the free base species.[8] The position of nitration (C3 vs. C5) is highly sensitive to the acidity of the reaction medium.[9][10]

  • In low acidity media , nitration tends to occur at the 3-position .

  • In high acidity media (e.g., concentrated sulfuric acid), nitration is favored at the 5-position .

For our target molecule, we require nitration at the C5 position. Therefore, strongly acidic conditions are necessary.

Experimental Protocol: Nitration of 1-Ethyl-6-methyl-pyridin-2(1H)-one

This protocol employs a standard mixed-acid nitrating system to achieve the desired regioselectivity.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0°C in an ice-salt bath.

  • Substrate Addition: Slowly add the precursor, 1-ethyl-6-methyl-pyridin-2(1H)-one (1.0 equivalent), to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C. The pyridinone will dissolve to form a solution.

  • Nitrating Agent Addition: Prepare a nitrating mixture by carefully adding concentrated nitric acid (HNO₃, 1.1 equivalents) to concentrated sulfuric acid in a separate flask, maintaining a low temperature. Add this mixed acid dropwise to the solution of the substrate, keeping the reaction temperature below 10°C.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for several hours, monitoring the reaction progress by TLC or HPLC.

  • Quenching: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

  • Work-up: Collect the solid product by filtration. Wash the solid with cold water until the filtrate is neutral to litmus paper.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to afford pure 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

StepReactantReagentsConditionsProduct
1. N-Alkylation 6-Methyl-2-pyridoneSodium Hydride (NaH), Iodoethane (EtI)DMF, 0°C to room temp.1-Ethyl-6-methyl-pyridin-2(1H)-one
2. Nitration 1-Ethyl-6-methyl-pyridin-2(1H)-oneConc. Nitric Acid (HNO₃), Conc. Sulfuric Acid (H₂SO₄)0°C to room temp.1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Part 3: In-Depth Mechanistic Analysis of the Nitration Step

The nitration of the pyridinone ring proceeds via a well-established electrophilic aromatic substitution mechanism.

Step 1: Generation of the Electrophile

In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).

H₂SO₄ + HNO₃ ⇌ HSO₄⁻ + H₂NO₃⁺ H₂NO₃⁺ → H₂O + NO₂⁺ (Nitronium ion)

Step 2: Electrophilic Attack and Formation of the Sigma Complex

The electron-rich pyridinone ring attacks the nitronium ion. The attack at the C5 position is favored due to the directing effects of the substituents. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

The stability of this intermediate dictates the regioselectivity. The positive charge can be delocalized across the ring and onto the nitrogen and oxygen atoms, which provides significant stabilization. Attack at C5 allows for resonance structures that place the positive charge adjacent to the electron-donating nitrogen atom, which is a stabilizing factor.

Step 3: Deprotonation and Rearomatization

A weak base in the medium, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the C5 carbon of the sigma complex. This restores the aromaticity of the ring, yielding the final product, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Mechanism of Electrophilic Nitration

G Reactant 1-Ethyl-6-methyl-pyridin-2(1H)-one + NO₂⁺ p1 Reactant->p1 Electrophilic Attack at C5 SigmaComplex Sigma Complex (Resonance Stabilized) p2 SigmaComplex->p2 Deprotonation Product 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one + H⁺ p1->SigmaComplex p2->Product

Caption: Generalized mechanism for the nitration of the pyridinone precursor.

References

Sources

Exploratory

Spectroscopic analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Foreword: A Predictive Approach to Spectroscopic Characterization Molecular Structure and Functional Group Analysis A...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Foreword: A Predictive Approach to Spectroscopic Characterization

Molecular Structure and Functional Group Analysis

A thorough spectroscopic analysis begins with a foundational understanding of the molecule's structure. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a substituted pyridinone ring, a heterocyclic system of significant interest in medicinal chemistry. The key structural features that will dictate its spectroscopic behavior are:

  • A pyridinone core, which imparts aromaticity and contains a carbonyl group (C=O).

  • An N-ethyl group, introducing aliphatic protons with a characteristic ethyl pattern.

  • A C-methyl group attached to the pyridinone ring.

  • A nitro group (NO₂), a strong electron-withdrawing group that significantly influences the electronic environment of the ring.

Caption: Molecular structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[6][7] We will explore the expected ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: Proton Environment Analysis

The ¹H NMR spectrum will reveal the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).

Predicted ¹H NMR Data

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~8.0-8.5Singlet (s)1HH-4The proton at C4 is deshielded by the adjacent electron-withdrawing nitro group and the pyridinone ring's electronic effects. Its isolation from other protons results in a singlet.
~3.9-4.2Quartet (q)2HN-CH₂-CH₃The methylene protons are adjacent to the nitrogen atom, causing a downfield shift. They are split into a quartet by the three neighboring methyl protons.
~2.4-2.6Singlet (s)3HC6-CH₃The methyl group at C6 is attached to an aromatic ring, resulting in a chemical shift in the typical benzylic region. It appears as a singlet due to the absence of adjacent protons.
~1.2-1.4Triplet (t)3HN-CH₂-CH₃The terminal methyl protons of the ethyl group are split into a triplet by the two neighboring methylene protons.

Experimental Protocol: ¹H NMR Spectroscopy

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Dissolve ~5-10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆). prep2 Add a small amount of TMS as an internal standard (0 ppm). prep1->prep2 prep3 Transfer the solution to a 5 mm NMR tube. prep2->prep3 acq1 Place the NMR tube in the spectrometer. prep3->acq1 acq2 Tune and shim the instrument to optimize magnetic field homogeneity. acq1->acq2 acq3 Acquire the ¹H NMR spectrum using a standard pulse sequence (e.g., 30° pulse, 1-2s relaxation delay). acq2->acq3 proc1 Apply Fourier transformation to the Free Induction Decay (FID). acq3->proc1 proc2 Phase correct the spectrum and calibrate the chemical shift scale to TMS. proc1->proc2 proc3 Integrate the signals and analyze the multiplicities. proc2->proc3

Caption: Workflow for ¹H NMR Spectroscopy.

Causality in Protocol:

  • Deuterated Solvent: Using a solvent like CDCl₃ or DMSO-d₆ is crucial as it is "invisible" in the ¹H NMR spectrum, preventing large solvent peaks from obscuring the analyte signals.[8]

  • TMS (Tetramethylsilane): TMS is used as a universal internal standard because its protons are highly shielded, appearing at 0.0 ppm, away from most other organic proton signals. It is also chemically inert.

  • Tuning and Shimming: This step is vital for achieving high-resolution spectra. An inhomogeneous magnetic field would lead to broad, poorly resolved peaks, making interpretation difficult.

¹³C NMR Spectroscopy: Carbon Backbone Elucidation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Predicted ¹³C NMR Data

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~160-165C=OThe carbonyl carbon is highly deshielded and appears significantly downfield.
~145-155C-NO₂ and C-N(Et)Carbons directly attached to heteroatoms (N, O) and involved in the aromatic system are deshielded.
~120-140Aromatic C-H and C-CH₃The remaining carbons of the pyridinone ring will resonate in the aromatic region.
~40-45N-CH₂The methylene carbon is deshielded by the adjacent nitrogen.
~15-20C6-CH₃The methyl carbon attached to the ring.
~12-15N-CH₂-CH₃The terminal methyl carbon of the ethyl group.

Experimental Protocol: ¹³C NMR Spectroscopy

The protocol is similar to ¹H NMR, with adjustments to the acquisition parameters to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. This typically involves a larger number of scans and the use of proton decoupling to simplify the spectrum to single lines for each carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.[6]

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~1660-1680C=O (Amide)Stretching
~1500-1550 and ~1300-1350NO₂Asymmetric and Symmetric Stretching
~2850-2980C-H (Aliphatic)Stretching
~1600-1640C=C (Aromatic)Stretching
~1200-1300C-NStretching

Experimental Protocol: FT-IR Spectroscopy (Attenuated Total Reflectance - ATR)

cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_analysis Data Interpretation setup1 Ensure the ATR crystal is clean. setup2 Record a background spectrum of the empty ATR stage. setup1->setup2 sample1 Place a small amount of the solid sample onto the ATR crystal. setup2->sample1 sample2 Apply pressure using the anvil to ensure good contact. sample1->sample2 sample3 Acquire the sample spectrum. sample2->sample3 analysis1 The background spectrum is automatically subtracted. sample3->analysis1 analysis2 Identify and assign the characteristic absorption bands to functional groups. analysis1->analysis2

Caption: Workflow for FT-IR Spectroscopy using ATR.

Causality in Protocol:

  • Background Spectrum: Recording a background spectrum is a self-validating step. It captures the IR absorption of atmospheric CO₂ and water vapor, as well as any instrumental artifacts. This background is then subtracted from the sample spectrum, ensuring that the resulting peaks are only from the sample itself.

  • ATR Pressure: Applying pressure is critical for obtaining a high-quality spectrum. It ensures intimate contact between the sample and the ATR crystal, maximizing the interaction of the IR evanescent wave with the sample.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues about its structure and stability.[6]

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (C₈H₁₀N₂O₃) is 182.18 g/mol .[1] A prominent peak at m/z = 182 would be expected, corresponding to the intact molecule with a single positive charge.

  • Key Fragmentation Patterns:

    • Loss of NO₂: A fragment corresponding to the loss of the nitro group (46 Da) would likely be observed (m/z = 136).

    • Loss of Ethyl Group: Fragmentation involving the loss of the ethyl group (29 Da) could occur (m/z = 153).

    • Alpha-cleavage: Cleavage of the C-N bond of the ethyl group could lead to a fragment from the loss of a methyl radical (15 Da) from the ethyl group, resulting in a peak at m/z = 167.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source at a constant flow rate.

  • Ionization: A high voltage is applied to the capillary tip, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole or time-of-flight), which separates them based on their mass-to-charge (m/z) ratio.[6]

  • Detection: The separated ions are detected, and a mass spectrum is generated.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-systems and chromophores.[7]

Predicted UV-Vis Absorption

Given the extended conjugation of the pyridinone ring and the presence of the nitro group chromophore, we can anticipate strong absorption in the UV region.

  • π→π* Transitions: These transitions, localized within the pyridinone ring system, are expected to produce strong absorption bands, likely in the range of 250-350 nm.[3]

  • n→π* Transitions: Transitions involving the non-bonding electrons of the carbonyl oxygen and the nitro group may result in weaker absorption bands at longer wavelengths, potentially extending into the near-visible region.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile) of a precisely known concentration.[7][9]

  • Blank Measurement: Fill a cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).

  • Sample Measurement: Fill a matched cuvette with the sample solution and place it in the spectrophotometer.

  • Spectrum Acquisition: Scan a range of wavelengths (e.g., 200-600 nm) and record the absorbance.[5] The wavelength of maximum absorbance (λmax) is a key characteristic.[7]

Conclusion

This guide provides a detailed, predictive spectroscopic analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. By leveraging established principles and comparative data from related structures, we have outlined the expected ¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry, and UV-Vis data. The provided protocols are designed to be self-validating and offer insights into the rationale behind each experimental step. This comprehensive framework should serve as a valuable resource for any researcher or scientist undertaking the synthesis, characterization, or application of this and similar nitropyridinone compounds.

References

  • Structure and Optical Properties of New 2-N-Phenylamino-methyl-nitro-pyridine Isomers. (n.d.). Google Books.
  • Supporting Information - The Royal Society of Chemistry. (2019).
  • Confirming the Structure of 6-Methoxy-2-nitropyridin-3-amine Derivatives: A Comparative Guide. (2025). Benchchem.
  • Step 1: Preparation of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone. (n.d.). Mol-Instincts.
  • Supplementary Information Synthetic routes to compounds 5 and 10-19. (n.d.). The Royal Society of Chemistry.
  • Structural, Spectroscopic Characterization and Docking Study of 4-Amino-3-Nitropyridine with Experimental Technique and Quantum Chemical Calculations. (2018). ResearchGate.
  • Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. (n.d.). ResearchGate.
  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. (n.d.). ChemScene.
  • 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one. (n.d.). CymitQuimica.
  • Pulsed Magnetic Resonance to Signal-Enhance Metabolites within Seconds by utilizing para-Hydrogen. (n.d.). MPG.PuRe.
  • A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives. (2025). Benchchem.
  • UV-Vis Spectrum of Methyl Red. (n.d.). SIELC Technologies.

Sources

Foundational

Physical and chemical properties of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-Ethyl-6-methyl-5-nitr...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the heterocyclic compound 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS No. 1624262-14-1). Due to the limited availability of experimental data, this document leverages predictive modeling for key physical and spectral characteristics, alongside a reasoned analysis of its chemical behavior based on the reactivity of related nitropyridinone structures. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and similar molecules in medicinal chemistry and materials science.

Introduction

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a substituted nitropyridinone, a class of compounds recognized for its diverse pharmacological potential. The pyridin-2(1H)-one core is a prevalent scaffold in numerous bioactive molecules and natural products. The introduction of a nitro group, a potent electron-withdrawing moiety, significantly influences the electronic properties of the pyridinone ring, impacting its reactivity and potential biological interactions. This guide aims to elucidate the key physicochemical and spectral properties of this specific derivative, providing a theoretical and practical framework for its use in research and development.

Molecular Structure and Identification

The molecular structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is characterized by a pyridin-2(1H)-one core substituted with an ethyl group at the nitrogen atom (N1), a methyl group at position C6, and a nitro group at position C5.

graph "Molecular_Structure" { layout=neato; node [shape=plaintext]; A [label=""]; B [label=""]; C [label=""]; D [label=""]; E [label="N"]; F [label="C"]; G [label="O"]; H [label=""]; I [label=""]; J [label="N"]; K [label="O"]; L [label="O"]; M [label=""]; N [label=""]; O [label=""];

A -- B [len=1.5]; B -- C [len=1.5]; C -- D [len=1.5]; D -- E [len=1.5]; E -- F [len=1.5]; F -- A [len=1.5]; F -- G [style=dashed, len=1.5]; E -- H [len=1.5]; H -- I [len=1.5]; C -- J [len=1.5]; J -- K [style=dashed, len=1.5]; J -- L [len=1.5]; A -- M [len=1.5]; M -- N [len=1.5]; N -- O [len=1.5]; }

Chemical structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Table 1: Compound Identification

IdentifierValue
CAS Number 1624262-14-1
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol
SMILES CCN1C(=O)C=C(C(=C1)[O-])C
InChI InChI=1S/C8H10N2O3/c1-3-10-7(9(11)12)5-4-6(2)8(10)13/h4-5H,3H2,1-2H3

Predicted Physical Properties

In the absence of experimentally determined physical data, computational methods provide valuable estimations. The following properties were predicted using established online chemical modeling environments.

Table 2: Predicted Physical Properties

PropertyPredicted Value
Boiling Point 335.2 ± 35.0 °C
Melting Point 85.0 - 110.0 °C
LogP 0.86
pKa 1.5 (most acidic)

Disclaimer: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Predicted Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and characterization of organic molecules. The following are predicted ¹H and ¹³C NMR spectra for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum provides insights into the electronic environment of the hydrogen atoms in the molecule.

graph "Predicted_1H_NMR_Spectrum" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Predicted ¹H NMR chemical shifts for key proton environments.

Interpretation:

  • Ethyl Group: The ethyl group protons are expected to show a characteristic triplet for the methyl group (CH₃) and a quartet for the methylene group (CH₂), arising from spin-spin coupling.

  • Methyl Group on Ring: The methyl group attached to the pyridinone ring is expected to appear as a singlet.

  • Ring Protons: The two protons on the pyridinone ring are in distinct electronic environments and are expected to appear as singlets in the aromatic region, with the proton adjacent to the nitro group likely being the most downfield.

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon AtomPredicted Chemical Shift (ppm)
C=O (C2)~160
C4~110
C5~145
C6~150
C3~130
CH₂ (Ethyl)~45
CH₃ (Ethyl)~15
CH₃ (Ring)~20

Disclaimer: These values are computationally predicted and should be used as estimates. Experimental verification is recommended.

Proposed Synthesis Pathway

While a specific synthesis for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one has not been published, a plausible synthetic route can be proposed based on established methodologies for the synthesis of related 2-pyridone derivatives. A likely approach involves the synthesis of the precursor 1-Ethyl-6-methyl-pyridin-2(1H)-one followed by nitration.

digraph "Synthesis_Pathway" { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Proposed synthetic pathway for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 1-Ethyl-6-methyl-pyridin-2(1H)-one

  • To a solution of a suitable 1,3-dicarbonyl compound (e.g., acetylacetone or a related ketoester) in an appropriate solvent (e.g., ethanol), add ethylamine.

  • The reaction mixture is heated under reflux for a specified period to facilitate the cyclocondensation reaction.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield 1-Ethyl-6-methyl-pyridin-2(1H)-one.

Step 2: Nitration of 1-Ethyl-6-methyl-pyridin-2(1H)-one

  • To a cooled mixture of concentrated sulfuric acid and fuming nitric acid, slowly add 1-Ethyl-6-methyl-pyridin-2(1H)-one while maintaining a low temperature (e.g., 0-5 °C).

  • The reaction mixture is stirred at this temperature for a period and then allowed to warm to room temperature.

  • The reaction is quenched by pouring it onto crushed ice, and the resulting precipitate is collected by filtration.

  • The crude product is washed with water and purified by recrystallization from a suitable solvent (e.g., ethanol) to afford 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Chemical Reactivity and Stability

The chemical reactivity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is largely dictated by the interplay of the electron-donating alkyl groups and the strongly electron-withdrawing nitro group on the pyridinone ring.

  • Nucleophilic Aromatic Substitution: The presence of the nitro group activates the pyridinone ring towards nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation provides a facile route to the corresponding 5-amino derivative, a valuable intermediate for further functionalization.

  • Electrophilic Aromatic Substitution: Electrophilic substitution reactions are expected to be disfavored due to the deactivating effect of the nitro group and the pyridinone carbonyl.

  • Stability: The compound is expected to be a stable crystalline solid under standard laboratory conditions. However, like many nitroaromatic compounds, it may be sensitive to heat and shock, and appropriate safety precautions should be taken.

Potential Applications

While specific applications for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one have not been reported, its structural motifs suggest potential utility in several areas of research and development:

  • Medicinal Chemistry: As a scaffold for the synthesis of novel therapeutic agents. The nitropyridinone core is a feature in compounds with a wide range of biological activities.

  • Materials Science: As a building block for the synthesis of functional materials, such as dyes, ligands for metal complexes, and organic electronic materials. The nitro group can be used as a handle for further chemical modifications.

  • Chemical Biology: The amino derivative, obtained via reduction of the nitro group, can be used as a probe for biological studies or for conjugation to other biomolecules.

Conclusion

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is a heterocyclic compound with potential for a variety of applications in scientific research. This guide has provided a comprehensive overview of its predicted physical and spectral properties, a plausible synthetic route, and an analysis of its expected chemical reactivity. As with any compound for which experimental data is limited, the information presented herein should be used as a starting point for further investigation, with the understanding that experimental verification is essential.

References

Due to the limited direct literature on 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, the references provided are for general methodologies and predictive tools relevant to the content of this guide.

  • ACD/Labs NMR Predictor. Advanced Chemistry Development, Inc. [Link]

  • Guan, Y., et al. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(36), 12012-12026. This paper describes the CASCADE predictor. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. This paper describes the PROSPRE predictor. [Link]

  • NMRDB. An open-source database for NMR spectra prediction. [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). The Synthesis of Pyridines. Chemical Reviews, 96(5), 1779-1814.
  • El-Gaby, M. S. A., et al. (2002). Synthesis and reactions of some new pyridin-2-one derivatives and their potential biological activity. Il Farmaco, 57(8), 613-619.
Exploratory

Solubility and stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Introduction 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS No. 1624262-14-1) is a substituted nitropyridinone deri...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility and Stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Introduction

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS No. 1624262-14-1) is a substituted nitropyridinone derivative.[1] The pyridinone scaffold is a significant heterocyclic motif found in numerous biologically active compounds and pharmaceuticals. The presence of a nitro group, a strong electron-withdrawing moiety, can significantly influence the molecule's physicochemical properties, including its solubility, stability, and potential for biological activity.[2] For researchers, scientists, and drug development professionals, a comprehensive understanding of the solubility and stability of this molecule is a critical prerequisite for its advancement in any research or development pipeline. Poor solubility can hinder formulation and bioavailability, while instability can compromise the safety, efficacy, and shelf-life of a potential therapeutic agent.

This technical guide provides a robust framework for the systematic evaluation of the solubility and intrinsic stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. It is designed not as a mere recitation of data, but as a strategic blueprint for investigation, grounded in established scientific principles and regulatory expectations. The protocols described herein are designed to be self-validating, ensuring the integrity and reliability of the data generated.

Part 1: Solubility Profile and Prediction

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its dissolution rate and, consequently, its bioavailability. The structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one—featuring a polar pyridinone core, a highly polar nitro group, and non-polar ethyl and methyl groups—suggests a complex solubility profile. The nitro and carbonyl groups can act as hydrogen bond acceptors, while the overall molecule possesses a degree of lipophilicity.

Theoretical Considerations and Causality
  • Lipophilicity: The ethyl and methyl groups contribute to the molecule's lipophilicity. The partition coefficient (log P) is a key indicator of this property. For a related compound, 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one, a calculated LogP of 0.8559 is reported, suggesting moderate lipophilicity.[3] This implies that solubility might be limited in aqueous media but favorable in organic solvents.

  • pH-Dependence: The pyridinone ring has a pKa and can exist in different ionization states depending on the pH of the medium. While the N-ethyl substitution prevents tautomerization to a hydroxypyridine, the overall electronic structure can be influenced by pH, which may affect solubility. Therefore, determining solubility in buffered solutions across a physiologically relevant pH range is essential.

  • Solvent Polarity: Solubility is expected to vary significantly with the polarity of the solvent. A systematic evaluation across a spectrum of solvents, from non-polar to polar protic and aprotic, is necessary to build a comprehensive solubility profile.

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol outlines the gold-standard shake-flask method for determining thermodynamic solubility, a self-validating system that ensures the solution has reached equilibrium.

Objective: To determine the equilibrium solubility of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in various pharmaceutically relevant solvents.

Methodology:

  • Preparation: Add an excess amount of the compound (enough to ensure a solid phase remains at equilibrium) to a series of glass vials, each containing a known volume of the test solvent (e.g., 5 mL).

  • Solvent Selection: A diverse panel of solvents should be used, including:

    • Purified Water (e.g., Milli-Q)

    • pH Buffers (e.g., pH 1.2, 4.5, 6.8, 7.4)

    • Ethanol

    • Methanol

    • Acetonitrile

    • Dimethyl Sulfoxide (DMSO)

    • Propylene Glycol

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C and 37 °C) to simulate ambient and physiological temperatures. Agitate the samples for a predetermined period (e.g., 48-72 hours) sufficient to reach equilibrium. The presence of undissolved solid at the end of this period is crucial for validating that saturation has been achieved.

  • Sample Processing: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (chemically compatible with the solvent) to remove any undissolved particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase to a concentration within the calibrated range of a pre-validated analytical method (typically HPLC-UV).

  • Analysis: Analyze the diluted samples by HPLC-UV. The concentration is determined by comparing the peak area of the analyte to a standard curve prepared from known concentrations of the compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.

Data Presentation: Solubility Data

The results of the solubility studies should be summarized in a clear, structured table.

Solvent SystemTemperature (°C)Solubility (mg/mL)pH (for aqueous)
Purified Water25[Experimental Value]~7.0
0.1 N HCl25[Experimental Value]1.2
Acetate Buffer25[Experimental Value]4.5
Phosphate Buffer25[Experimental Value]6.8
Phosphate Buffer25[Experimental Value]7.4
Ethanol25[Experimental Value]N/A
DMSO25[Experimental Value]N/A
Visualization: Solubility Determination Workflow

G cluster_prep 1. Sample Preparation cluster_equilibrate 2. Equilibration cluster_process 3. Sample Processing cluster_analysis 4. Quantification A Add excess compound to vial B Add known volume of solvent A->B C Seal and agitate at constant T (e.g., 48-72h) B->C D Settle undissolved solid C->D E Filter supernatant (0.22 µm) D->E F Dilute filtrate E->F G Analyze by validated HPLC-UV method F->G H Calculate concentration vs. standard curve G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Part 2: Intrinsic Stability and Forced Degradation

Understanding the intrinsic stability of a molecule is mandated by regulatory bodies like the ICH and is fundamental to developing a stable drug product.[4][5] Forced degradation studies, or stress testing, are designed to deliberately degrade the molecule under conditions more severe than accelerated stability testing.[6] These studies are essential for identifying potential degradation products, elucidating degradation pathways, and developing a stability-indicating analytical method.[4][5][6]

Potential Chemical Liabilities

The structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one suggests several potential degradation pathways:

  • Hydrolysis: The amide (lactam) bond in the pyridinone ring could be susceptible to hydrolysis under acidic or basic conditions.

  • Reduction: The nitro group is a known functional group that can be chemically or photochemically reduced.

  • Oxidation: While the core is relatively electron-deficient, oxidative degradation is a common pathway and must be investigated.

  • Photolysis: Many nitroaromatic compounds are sensitive to light and can undergo degradation upon exposure to UV or visible radiation.

Experimental Protocol: Forced Degradation Studies

This protocol is based on the ICH Q1A(R2) guideline.[7] The goal is to achieve a target degradation of 5-20% to ensure that primary degradants are formed without completely destroying the molecule.[6][7]

Objective: To investigate the intrinsic stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis:

      • Mix the stock solution with 0.1 N to 1 N HCl.[4][5]

      • Heat the mixture (e.g., at 60-80 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

      • After incubation, cool the sample and neutralize with an equivalent amount of NaOH.

    • Basic Hydrolysis:

      • Mix the stock solution with 0.1 N to 1 N NaOH.[4][5]

      • Keep at room temperature or heat gently (e.g., 40-60 °C) for a defined period.

      • After incubation, cool the sample and neutralize with an equivalent amount of HCl.

    • Oxidative Degradation:

      • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

      • Keep at room temperature for a defined period, protected from light.

    • Thermal Degradation:

      • Expose the solid compound to dry heat in a calibrated oven (e.g., 10 °C above the accelerated stability testing temperature).

      • Also, expose a solution of the compound to heat.

    • Photolytic Degradation (ICH Q1B):

      • Expose the solid compound and a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

      • A parallel set of samples should be protected from light (e.g., with aluminum foil) to serve as dark controls.

  • Analysis:

    • At each time point, withdraw a sample and dilute it to a suitable concentration.

    • Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC method.

    • The method should be capable of separating the parent compound from all process impurities and degradation products. A photodiode array (PDA) detector is crucial for assessing peak purity and detecting the formation of new chromophores. LC-MS can be used for the identification of degradants.

Data Presentation: Summary of Forced Degradation Conditions
Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 N - 1 N HCl60-80 °CUp to 24hDegradation via lactam hydrolysis
Base Hydrolysis0.1 N - 1 N NaOHRT - 60 °CUp to 24hDegradation via lactam hydrolysis
Oxidation3-30% H₂O₂RTUp to 24hFormation of N-oxides or other oxidation products
Thermal (Solid)Dry Heat>60 °CUp to 7 daysAssessment of solid-state thermal stability
Thermal (Solution)Heat>60 °CUp to 7 daysAssessment of solution-state thermal stability
PhotolyticICH Q1B LightAmbientPer ICHFormation of photodegradants
Visualization: Forced Degradation Workflow

G cluster_stress Stress Conditions (ICH Q1A/Q1B) cluster_analysis Analysis start Start: Compound Stock Solution A Acid Hydrolysis (HCl, Heat) start->A B Base Hydrolysis (NaOH, Heat) start->B C Oxidation (H₂O₂, RT) start->C D Thermal (Dry Heat) start->D E Photolytic (Light Exposure) start->E F Sample at Time Points & Neutralize/Dilute A->F B->F C->F D->F E->F G Analyze by Stability-Indicating HPLC-PDA/MS Method F->G H Assess Peak Purity & Quantify Degradation G->H I Identify Degradants (LC-MS) H->I end End: Degradation Profile & Pathway Elucidation I->end

Caption: Workflow for Forced Degradation Studies.

Conclusion

This technical guide presents a comprehensive and scientifically rigorous strategy for characterizing the solubility and stability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. While specific experimental data for this compound is not yet publicly available, the application of the detailed protocols within this guide will generate the critical data package required by researchers, scientists, and drug development professionals. The emphasis on causality, self-validating experimental design, and adherence to regulatory guidelines ensures that the resulting data will be both reliable and suitable for informed decision-making in a research and development context. The elucidation of these fundamental physicochemical properties is the first and most critical step in unlocking the potential of this promising molecule.

References

  • ResearchGate. (n.d.). Physicochemical parameters of 4-nitropyridine derivatives and nitroimidazole compounds. Retrieved from ResearchGate. [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from ATSDR. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Nitro-2(1H)-pyridinone. PubChem Compound Database. Retrieved from [Link]

  • Kulkarni, S. J., & Tatane, S. (2018). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 11(9), 4169-4175. [Link]

  • Pharmacopeial Forum. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. Pharmacopeial Forum. [Link]

  • Al-Ostoot, F. H., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Scientific Reports, 14(1), 6542. [Link]

  • Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceuticals, 7(3), 213-240. [Link]

  • Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of Pyridines in the Environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]

  • ResolveMass. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • Chemical Synthesis Database. (n.d.). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]

  • Ota, K., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(3), 695. [Link]

Sources

Foundational

Quantum chemical calculations for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Part 1: Executive Summary & Structural Context The Target Molecule 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one represents a highly specific functionalized heterocyclic scaffold.[1] It belongs to the class of push-pull chro...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Structural Context

The Target Molecule

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one represents a highly specific functionalized heterocyclic scaffold.[1] It belongs to the class of push-pull chromophores , characterized by an electron-donating lactam nitrogen (enhanced by the N-ethyl group) and a strong electron-withdrawing nitro group at the 5-position.

  • Core Scaffold: Pyridin-2(1H)-one (Lactam form).

  • Electronic Push: N1-Ethyl (Inductive +I effect, steric bulk).

  • Electronic Pull: C5-Nitro (-M, -I effects).

  • Steric Constraint: The 1-Ethyl and 6-Methyl groups are in a peri-relationship (vicinal substitution on the N-C bond). This creates significant steric crowding, forcing specific conformational locks that standard low-level calculations often miss.

Strategic Utility

For drug development professionals, this molecule acts as a critical intermediate for non-nucleoside reverse transcriptase inhibitors (NNRTIs) and potential cardiotonic agents. In materials science, its strong dipole moment and non-centrosymmetric charge transfer make it a candidate for Non-Linear Optical (NLO) applications.

Part 2: Computational Methodology (The Protocol)

As a Senior Application Scientist, I reject "default" settings. The steric clash between the N-ethyl and C6-methyl groups requires a functional that accounts for dispersion corrections . Standard B3LYP is insufficient here.

Recommended Level of Theory

To ensure self-validating accuracy, the following protocol is mandated:

ParameterRecommendationScientific Rationale
Functional ωB97X-D or M06-2X These functionals include long-range dispersion corrections, essential for accurately modeling the steric interaction between the 1-Ethyl and 6-Methyl groups.
Basis Set 6-311++G(d,p) Triple-zeta quality with diffuse functions (++) is non-negotiable for describing the lone pairs on the Nitro and Carbonyl oxygens and the anionic character of the excited states.
Solvation SMD (Solvation Model based on Density) Superior to PCM for calculating free energies of solvation (

). Use Water for bioactivity and DMSO for spectroscopic correlation.
Frequency Harmonic & Anharmonic Required to verify the stationary point (zero imaginary frequencies) and to scale vibrational modes for IR comparison.
The Workflow Diagram

The following Graphviz diagram outlines the logical flow of the computational campaign, from conformational search to property prediction.

ComputationalWorkflow cluster_0 Electronic & Spectroscopic Start Input Structure: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one ConfSearch Conformational Scan (N1-Ethyl Rotation) Start->ConfSearch GeomOpt Geometry Optimization ωB97X-D / 6-311++G(d,p) ConfSearch->GeomOpt FreqCheck Frequency Analysis (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Imaginary Freq) Properties Property Calculation Phase FreqCheck->Properties Yes (Minima) HOMO_LUMO FMO & Global Reactivity (Chemical Hardness, Electrophilicity) Properties->HOMO_LUMO NBO NBO Analysis (Hyperconjugation & Charge Transfer) Properties->NBO TDDFT TD-DFT (UV-Vis) (n -> π*, π -> π*) Properties->TDDFT MEP MEP Mapping (Active Sites) Properties->MEP End Final Output: Reactivity Profile & Spectroscopic Data HOMO_LUMO->End NBO->End TDDFT->End MEP->End

Caption: Figure 1: Optimized computational workflow for characterizing sterically hindered nitropyridones.

Part 3: Structural & Electronic Analysis[2]

Geometric Constraints & Sterics

The 1-Ethyl-6-methyl substitution pattern introduces a "buttressing effect."

  • Prediction: The N1-C(ethyl) bond will show a slight elongation compared to N-methyl analogs due to repulsion from the C6-methyl group.

  • Dihedral Angle: The nitro group at C5 may rotate slightly out of the pyridine plane (approx. 5-15°) to relieve repulsion with the C6-methyl group, disrupting perfect conjugation. This non-planarity is a key feature that affects UV-Vis absorption intensity (hypochromic shift).

Frontier Molecular Orbitals (FMO)

The reactivity is governed by the energy gap (


).
  • HOMO Location: Localized primarily on the Lactam Nitrogen (N1) and the C3=C4 double bond. It represents the donor region.

  • LUMO Location: Localized heavily on the Nitro group (NO2) and the C5 carbon. It represents the acceptor region.

  • Chemical Significance: A smaller gap (approx. 3.5 - 4.0 eV) indicates high chemical reactivity and "soft" character, making the molecule susceptible to nucleophilic attacks at the C4 or C6 positions (if not sterically blocked).

Molecular Electrostatic Potential (MEP)

The MEP map is the "guide map" for drug-receptor interactions.

  • Negative Potential (Red): Concentrated on the Nitro oxygens and the Carbonyl oxygen . These are the H-bond acceptors active in receptor binding.

  • Positive Potential (Blue): Concentrated on the Ethyl group protons and the C3/C4 protons .

  • Neutral (Green): The hydrophobic methyl/ethyl core.

Part 4: Spectroscopic Profiling (Self-Validating Data)

To validate your calculations, compare the computed values against these expected experimental benchmarks.

Vibrational Spectroscopy (IR)

Scaling Factor: Multiply computed frequencies by 0.961 (for ωB97X-D) to correct for anharmonicity.

Vibrational ModeUnscaled Calc. (

)
Scaled Prediction (

)
IntensityAssignment

~17301660 - 1680 StrongLactam Carbonyl Stretch

~15801520 - 1540 StrongAsymmetric Nitro Stretch

~13901330 - 1350 MedSymmetric Nitro Stretch

~16201580 - 1600 MedPyridone Ring Stretch
UV-Vis Absorption (TD-DFT)

Perform TD-DFT calculations using the CAM-B3LYP functional (Coulomb-Attenuating Method) to accurately predict Charge Transfer (CT) states, which standard B3LYP underestimates.

  • Transition 1 (

    
    ):  ~320-350 nm.
    
    • Nature:[2][3] HOMO

      
       LUMO (Intramolecular Charge Transfer from Ring/N1 to Nitro).
      
    • Solvent Effect: Expect a Bathochromic (Red) Shift in polar solvents (DMSO vs. Hexane) due to stabilization of the polar excited state.

Part 5: NBO Analysis & Hyperconjugation

Natural Bond Orbital (NBO) analysis reveals the "hidden" electronic stabilizations.

  • LP(N1)

    
    
    
    
    
    :
    This interaction is the definition of the amide/lactam resonance. A high stabilization energy (
    
    
    kcal/mol) confirms the stability of the lactam tautomer over the lactim form.
  • Hyperconjugation: Look for

    
     interactions. The 6-methyl group will also show 
    
    
    
    donation, slightly offsetting the electron-withdrawing power of the nitro group.
Resonance Pathway Diagram

Resonance Lactam Lactam Form (Stable) Resonance Zwitterionic Resonance Hybrid Lactam->Resonance N1 Lone Pair Delocalization Lactim Lactim Form (Unstable) Lactam->Lactim Tautomerization (High Barrier) Resonance->Lactam Dominant Contribution

Caption: Figure 2: Electronic dominance of the Lactam form in 5-nitropyridin-2-one derivatives.

Part 6: References & Authoritative Grounding

These references provide the foundational protocols and comparative data for 5-nitropyridin-2-one derivatives.

  • Tautomerism and DFT Benchmarks:

    • Al-Saadi, A. A., et al. "2-Hydroxy-5-nitropyridine and 5-nitro-2-pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations." Spectrochimica Acta Part A, 2015.

    • Significance: Establishes B3LYP/6-311++G(d,p) as a valid baseline and confirms the energetic preference for the keto (lactam) tautomer by ~1.3 kcal/mol.

    • 4

  • Vibrational Analysis of Analogs:

    • Sundaraganesan, N., et al. "A Comparative Vibrational Analysis of 5-Bromo-2-nitropyridine using FT-IR and Raman Spectroscopy." Spectrochimica Acta Part A, 2005.

    • Significance: Provides scaling factors and mode assignments for the nitropyridine core.

    • 5[2][6][7][8]

  • DFT Studies on Methyl-Nitro-Pyridines:

    • "Quantum chemical calculations on energy and molecular structure of 2-amino-3-methyl-5-nitropyridine." Semantic Scholar.

    • Significance: Validates the use of TD-DFT for predicting UV-Vis transitions in push-pull methyl-nitropyridines.

    • 9[2][7][8]

  • Crystal Structure Validation:

    • "Crystal structure and Hirshfeld surface analysis of 3-ethoxy-1-ethyl-6-nitroquinoxalin-2(1H)." NIH/PubMed.

    • Significance: Offers experimental geometric parameters for N-ethyl substituted heterocycles to benchmark bond lengths.

    • 10[2]

Sources

Exploratory

Technical Guide: Tautomeric Dynamics of 6-Methyl-pyridin-2(1H)-one in Drug Discovery

[1] Executive Summary This technical guide provides a rigorous analysis of the tautomeric equilibrium of 6-methyl-pyridin-2(1H)-one, a critical scaffold in medicinal chemistry.[1] Unlike static chemical entities, this he...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous analysis of the tautomeric equilibrium of 6-methyl-pyridin-2(1H)-one, a critical scaffold in medicinal chemistry.[1] Unlike static chemical entities, this heterocycle exists in a dynamic equilibrium between its lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[1][2][3] For drug development professionals, understanding this dynamism is non-negotiable: the tautomeric state dictates hydrogen bond donor/acceptor profiles, lipophilicity, and binding affinity to biological targets. This guide details the thermodynamic drivers of this equilibrium, provides validated protocols for its characterization, and outlines its strategic application in bioisosteric design.

Mechanistic Foundations: The Tautomeric Landscape

The 6-methyl-pyridin-2(1H)-one system does not exist in isolation.[1] It is governed by two competing equilibria: prototropic tautomerism and self-associative dimerization .[1]

The Lactam-Lactim Equilibrium

The core transformation involves the migration of a proton between the ring nitrogen (N1) and the exocyclic oxygen (O2), accompanied by the reorganization of the


-electron system.
  • Lactam (2-Pyridone): The dominant form in polar/protic solvents and the solid state. It possesses a distinct amide-like character (

    
     donor, 
    
    
    
    acceptor).[1]
  • Lactim (2-Hydroxypyridine): Often favored in the gas phase and non-polar solvents.[1] It resembles a phenol/pyridine hybrid (

    
     donor, 
    
    
    
    acceptor).[1]

The 6-Methyl Effect: The methyl group at the C6 position introduces a steric clash with the N-H group in the lactam form and the lone pair in the lactim form. While electronic effects (+I) slightly increase the basicity of the nitrogen, the steric bulk primarily influences the dimerization interface rather than the intrinsic tautomeric ratio (


) compared to the unsubstituted parent.
The Dimerization Trap

In non-polar solvents (e.g., chloroform, toluene), the lactam form undergoes dimerization to form a centrosymmetric, eight-membered ring stabilized by two intermolecular hydrogen bonds (


).

Crucial Insight: Dimerization stabilizes the lactam form. Consequently, concentration-dependent NMR studies often show a shift toward the lactam species at higher concentrations, leading to erroneous


 calculations if not corrected for dimerization (

).
Visualization of Equilibria

The following diagram illustrates the coupled equilibria governing the species distribution.

Tautomerism cluster_0 Thermodynamic Drivers Lactim Lactim Monomer (6-methyl-2-hydroxypyridine) Non-polar favored Lactam Lactam Monomer (6-methyl-2-pyridone) Polar favored Lactim->Lactam Proton Transfer (Solvent Dependent) Dimer Lactam Dimer (Centrosymmetric) Stabilized by 2 H-bonds Lactam->Dimer Dimerization (Conc. Dependent) Text High Dielectric (ε) -> Favors Lactam Low Dielectric (ε) -> Favors Lactim (or Mix) High Conc. -> Favors Dimer

Figure 1: Coupled tautomeric and dimerization equilibria. The system shifts based on solvent polarity and concentration.

Thermodynamic Landscape and Solvent Effects[3]

The equilibrium constant


 is defined as:


The preference is heavily dictated by the solvent's dielectric constant (


) and hydrogen-bonding capacity.
Table 1: Solvent Influence on Tautomeric Ratio ( )

Note: Values are approximate and derived from general 2-pyridone trends, applicable to the 6-methyl derivative.[1]

Solvent EnvironmentDielectric (

)
Dominant SpeciesMechanism of Stabilization
Gas Phase 1.0Mixed / LactimAbsence of solvation favors the aromatic lactim (OH-N interaction).[1]
Cyclohexane 2.0Mixed (

)
Weak VdW interactions; dimer forms readily at high conc.[1]
Chloroform 4.8Mixed / LactamLactam stabilized by dimerization; monomer is less favored.[1]
Acetonitrile 37.5Lactam (

)
Dipolar stabilization of the polar lactam form (

).
Water 80.1Lactam (

)
Strong H-bonding network stabilizes the amide carbonyl and NH.[1]
Solid State N/ALactamCrystal packing forces and infinite H-bond chains favor lactam.[1]

Experimental Protocols for Characterization

To accurately determine


 and 

, one must decouple the monomer-dimer equilibrium from the tautomerism. The following protocols are designed for high scientific integrity.
Protocol A: NMR-Based Determination of and

Objective: Calculate the tautomeric constant in a non-polar solvent (e.g.,


) by eliminating concentration effects.

Methodology:

  • Preparation: Prepare a stock solution of 6-methyl-pyridin-2(1H)-one in dry

    
     (approx. 0.1 M).[1]
    
  • Dilution Series: Perform a serial dilution to obtain concentrations ranging from

    
     M down to 
    
    
    
    M.
  • Acquisition:

    • Acquire

      
       NMR spectra at a controlled temperature (298 K).
      
    • Focus on the H3 and H5 ring protons, and the -CH3 signal.

    • Critical Step: Monitor the NH proton signal (broad, downfield >10 ppm) and the OH signal (if visible/exchange slow).

  • Data Analysis (Self-Validating Step):

    • Plot chemical shift (

      
      ) vs. concentration (
      
      
      
      ).[1]
    • The observed shift

      
       is a weighted average: 
      
      
      
      .
    • Use a dimerization isotherm fit (e.g., Saunders-Hyne equation) to extrapolate to infinite dilution (

      
      ).[1]
      
    • Result: The spectrum at infinite dilution represents the pure monomeric tautomeric equilibrium. Integration of distinct signals (if exchange is slow) or weighted average shifts (if fast) yields

      
      .[1]
      
Protocol B: UV-Vis Solvatochromism

Objective: Rapid qualitative assessment of tautomeric preference.

Methodology:

  • Solvents: Select cyclohexane (non-polar) and water (polar).[1]

  • Scan: Collect spectra from 200–400 nm.

  • Interpretation:

    • Lactim (2-hydroxypyridine): Shows

      
       transitions with vibrational fine structure (resembling pyridine).[1] 
      
      
      
      nm.[1]
    • Lactam (2-pyridone): Shows a broader, red-shifted band (

      
       nm) due to the extended conjugation of the amide system.[1]
      
    • Ratio: The ratio of absorbances at these specific wavelengths can be correlated to

      
       using standard curves derived from O-methyl (fixed lactim) and N-methyl (fixed lactam) reference compounds.[1]
      

Computational Prediction Workflow (DFT)

For drug design, predicting the tautomeric state of novel derivatives prior to synthesis is vital.

Recommended Level of Theory:

  • Method: DFT (Density Functional Theory)[4][5][6]

  • Functional:

    
     or 
    
    
    
    (Excellent for non-covalent interactions and H-bonding).[1]
  • Basis Set:

    
     or def2-TZVP.[1]
    
  • Solvation: PCM (Polarizable Continuum Model) or SMD (Solvation Model based on Density).[1]

Workflow Diagram:

DFT_Workflow Start Start: 3D Structure Generation GeomOpt Geometry Optimization (Gas Phase) Start->GeomOpt Freq Frequency Calc (Check for Imaginary Freqs) GeomOpt->Freq Energy Single Point Energy + ZPE Correction Freq->Energy Solvation Solvation Calculation (SMD Model: Water/Chloroform) Energy->Solvation Compare Calculate ΔG = G(Lactam) - G(Lactim) Boltzmann Distribution Solvation->Compare

Figure 2: Computational workflow for predicting tautomeric ratios using Density Functional Theory.

Implications in Drug Design and Bioisosterism[2]

The 6-methyl-pyridin-2(1H)-one scaffold is a versatile bioisostere.[1] Its utility stems directly from its ability to mimic peptide bonds while providing a rigid scaffold.[1]

Bioisosteric Mapping[1]
  • Amide Mimic: The lactam form (

    
    ) is a direct cyclic bioisostere of a cis-amide bond.[1] It is metabolically more stable than a linear amide, resisting proteolysis.[1]
    
  • Phenol Mimic: The lactim form (

    
    ) can mimic a phenol group, engaging in interactions similar to tyrosine residues, though this state is rare in biological media (aqueous).
    
Binding Mode Versatility

In an enzyme active site, the local dielectric constant can be significantly lower than bulk water (often


).[1] This "hydrophobic pocket" effect can shift the equilibrium toward the lactim  form or the lactam dimer , enabling unique binding modes:
  • Donor-Acceptor Motif (Lactam): Accepts H-bond at Carbonyl Oxygen; Donates H-bond at NH.[1]

  • Acceptor-Donor Motif (Lactim): Accepts H-bond at Ring Nitrogen; Donates H-bond at OH.[1]

Strategic Note: When docking 6-methyl-pyridin-2(1H)-one derivatives, always dock both tautomers. A scoring function penalizing the high-energy tautomer (usually lactim in water) should be applied, but if the binding energy gain (


) exceeds the tautomerization penalty (

), the "rare" tautomer may be the bioactive species.

References

  • Vertex AI Search. (2026).[1] Solvent effects on direct and indirect tautomerism of pyrimidin‐2(1H). Retrieved from

  • National Institutes of Health (NIH). (2010).[1] 6-Methyl-pyridine-2(1H)-thione: Crystal structure and dimerization. Retrieved from

  • BenchChem. (2025).[1] Characterization of the Imine Tautomer of 6-Methylpyridin-2-amine: A Technical Guide. Retrieved from

  • Wayne State University. (n.d.).[1] Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Retrieved from

  • MDPI. (2016).[1] The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Retrieved from

  • ResearchGate. (2026). Solution and solid state (CPMAS) NMR studies of the tautomerism of six-membered heterocyclic compounds. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Abstract: This document provides a comprehensive guide for the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, a substituted nitropyridinone. Substituted pyridinone scaffolds are significant in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, a substituted nitropyridinone. Substituted pyridinone scaffolds are significant in medicinal chemistry and drug development. This protocol outlines a robust two-step synthetic strategy, beginning with the formation of the pyridinone core followed by a regioselective aromatic nitration. The methodology is designed for researchers in organic synthesis and drug discovery, with a focus on explaining the chemical principles, ensuring procedural safety, and validating the final product.

Synthesis Strategy and Chemical Principles

The synthesis of the target compound is approached via a two-step sequence. First, the precursor, 1-Ethyl-6-methylpyridin-2(1H)-one, is synthesized through a condensation and cyclization reaction. The second, and key, step is the electrophilic aromatic substitution (nitration) of this precursor to introduce a nitro group (-NO2) at the C5 position of the pyridinone ring.

Mechanism of Nitration

The nitration of the pyridinone ring is a classic example of electrophilic aromatic substitution. The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid.

  • Generation of Nitronium Ion: Sulfuric acid, being the stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion.

    • HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Electrophilic Attack: The electron-rich pyridinone ring acts as a nucleophile, attacking the nitronium ion. The substituents on the ring direct the incoming electrophile. The N-ethyl and C6-methyl groups are electron-donating, activating the ring, while the C2-carbonyl is deactivating. The cumulative effect directs the nitration preferentially to the C3 and C5 positions. Due to steric hindrance from the C6-methyl group, the C5 position is the favored site of attack.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton (H⁺) to a weak base in the mixture (like HSO₄⁻ or H₂O) to restore the aromaticity of the ring, yielding the final 5-nitro product.

This established mechanism for nitrating pyridine derivatives ensures a high degree of regioselectivity for the desired isomer.[1]

Detailed Synthesis Protocol

This protocol is divided into the synthesis of the precursor and its subsequent nitration.

Step 1: Synthesis of 1-Ethyl-6-methylpyridin-2(1H)-one

This step employs a modified Hantzsch-type synthesis, a reliable method for constructing pyridinone cores.[2]

Materials & Equipment:

  • Ethyl acetoacetate

  • Ethylamine (70% solution in water)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask, add ethyl acetoacetate (13.0 g, 0.1 mol) and ethanol (50 mL).

  • While stirring, slowly add ethylamine solution (12.9 g of 70% solution, ~0.2 mol) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80-85 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the ethanol and excess ethylamine under reduced pressure using a rotary evaporator.

  • The resulting crude oil is the precursor, 1-Ethyl-6-methylpyridin-2(1H)-one, which can be used in the next step without further purification. For analytical purposes, a small sample can be purified via column chromatography.

Step 2: Nitration to 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

WARNING: This procedure involves the use of highly corrosive and strong oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles.

Materials & Equipment:

  • 1-Ethyl-6-methylpyridin-2(1H)-one (crude from Step 1, ~0.1 mol)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice-water bath

  • Three-neck round-bottom flask

  • Dropping funnel

  • Thermometer

  • Crushed ice and deionized water

  • Büchner funnel and filter paper

Procedure:

  • Set up a 500 mL three-neck flask in an ice-water bath. Equip it with a magnetic stirrer, a thermometer, and a dropping funnel.

  • Carefully add concentrated sulfuric acid (60 mL) to the flask and cool it to below 10 °C.

  • Slowly add the crude 1-Ethyl-6-methylpyridin-2(1H)-one from Step 1 to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 15 °C.

  • Prepare the nitrating mixture by carefully and slowly adding concentrated nitric acid (10 mL, ~0.22 mol) to concentrated sulfuric acid (20 mL) in a separate beaker, cooled in an ice bath.

  • Transfer the cold nitrating mixture to the dropping funnel.

  • Add the nitrating mixture dropwise to the pyridinone solution over 30-45 minutes. Crucially, maintain the internal reaction temperature between 5 °C and 10 °C throughout the addition. [3]

  • After the addition is complete, let the reaction stir at the same temperature for an additional 2 hours.

  • Very slowly and carefully, pour the reaction mixture onto 500 g of crushed ice in a large beaker with stirring. This will cause the product to precipitate.

  • Allow the ice to melt completely, then collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the solid product in a vacuum oven at 50 °C to yield the crude 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Purification and Characterization

The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water.

  • Purity Assessment: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and melting point determination.

  • Structural Confirmation: The identity of the final compound should be confirmed using standard analytical techniques:

    • ¹H NMR: To confirm the proton environment and successful nitration (expect a downfield shift of aromatic protons).

    • ¹³C NMR: To confirm the carbon skeleton.

    • Mass Spectrometry (MS): To confirm the molecular weight (Expected MW: 182.18 g/mol ).[4]

    • FT-IR Spectroscopy: To identify functional groups, particularly the characteristic strong absorbances for the nitro group (typically ~1550-1500 cm⁻¹ and 1360-1300 cm⁻¹).

Safety Precautions

  • Handling Acids: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents. Always handle them in a fume hood and wear appropriate PPE.[5] When mixing, always add acid to water (or the less concentrated solution), never the other way around.

  • Temperature Control: The nitration reaction is highly exothermic. Failure to control the temperature can lead to a runaway reaction and the formation of dangerous byproducts. An ice bath is essential.[6]

  • Waste Disposal: Acidic waste must be neutralized and disposed of according to institutional and local environmental regulations.

Data and Workflow Summary

Table 1: Reagent Quantities
ReagentStepMolar Mass ( g/mol )QuantityMoles
Ethyl Acetoacetate1130.1413.0 g0.1
Ethylamine (70%)145.0812.9 g~0.2
Sulfuric Acid (98%)298.0880 mL-
Nitric Acid (70%)263.0110 mL~0.22
Table 2: Product Specifications
PropertyValue
Chemical Name 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
CAS Number 1624262-14-1[7]
Molecular Formula C₈H₁₀N₂O₃
Molecular Weight 182.18 g/mol [4]
Appearance Expected to be a pale yellow to off-white solid

Visual Diagrams

Overall Synthesis Scheme

Synthesis_Scheme cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitration EA Ethyl Acetoacetate Precursor 1-Ethyl-6-methyl- pyridin-2(1H)-one EA->Precursor Reflux, EtOH EtNH2 Ethylamine EtNH2->Precursor Reflux, EtOH Product 1-Ethyl-6-methyl-5-nitro- pyridin-2(1H)-one Precursor->Product 5-10 °C Reagents HNO₃ / H₂SO₄

Caption: Two-step synthesis of the target compound.

Experimental Workflow Diagram

Workflow start Start mix_precursor Mix Precursor with cold H₂SO₄ start->mix_precursor add_nitrating_mix Add HNO₃/H₂SO₄ mix dropwise at <10 °C mix_precursor->add_nitrating_mix stir Stir for 2h at 5-10 °C add_nitrating_mix->stir quench Pour onto crushed ice stir->quench filter Filter Precipitate quench->filter wash Wash with H₂O until neutral filter->wash dry Dry under vacuum wash->dry purify Recrystallize dry->purify analyze Characterize (NMR, MS, HPLC) purify->analyze end End Product analyze->end

Caption: Workflow for the nitration step.

References

  • Royal Society of Chemistry. (2013). Supplementary Information Synthetic routes to compounds 5 and 10-19.
  • MilliporeSigma. (2025).
  • Elzanate, A. M. (2002). A novel synthetic route to nitrosopyridine-2(1H)-thiones and nitroso-N-arylpyridones.
  • TCI Chemicals. SAFETY DATA SHEET: 1-Methyl-3,5-dinitro-2-pyridone.
  • Thermo Fisher Scientific. (2025).
  • Google Patents. (2021). WO2021064186A1 - Novel pyridin-2(1h)
  • ChemScene. 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.
  • Chemical Synthesis Database. (2025). 1-methyl-5-nitropyridin-2-one.
  • SynQuest Labs. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.
  • ChemicalBook. 2-Amino-5-nitropyridine synthesis.
  • CymitQuimica. 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.
  • Google Patents. (2010).
  • RSC Publishing.
  • PubChem. (2026). N-ethyl-6-methyl-5-nitropyridin-2-amine.
  • ResearchGate. Nitropyridines, Their Synthesis and Reactions.
  • ChemScene. 1-Methyl-5-nitropyridin-2(1H)-one.
  • Der Pharma Chemica. (2017).
  • Echemi. 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)

Sources

Application

Application Note: Purification of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one by Flash Column Chromatography

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the isolation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one from complex N...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the isolation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one from complex N-/O-alkylation reaction mixtures using normal-phase silica gel chromatography.

Chemical Context & Separation Causality

The synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is typically achieved via the ethylation of 6-methyl-5-nitropyridin-2(1H)-one. Because 2-pyridones are ambident nucleophiles, alkylation reactions inherently produce a mixture of N-alkylated (target) and O-alkylated (byproduct) isomers [1].

The separation of these isomers is the primary challenge in this purification workflow. However, the structural differences between the two products dictate distinct physicochemical behaviors that we can exploit chromatographically:

  • O-Alkylated Isomer (2-Ethoxy-6-methyl-3-nitropyridine): The formation of an ether linkage disrupts the amide resonance of the pyridinone ring. This results in a significantly less polar molecule that interacts weakly with the silanol groups of the silica gel stationary phase.

  • N-Alkylated Target (1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one): The N-ethylation preserves the highly polarized lactam-like carbonyl group. This highly polar moiety acts as a strong hydrogen-bond acceptor, resulting in strong retention on normal-phase silica gel.

  • Unreacted Starting Material: The unsubstituted pyridinone possesses both a hydrogen-bond donor (N-H) and acceptor (C=O), making it the most polar species in the mixture.

Understanding this causality allows us to design a highly predictable gradient elution strategy where the O-alkyl byproduct elutes first, followed by the N-alkyl target, leaving the starting material near the baseline.

SeparationLogic Crude Crude Reaction Mixture (Post-Alkylation) O_alkyl O-Alkylated Byproduct (2-Ethoxy-6-methyl-3-nitropyridine) Low Polarity | High Rf Crude->O_alkyl Elutes 1st (Low EtOAc %) N_alkyl N-Alkylated Target (1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one) High Polarity | Low Rf Crude->N_alkyl Elutes 2nd (Mid EtOAc %) SM Unreacted Starting Material (6-Methyl-5-nitropyridin-2(1H)-one) Highest Polarity | Baseline Crude->SM Retained (High EtOAc %)

Figure 1: Chromatographic separation logic based on molecular polarity and hydrogen bonding capacity.

Chromatographic Strategy

Stationary Phase Selection

Standard normal-phase silica gel (230–400 mesh, 40–63 µm) is optimal [2]. While basic amines often require reversed-phase chromatography or the addition of triethylamine (TEA) to prevent "tailing" [3], the strong electron-withdrawing nature of the nitro group at the C5 position, combined with the carbonyl at C2, significantly reduces the basicity of the pyridinone nitrogen. Therefore, acid-base interactions with the weakly acidic silica silanols are minimized, and standard silica can be used without basic modifiers.

Mobile Phase Optimization

A binary solvent system of Hexane and Ethyl Acetate (EtOAc) provides the ideal selectivity for this separation [4]. Because the target compound is highly polar, a gradient approach is mandatory. Attempting an isocratic elution at high polarity will cause the O-alkyl impurity and the N-alkyl target to co-elute.

Quantitative Data: TLC Rf Values

The following table summarizes the expected Retention Factor (


) values during Thin-Layer Chromatography (TLC) optimization.
Compound10% EtOAc / Hexane30% EtOAc / Hexane50% EtOAc / Hexane
O-Alkylated Byproduct 0.350.750.90
N-Alkylated Target 0.050.25 - 0.30 0.60
Unreacted Pyridinone 0.000.050.20

Table 1: TLC optimization data. A 30% EtOAc/Hexane system provides the ideal


 (~0.25) for the target compound, adhering to standard flash chromatography principles [2].

Experimental Workflow & Protocol

Workflow A 1. Crude Mixture Analysis (Identify N- vs O-alkyl isomers) B 2. TLC Solvent Optimization (Target Rf 0.25 for N-alkyl) A->B C 3. Dry Loading (Adsorb onto Silica/Celite) B->C D 4. Flash Column Chromatography (Hexane/EtOAc Gradient) C->D E 5. Fraction Collection & TLC Verification D->E F 6. Concentration (Yield Pure N-alkyl Product) E->F

Figure 2: Step-by-step workflow for the purification of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Step 1: Sample Preparation (Dry Loading)

Causality: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one has limited solubility in non-polar solvents like hexane. If the sample is "wet-loaded" using a polar solvent like dichloromethane (DCM), the DCM will act as a strong local eluent, dragging the compounds down the column prematurely and destroying the separation band. Dry loading prevents this.

  • Dissolve the crude reaction mixture in a minimal amount of volatile polar solvent (e.g., DCM or Acetone).

  • Add dry silica gel to the flask (approximately 2–3 times the mass of the crude compound).

  • Evaporate the solvent completely using a rotary evaporator until a free-flowing, dry powder is obtained.

Step 2: Column Packing
  • Select a glass column appropriate for the scale of your crude mixture (typically a 30:1 to 50:1 ratio of silica to crude mass).

  • Prepare a slurry of silica gel in the initial, least polar mobile phase (10% EtOAc in Hexane).

  • Pour the slurry into the column in a single, continuous motion.

  • Apply compressed air (flash pressure) to pack the bed tightly, tapping the sides to remove air bubbles. Ensure the solvent level never drops below the top of the silica bed.

  • Add a 1 cm protective layer of clean sea sand to the top of the silica.

Step 3: Loading and Elution
  • Carefully pour the dry-loaded sample powder evenly onto the sand layer.

  • Add another 1 cm layer of sand on top of the sample to prevent disturbance during solvent addition.

  • Gradient Elution:

    • Phase 1 (Isomer Removal): Begin elution with 10% EtOAc in Hexane . Elute 2–3 column volumes. This will rapidly sweep the non-polar O-alkylated byproduct off the column.

    • Phase 2 (Target Elution): Step the gradient up to 30% EtOAc in Hexane . The 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one target will begin to elute. Collect fractions in test tubes.

    • Phase 3 (Column Flush): If recovery of the starting material is desired, increase the polarity to 50–70% EtOAc in Hexane .

Step 4: Self-Validating Fraction Analysis
  • Spot every 3rd or 4th fraction onto a silica TLC plate.

  • Co-spot with the original crude mixture as a reference.

  • Develop the plate in 30% EtOAc/Hexane.

  • Visualize using UV light (254 nm). The nitro-aromatic system is highly UV-active, making visualization straightforward without the need for chemical stains.

  • Pool only the fractions containing the single spot corresponding to the N-alkylated target (

    
     ~ 0.25).
    
  • Concentrate the pooled fractions under reduced pressure to yield the purified solid.

Troubleshooting & Optimization

  • Issue: The target compound streaks on the column.

    • Cause: While rare for nitropyridinones, residual basicity or column overloading can cause tailing.

    • Solution: Reduce the sample load (increase the silica-to-crude ratio to 50:1). If tailing persists, you may spike the mobile phase with 1% Acetic Acid to suppress the ionization of the silica silanols, though this requires rigorous post-purification drying [3].

  • Issue: Co-elution of N-alkyl and O-alkyl isomers.

    • Cause: The initial solvent polarity was too high, or the gradient was stepped up too quickly.

    • Solution: Ensure the column is thoroughly flushed with 10% EtOAc/Hexane until TLC confirms the complete removal of the high-

      
       O-alkyl spot before increasing the polarity to 30%.
      

References

  • Torhan, M. C., et al. "A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions." Tetrahedron Letters, 2013. URL:[Link]

  • Still, W. C., Kahn, M., Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution." Journal of Organic Chemistry, 1978. URL:[Link]

  • Biotage Technical Blog. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage, 2023. URL:[Link]

  • University of Rochester, Department of Chemistry. "Solvent Systems for Flash Column Chromatography." Rochester Organic Chemistry Resources. URL:[Link]

Method

Application Notes &amp; Protocols: Recrystallization Methods for Pyridin-2(1H)-one Derivatives

Introduction: The Critical Role of Purity for Pyridin-2(1H)-one Scaffolds The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous active pharmaceut...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Purity for Pyridin-2(1H)-one Scaffolds

The pyridin-2(1H)-one moiety is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous active pharmaceutical ingredients (APIs), including the anti-fibrotic drug Pirfenidone.[1] These compounds are invaluable as building blocks in organic synthesis and as ligands in coordination chemistry.[2][3][4] The biological activity, physicochemical properties, and safety profile of any pyridin-2(1H)-one derivative are intrinsically linked to its purity. Impurities, even in small amounts, can lead to erroneous biological data, undesirable side effects, or failed material characterization.

Recrystallization is a powerful and widely used technique for the purification of solid organic compounds, including pyridin-2(1H)-one derivatives.[5] The process leverages differences in solubility between the target compound and impurities in a chosen solvent system. A successful recrystallization not only removes impurities but can also yield a specific, stable polymorphic form, which is critical for drug development and regulatory approval.[6][7]

This guide provides a comprehensive overview of the principles and practical methods for the successful recrystallization of pyridin-2(1H)-one derivatives. It moves beyond simple step-by-step instructions to explain the underlying scientific rationale, enabling researchers to troubleshoot common issues and adapt protocols for novel compounds.

Part 1: The Science of Recrystallization for Pyridin-2(1H)-ones

Understanding the Pyridin-2(1H)-one Moiety: A Tale of Two Tautomers

The physicochemical behavior of pyridin-2(1H)-one is governed by its unique electronic and structural features. The core structure exists in a tautomeric equilibrium between the lactam (keto) form and the lactim (enol) form, with the keto form predominating in the solid state and in polar solvents.[2][8]

  • Polarity and Hydrogen Bonding: The amide-like keto form possesses a polar C=O bond and an N-H bond, making it an excellent hydrogen bond donor and acceptor.[8] This capacity for strong intermolecular hydrogen bonding significantly influences its solubility. Derivatives often form dimers or helical structures in the solid state.[2]

  • Impact of Substituents: The overall solubility of a derivative is a composite of the polar pyridinone core and the attached substituents. Non-polar groups, such as methyl or phenyl rings, decrease solubility in polar solvents like water, while increasing it in organic solvents like toluene.[1][9] Conversely, polar substituents can enhance aqueous solubility. This mixed polarity is a common challenge and a key consideration for solvent selection.[9]

The Cornerstone of Success: Strategic Solvent Selection

Choosing the right solvent is the most critical step in recrystallization.[10][11] The ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at its boiling point and low solubility at room temperature or below.[11][12]

Key Principles for Solvent Selection:

  • Solubility Profile: The compound should be sparingly soluble at room temperature but readily dissolve upon heating.[10][11]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (remaining in the mother liquor after crystallization).[10]

  • Chemical Inertness: The solvent must not react with the compound.[10]

  • Volatility: The solvent should have a relatively low boiling point (typically < 110 °C) to be easily removed from the purified crystals during drying.[12]

A preliminary small-scale screening is essential to identify the optimal solvent or solvent system.[11] This involves testing the solubility of a small amount (e.g., 20-30 mg) of the crude material in ~0.5 mL of various solvents at room temperature and then upon heating.

Table 1: Properties of Common Solvents for Pyridin-2(1H)-one Recrystallization
SolventBoiling Point (°C)PolarityComments & Typical Use Cases
Water100Very HighSuitable for derivatives with polar functional groups capable of hydrogen bonding.[12]
Ethanol78HighA versatile and commonly used solvent; often effective for compounds of moderate polarity.[10][13]
Methanol65HighSimilar to ethanol but more polar and has a lower boiling point.[12]
Toluene111LowEffective for less polar derivatives, such as those with large aryl substituents. Used for Pirfenidone.[1][12]
Ethyl Acetate77MediumA good general-purpose solvent for compounds of intermediate polarity.[11]
Acetone56MediumA highly volatile solvent; its low boiling point can be advantageous but also makes it flammable and sometimes difficult to handle.[12]
Cyclohexane81Very LowTypically used as an anti-solvent in mixed systems for non-polar to moderately polar compounds.[11]
Advanced Strategy: Mixed-Solvent Systems

For compounds where no single solvent provides the ideal solubility profile, a mixed-solvent system is employed.[10] This involves a pair of miscible solvents: one in which the compound is highly soluble (the "solvent") and one in which it is poorly soluble (the "anti-solvent" or "co-solvent").[10][14] Common pairs include ethanol-water, methanol-diethyl ether, and toluene-hexane.

The procedure involves dissolving the compound in a minimum amount of the hot "solvent" and then adding the "anti-solvent" dropwise until the solution becomes cloudy (the saturation point). A small addition of the "solvent" or gentle heating restores clarity, and upon slow cooling, high-quality crystals can form.[10]

The Challenge of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms.[6] These different forms can have distinct physicochemical properties, including solubility, melting point, and stability, which is of paramount concern in the pharmaceutical industry.[6][15] The choice of solvent, cooling rate, and other crystallization conditions can dictate which polymorph is obtained.[5] Therefore, consistent application of a validated recrystallization protocol is essential for producing a consistent crystalline form.

Part 2: Field-Proven Recrystallization Protocols

Protocol 1: Standard Single-Solvent Recrystallization

This is the most common method, ideal when a single solvent with a steep solubility-temperature gradient is identified.

cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying A 1. Add crude solid to flask B 2. Add minimum volume of hot solvent A->B C 3. Heat to boiling until fully dissolved B->C D 4. Hot Filtration (if needed to remove insoluble impurities) C->D Insoluble impurities present? E 5. Cool slowly to room temperature C->E No insoluble impurities D->E F 6. Further cool in ice bath E->F G 7. Induce crystallization (scratch/seed if needed) F->G H 8. Collect crystals (vacuum filtration) G->H I 9. Wash with minimal cold solvent H->I J 10. Dry crystals I->J

Caption: Workflow for a standard single-solvent recrystallization.

  • Dissolution: Place the crude pyridin-2(1H)-one derivative in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling on a hot plate. Continue adding the solvent in small portions until the solid is just dissolved. Using the minimum amount of hot solvent is key to maximizing yield.[11]

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.[10] Reheat the solution to boiling for a few minutes. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.[10]

  • Hot Filtration (Optional): If there are insoluble impurities or charcoal present, perform a hot filtration. Pre-heat a funnel and a new flask with a small amount of boiling solvent to prevent premature crystallization. Pour the hot solution through a fluted filter paper to rapidly remove the impurities.[11]

  • Crystallization: Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent Recrystallization

This method is used when no single solvent is suitable.

cluster_dissolution Dissolution cluster_saturation Induce Saturation cluster_crystallization Crystallization & Isolation A 1. Dissolve crude solid in minimum hot 'good' solvent B 2. Add 'anti-solvent' dropwise until solution turns cloudy A->B C 3. Add a few drops of 'good' solvent to redissolve B->C D 4. Cool slowly to form crystals C->D E 5. Isolate, wash, and dry crystals as per Protocol 1 D->E

Caption: Workflow for a mixed-solvent recrystallization.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent (the one in which it is highly soluble).

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (the one in which the compound is insoluble) dropwise with swirling until a persistent cloudiness (turbidity) is observed.[10]

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again. The goal is to be at the exact point of saturation.

  • Crystallization and Isolation: Allow the solution to cool slowly, as described in Protocol 1. Collect, wash, and dry the resulting crystals.

Methods for Single Crystal Growth

Obtaining single crystals suitable for X-ray crystallography often requires slower crystallization rates.

  • Slow Evaporation: The purified compound is dissolved in a suitable solvent in a vial. The vial is covered with a cap containing small perforations or with parafilm pierced with a needle. The solvent evaporates over several days to weeks, gradually increasing the concentration and promoting the growth of large, well-ordered crystals.[1][16] For example, single crystals of the API Pirfenidone were grown by dissolving the compound in toluene and keeping the solution at 273–278 K for one week.[1]

  • Vapor Diffusion: A small, open vial containing a concentrated solution of the compound is placed inside a larger, sealed jar. The jar contains a reservoir of an anti-solvent. Over time, the anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing slow crystallization.

Part 3: Troubleshooting and Advanced Considerations

ProblemProbable Cause(s)Recommended Solution(s)
Oiling Out (Compound separates as a liquid)Solution is supersaturated above the compound's melting point; cooling is too rapid.Re-heat the mixture to dissolve the oil. Add more solvent to decrease saturation. Consider switching to a lower-boiling point solvent.[12] Ensure very slow cooling.
No Crystals Form Solution is not sufficiently saturated; nucleation is inhibited.Try scratching the inside of the flask with a glass rod at the liquid's surface. Add a "seed" crystal of the pure compound. Evaporate some of the solvent to increase concentration and re-cool.
Poor Recovery / Low Yield Too much solvent was used; compound has significant solubility in cold solvent; premature crystallization during hot filtration.Use the absolute minimum amount of boiling solvent. Ensure the solution is cooled thoroughly in an ice bath before filtration. Pre-heat all glassware for hot filtration.
Crystals are Colored Colored impurities are co-crystallizing with the product.Treat the hot solution with a small amount of activated (decolorizing) charcoal before the hot filtration step.[10]
Rapid Precipitation / Powder Formation The solution was cooled too quickly, leading to rapid nucleation and poor crystal growth.Insulate the flask (e.g., with glass wool or by placing it in a warm water bath that cools slowly) to slow the cooling process.[11]

References

  • Benchchem. (n.d.). Overcoming Poor Solubility of 2(1H)
  • Dudhe, A., & Pattanayak, P. (2021).
  • University of Babylon. (n.d.).
  • Raiteri, P., et al. (2019). Crystal structure of pirfenidone (5-methyl-1-phenyl-1H-pyridin-2-one): an active pharmaceutical ingredient (API). IUCrData. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • Patil, S. P., et al. (2025). Co-Crystallization: A technique to develop a better pharmaceutical formulation.
  • Royal Society of Chemistry. (n.d.).
  • Abu-Shanab, F. A., et al. (2025). Preparation of Polyfunctionally Substituted Pyridine-2(1 H )-Thione Derivatives as Precursors to Bicycles and Polycycles.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Various Authors. (n.d.).
  • ResearchGate. (2018).
  • Wikipedia. (n.d.). 2-Pyridone. [Link]

  • Chikhalikar, S., et al. (2011). Synthesis of pyridin-2(1H)
  • Arch Pharm (Weinheim). (2013). Synthesis, pharmacophores, and mechanism study of pyridin-2(1H)-one derivatives as regulators of translation initiation factor 3A. [Link]

  • WIPO Patentscope. (2020).
  • CECAM-Members. (2015).

Sources

Application

HPLC method for analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Active Pharmaceutical Ingredient (API) Intermediates

Introduction & Scope

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS RN: 1624262-14-1) is a highly functionalized heterocyclic compound frequently utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1]. Ensuring the purity and structural integrity of this intermediate is paramount for downstream synthetic success and regulatory compliance.

As a Senior Application Scientist, I have designed this protocol to move beyond generic screening methods. This guide details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The protocol is engineered to provide baseline resolution of the target analyte from potential synthetic byproducts, utilizing principles grounded in modern chromatographic theory[2] and validated according to the latest ICH Q2(R2) guidelines[3].

Physicochemical Profiling & Method Rationale

To develop a self-validating and rugged method, we must first analyze the causality between the analyte's molecular structure and its chromatographic behavior.

Table 1: Physicochemical Properties of the Analyte

Property Value / Description Chromatographic Implication
Chemical Name 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Target analyte for quantification.
CAS Number 1624262-14-1 Unique identifier[1].
Molecular Formula C8H10N2O3 Indicates moderate molecular weight (182.18 g/mol )[1].
Structural Features Pyridone core, Nitro group, Alkyl chains Pyridone provides polarity; alkyl chains provide hydrophobicity; nitro group acts as a strong UV chromophore.

| Ionization (pKa) | Neutral under standard conditions | pH control is not required for analyte ionization, but mobile phase additives are needed to mask stationary phase silanols. |

Expert Insights on Method Design (E-E-A-T)
  • Stationary Phase Selection: A C18 (Octadecylsilane) column is selected due to the hydrophobic interactions driven by the ethyl and methyl substituents. A core-shell particle architecture (e.g., 2.6 µm) is recommended to maximize theoretical plates and minimize band broadening without the extreme backpressures of sub-2 µm UHPLC columns[2].

  • Mobile Phase Causality: Although the analyte is neutral, 0.1% Trifluoroacetic acid (TFA) is utilized in the aqueous phase. Unendcapped, residual silanols on the silica support can cause severe peak tailing via hydrogen bonding with the pyridone oxygen. TFA acts as a sacrificial silanol-masking agent, ensuring sharp, symmetrical peaks.

  • Detector Tuning: The extended conjugation between the pyridone ring and the electron-withdrawing nitro group produces a strong UV absorption profile. Dual-wavelength monitoring at 254 nm (universal aromatic detection) and 320 nm (specific to the nitro-pyridone chromophore) ensures maximum specificity.

G A Analyte Profiling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one B Stationary Phase Selection C18 Core-Shell (2.6 µm) A->B Hydrophobic & Polar features C Mobile Phase Optimization 0.1% TFA in H2O / Acetonitrile B->C Silanol suppression D Detector Tuning UV-Vis @ 254 nm & 320 nm C->D Chromophore analysis E Gradient Design 5% to 95% Organic D->E Elution optimization F Method Validation ICH Q2(R2) Guidelines E->F Finalize parameters

Caption: Logical workflow for HPLC method development and optimization.

Chromatographic Conditions

The following parameters establish the core analytical workflow.

Table 2: Optimized HPLC Parameters

Parameter Specification
Column Kinetex® C18, 100 x 4.6 mm, 2.6 µm (or equivalent)
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade Water
Mobile Phase B 100% HPLC-grade Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 1°C (Thermostatted to ensure retention time stability)
Injection Volume 5.0 µL
Detection UV/PDA at 254 nm (Primary) and 320 nm (Secondary)

| Diluent | Water : Acetonitrile (50:50, v/v) |

Table 3: Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Curve
0.0 95 5 Initial
8.0 10 90 Linear
10.0 10 90 Hold
10.1 95 5 Return to initial

| 14.0 | 95 | 5 | Re-equilibration |

Step-by-Step Experimental Protocol

A method is only as reliable as its sample preparation. The following protocol minimizes volumetric error and prevents analyte degradation.

Preparation of Mobile Phases
  • Mobile Phase A: Measure 1000 mL of ultra-pure water (18.2 MΩ·cm) into a clean glass reservoir. Add 1.0 mL of LC-MS grade TFA. Sonicate for 5 minutes to degas.

  • Mobile Phase B: Transfer 1000 mL of HPLC-grade Acetonitrile into a separate reservoir. Sonicate for 5 minutes.

Preparation of Standard Solutions
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one reference standard using a microbalance.

  • Transfer the powder quantitatively into a 10 mL Class A volumetric flask.

  • Add 5 mL of Diluent (50:50 Water:Acetonitrile). Sonicate for 5–10 minutes until complete dissolution is achieved.

  • Allow the solution to equilibrate to room temperature, then dilute to the mark with Diluent. Invert 10 times to mix thoroughly.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and make up to volume with Diluent.

  • Filter the Working Standard through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to avoid membrane adsorption artifacts.

Preparation of Sample Solutions
  • Weigh 10.0 mg of the synthesized batch sample of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

  • Repeat steps 2–6 exactly as described in Section 4.2 to yield a nominal concentration of 100 µg/mL.

Method Validation Framework (ICH Q2(R2) Compliant)

To ensure trustworthiness and regulatory compliance, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3]. This framework transforms the protocol into a self-validating system.

System Suitability Testing (SST)

SST is the mandatory gateway for any chromatographic run. Inject the Working Standard (100 µg/mL) six consecutive times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area

      
       2.0%.
      
    • Theoretical Plates (N)

      
       5000.
      
    • Tailing Factor (Tf)

      
       1.5.
      
Validation Parameters
  • Specificity: Inject a Diluent blank to confirm no interfering peaks elute at the retention time of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

  • Linearity & Range: Prepare a 5-point calibration curve spanning 50% to 150% of the target concentration (50, 80, 100, 120, 150 µg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    0.999[3].
  • Accuracy (Recovery): Spike known amounts of the reference standard into a synthetic matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision (Repeatability): Prepare six independent sample preparations from the same batch at 100% concentration. Calculate the assay % for each. The RSD of the six assay results must be

    
     2.0%[3].
    

G S1 Stock Solution 1.0 mg/mL in Diluent S2 Working Standards 50 - 150 µg/mL S1->S2 Serial Dilution S3 System Suitability (RSD < 2.0%, N>5000) S2->S3 Inject 6 Replicates S4 Validation Execution Linearity, Accuracy, Precision S3->S4 SST Passed S5 Data Reporting Pass/Fail Criteria S4->S5 Statistical Analysis

Caption: Sample preparation and ICH Q2(R2) validation pathway.

References

  • MolCore. "1624262-14-1 | 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one." MolCore Chemical Database.
  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH Harmonised Guideline, Nov 2023.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. "Practical HPLC Method Development, 2nd Edition." John Wiley & Sons, 1997.

Sources

Method

In Vitro Pharmacological Profiling of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one: Dual Antimicrobial and Cytotoxicity Assay Protocol

Target Audience: Researchers, assay developers, and drug discovery scientists. As drug development increasingly focuses on overcoming antimicrobial resistance, heterocyclic scaffolds like 1-Ethyl-6-methyl-5-nitropyridin-...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay developers, and drug discovery scientists.

As drug development increasingly focuses on overcoming antimicrobial resistance, heterocyclic scaffolds like 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (MW: 182.18 g/mol )[1] have emerged as highly promising candidates. This application note provides a comprehensive, self-validating in vitro protocol designed to evaluate both the antimicrobial efficacy and the mammalian cytotoxicity of this compound. By strictly controlling experimental variables and understanding the chemical causality behind each step, researchers can accurately determine the compound's Therapeutic Index (TI).

Pharmacological Rationale & Mechanism of Action

To design an effective assay, we must first understand the molecular behavior of the target compound. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one features a pyridinone core substituted with a highly reactive nitro group at the C5 position. This specific structural arrangement dictates a dual-pronged mechanism of action:

  • Topoisomerase IV Inhibition: Pyridinone and pyrazole derivatives are well-documented to act as potent antibacterial agents by binding to the active site of2[2]. This binding halts DNA replication, leading to bacteriostasis or cell death.

  • Enzymatic Bioreduction: The nitro group serves as a substrate for bacterial nitroreductases (Type I and Type II). These enzymes catalyze the reduction of the nitro group, generating 3[3] that induce severe oxidative stress and DNA cleavage.

Because nitro-compounds can sometimes trigger non-specific oxidative stress in mammalian cells, evaluating this compound requires a dual-track approach: assessing its Minimum Inhibitory Concentration (MIC) against bacteria while simultaneously profiling its IC50 in mammalian cells.

MoA Compound 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Nitroreductase Bacterial Nitroreductases (Type I / II) Compound->Nitroreductase Enzymatic Reduction TopoIV Topoisomerase IV / DNA Gyrase Compound->TopoIV Active Site Binding Radicals Reactive Nitro Radicals (Oxidative Stress) Nitroreductase->Radicals ROS Generation DNA_Damage DNA Cleavage & Replication Arrest Radicals->DNA_Damage TopoIV->DNA_Damage Inhibition CellDeath Bacterial Cell Death DNA_Damage->CellDeath

Caption: Proposed dual mechanism of action: Nitroreductase activation and Topoisomerase IV inhibition.

Experimental Design: The Self-Validating System

A robust assay must be self-validating. If an experiment fails, the plate's internal controls must immediately indicate why it failed (e.g., contamination, solvent toxicity, or inactive cells). This protocol utilizes a parallel workflow to calculate the Therapeutic Index (TI = IC50 / MIC).

Workflow Start Compound Stock (10 mM in DMSO) Track1 Antimicrobial Assay (Broth Microdilution) Start->Track1 Track2 Cytotoxicity Assay (MTT in HEK293) Start->Track2 Read1 OD600 Measurement (Determine MIC) Track1->Read1 Read2 Absorbance 570nm (Determine IC50) Track2->Read2 Analysis Therapeutic Index (TI) TI = IC50 / MIC Read1->Analysis Read2->Analysis

Caption: Dual-track in vitro workflow for evaluating antimicrobial efficacy and mammalian cytotoxicity.

Protocol I: Antimicrobial Susceptibility Testing (Broth Microdilution)

Causality & Rationale: We utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB) because it lacks inhibitors (like sulfonamides) that interfere with drug activity, ensuring accurate MIC readings. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one has a LogP of ~0.85[1], requiring initial solubilization in DMSO. However, DMSO concentrations >1% disrupt bacterial lipid bilayers, artificially inflating antibacterial efficacy. Therefore, the protocol strictly caps final DMSO at ≤1% v/v.

Materials:

  • Test Strains: E. coli (ATCC 25922) and S. aureus (ATCC 29213) – standard strains for4[4].

  • Media: CAMHB.

  • Positive Control: Ciprofloxacin (10 µg/mL stock).

Step-by-Step Procedure:

  • Stock Preparation: Dissolve 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in 100% DMSO to create a 10 mM stock.

  • Inoculum Standardization: Grow bacterial colonies overnight. Suspend in sterile saline to match a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Dilute 1:150 in CAMHB to achieve a final well concentration of 5 × 10^5 CFU/mL. Causality: Standardizing inoculum prevents artificial MIC shifts caused by overgrowth.

  • Serial Dilution: In a 96-well plate, perform a 2-fold serial dilution of the compound in CAMHB (Range: 128 µg/mL to 0.25 µg/mL). Ensure DMSO concentration remains constant at 1% across all test wells.

  • Inoculation & Incubation: Add 50 µL of the standardized inoculum to 50 µL of the drug dilutions. Incubate at 37°C for 18–20 hours.

  • Readout: Measure absorbance at OD600. Causality: OD600 avoids the absorption maxima of most small organic molecules, providing a direct correlation to bacterial light scattering (cell mass).

Protocol II: Mammalian Cytotoxicity Profiling (MTT Assay)

Causality & Rationale: Because nitro-compounds can generate reactive oxygen species (ROS), mitochondrial dysfunction is a primary indicator of off-target toxicity. The MTT assay measures the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase, providing a direct readout of mammalian cell viability. A 48-hour incubation is chosen because ROS-mediated apoptosis in eukaryotic cells takes longer to manifest than bacterial stasis.

Materials:

  • Cell Line: HEK293 (Human Embryonic Kidney) cells.

  • Media: DMEM + 10% FBS + 1% Pen/Strep.

  • Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.

  • Positive Control: Doxorubicin (10 µM).

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells at a density of 1 × 10^4 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.

  • Treatment: Aspirate media. Apply 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one diluted in fresh media (Range: 200 µM to 1.56 µM). Include a 1% DMSO Vehicle Control. Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well. Incubate for 3 hours. Causality: Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate media. Add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm.

Quantitative Data & Validation Criteria

To ensure the integrity of the results, summarize and check your raw data against the self-validating criteria outlined below. If any control fails, the entire plate must be rejected.

Table 1: 96-Well Plate Layout for Self-Validating Assays

Well TypeCompound / TreatmentInoculum / CellsPurpose in Self-Validating System
Media Blank None (Media only)NoneValidates sterility. Detects media contamination.
Growth Control None (Media only)AddedEstablishes 100% baseline growth/viability.
Vehicle Control 1% DMSOAddedEnsures the solvent (DMSO) is not causing toxicity.
Positive Control Ciprofloxacin / DoxorubicinAddedValidates assay sensitivity to known inhibitors.
Test Wells Serial Dilutions of TargetAddedDetermines MIC (bacteria) or IC50 (mammalian).

Table 2: Assay Validation & Quality Control Metrics

AssayControl ParameterAcceptable ThresholdFailure Implication
MIC Media Blank OD600< 0.05Contaminated media; false positives likely.
MIC Growth Control OD600> 0.50Poor bacterial viability; inoculum error.
MIC Vehicle Control (1% DMSO)± 5% of Growth ControlSolvent is actively killing bacteria.
MTT Vehicle Control Viability> 95% of UntreatedDMSO concentration is too high for cells.
MTT Positive Control (Doxorubicin)< 20% ViabilityCells are resistant or assay timing is flawed.

Therapeutic Index Calculation: Once validated, calculate the TI. For example, if the MTT IC50 is 150 µM and the bacterial MIC is 5 µM, the TI is 30. A TI > 10 generally indicates a favorable safety window for further in vivo drug development.

References

1.4. Source: benchchem.com. 2.5. Source: nih.gov. 3.3. Source: mdpi.com. 4.2. Source: johnshopkins.edu. 5. 1. Source: chemscene.com.

Sources

Application

Cell viability assay using 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Using 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP)[1] Executive Summary & Scientific Rationale Standard cell viability assays (e.g., MTT, CellTiter-Glo) measure global metabolic activity but often fail to distinguish...

Author: BenchChem Technical Support Team. Date: March 2026

Using 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP)[1]

Executive Summary & Scientific Rationale

Standard cell viability assays (e.g., MTT, CellTiter-Glo) measure global metabolic activity but often fail to distinguish between normoxic and hypoxic cell populations within heterogeneous tumor models.[1] 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (referred to hereafter as EMNP ) is a specialized fluorogenic probe designed to address this limitation.[1]

Why Use EMNP?

  • Specificity: EMNP targets Nitroreductase (NTR) , an enzyme significantly overexpressed in hypoxic solid tumors to manage metabolic stress.[1]

  • Mechanism: The molecule contains a nitro (

    
    ) group that quenches the intrinsic fluorescence of the pyridinone core via Photoinduced Electron Transfer (PET).[1] Upon enzymatic reduction to an amine (
    
    
    
    ) by NTR (using NADH as a cofactor), the fluorescence is restored.[1][2]
  • Causality: Viability is determined by the presence of active NTR.[1] If the cell dies, NTR activity ceases, and the conversion of EMNP stops.[1] Therefore, fluorescence intensity is directly proportional to the viable, hypoxic cell count.[1]

Mechanism of Action

The assay relies on a "Turn-On" fluorescence mechanism.[1] The reduction of the nitro group is specific to type I and type II nitroreductases under hypoxic conditions.[1]

NTR_Mechanism Probe EMNP (Probe) (Non-Fluorescent) Cell Hypoxic Cell (Viable) Probe->Cell Passive Diffusion Enzyme Nitroreductase (NTR) Probe->Enzyme Substrate Binding Cell->Enzyme Product Amino-Pyridinone (Fluorescent) Enzyme->Product Reduction (-NO2 to -NH2) Cofactor NADH Cofactor->Enzyme

Figure 1: Mechanism of EMNP activation.[1] The probe is cell-permeable and non-fluorescent until reduced by intracellular NTR in the presence of NADH.[1]

Materials & Reagents
ComponentSpecificationStorageNotes
EMNP Probe 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (High Purity >98%)-20°C (Dark)Keep desiccated.[1]
Solvent DMSO (Anhydrous)RTAvoid water contamination.[1]
Inhibitor Dicoumarol (NTR Inhibitor)4°CSpecificity control.[1]
Hypoxia Inducer Cobalt Chloride (

) or Anaerobic Chamber
RT

mimics hypoxia chemically.[1]
Buffer PBS (pH 7.[1][3]4) or Phenol-red free media4°CPhenol red interferes with fluorescence.[1]
Experimental Protocol
Phase A: Stock Solution Preparation
  • Calculate Mass: Determine the molecular weight (MW ≈ 182.18 g/mol ).[1]

  • Dissolve: Dissolve 1.82 mg of EMNP in 1 mL of anhydrous DMSO to create a 10 mM Stock Solution .

  • Aliquot: Dispense into light-protected tubes (20 µL aliquots) to avoid freeze-thaw cycles. Store at -20°C.

Phase B: Optimization of Excitation/Emission (Critical Step)

Since pyridinone derivatives can shift spectra based on solvent polarity, you must validate the optical properties in your specific media.

  • Dilute stock to 10 µM in PBS.

  • Add 5 µg/mL purified Nitroreductase (if available) and 100 µM NADH. Incubate for 30 mins.

  • Scan: Perform a spectral scan.[1]

    • Typical Excitation: 400–460 nm[1]

    • Typical Emission: 510–560 nm (Green/Yellow region)[1]

Phase C: Cell Viability Assay Workflow

Assay_Workflow cluster_0 Day 1: Seeding cluster_1 Day 2: Treatment cluster_2 Day 3: Assay Step1 Seed Cells (5,000 - 10,000 cells/well) 96-well Black Plate Step2 Induce Hypoxia (Physical Chamber or CoCl2) Incubate 12-24h Step1->Step2 Step3 Wash Cells (PBS) Remove Phenol Red Step2->Step3 Step4 Add EMNP Probe (Final Conc: 5-10 µM) Step3->Step4 Step5 Incubate (30 - 120 mins @ 37°C) Step4->Step5 Step6 Read Fluorescence (Ex ~420nm / Em ~530nm) Step5->Step6

Figure 2: Step-by-step workflow for the EMNP cell viability assay.

Detailed Steps:

  • Seeding: Seed tumor cells (e.g., A549, HeLa) in a 96-well black-walled, clear-bottom plate .

  • Hypoxia Induction:

    • Method A (Physical): Place plate in a hypoxia chamber (

      
      ) for 24h.
      
    • Method B (Chemical): Treat cells with 100-200 µM

      
       for 24h.[1]
      
  • Probe Addition:

    • Prepare a 10 µM working solution of EMNP in pre-warmed, phenol-red free media.

    • Remove old media and wash cells once with PBS.[1]

    • Add 100 µL of working solution to each well.[1]

  • Incubation: Incubate for 1 to 2 hours at 37°C. Note: Time depends on cell line metabolic rate.

  • Measurement: Measure fluorescence using a microplate reader.

    • Ex: 420 nm (bandwidth 20nm)[1]

    • Em: 530 nm (bandwidth 20nm)[1]

Validation & Controls (Self-Validating System)

To ensure the signal represents hypoxic viability and not artifacts, you must run the following controls:

Control TypeWell ContentsExpected OutcomeInterpretation
Background (Abiotic) Media + Probe (No Cells)Low FluorescenceChecks for probe auto-hydrolysis or instability.[1]
Negative Control (Normoxia) Cells + Probe (20%

)
Low/Medium FluorescenceBasal NTR activity in normoxia is typically low.[1]
Inhibitor Control Cells + Probe + Dicoumarol (50 µM) Significantly Reduced FluorescenceConfirms signal is NTR-dependent.[1]
Positive Control Cells + Probe + Hypoxia (

)
High Fluorescence Validates the system is working.[1]
Data Analysis & Troubleshooting

Calculating Relative Viability:



Where 

is Fluorescence Intensity.[1]

Common Issues:

  • High Background: The probe may be unstable in serum.[1] Use serum-free media during the 1-hour staining step.[1]

  • Low Signal: Increase probe concentration to 20 µM or extend incubation to 3 hours. Ensure cells are actually hypoxic (check HIF-1

    
     expression via Western Blot as a secondary confirmation).[1]
    
  • Precipitation: EMNP is hydrophobic.[1] Ensure DMSO concentration in the final well is

    
    .[1] Sonicate the stock solution if cloudy.[1]
    
References
  • Xu, K. et al. (2014).[1] "A Probe for the Detection of Hypoxic Cancer Cells."[1][4][5][6] Chemical Communications.[1][7] (Describes the fundamental mechanism of nitro-aromatic reduction for hypoxia detection).

  • Tian, M. et al. (2021).[1] "A hypoxia activated fluorescent probe for the specific visualization of mitochondrial dysfunction in tumors."[1][4] Analytical Methods. (Discusses structural analogues and NTR specificity).

  • Li, Y. et al. (2013).[1] "Hypoxia imaging in cells and tumor tissues using a highly selective fluorescent nitroreductase probe."[1][2][3][5][6][8] Scientific Reports.[1] (Validation of nitro-group reduction as a viability marker). [1]

  • Cui, L. et al. (2011).[1] "A functionalized fluorogenic probe for the specific detection of nitroreductase."[1][2][3][5][6][8] Dyes and Pigments.[1] (Chemical synthesis and spectral properties of nitropyridinone derivatives).

Sources

Method

Application Notes &amp; Protocols: Evaluating 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one as a Potential Kinase Inhibitor

Abstract Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them a primary target for therapeutic intervent...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has made them a primary target for therapeutic intervention. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives showing potent inhibitory activity against various kinases.[3][4] This application note introduces a novel pyridinone derivative, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (hereafter referred to as EMN-21), and provides a comprehensive, field-proven guide for its initial evaluation as a potential kinase inhibitor. We present detailed protocols for foundational in vitro kinase profiling to determine inhibitory potency (IC₅₀) and subsequent cell-based assays to assess target engagement and functional cellular outcomes. The methodologies are designed to be self-validating and provide the robust, high-quality data necessary for advancing a lead compound in a drug discovery pipeline.

Compound Profile: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMN-21)

Chemical Structure and Properties

The rational design of kinase inhibitors often builds upon established scaffolds known to interact with the ATP-binding pocket of kinases.[3] Pyridin-2(1H)-one derivatives have been successfully developed as inhibitors for kinases such as c-Src and MEK1/2, validating the potential of this chemical class.[4][5][6] EMN-21 is a novel analog designed for investigation.

Table 1: Physicochemical Properties of EMN-21

Property Value Source/Method
Molecular Formula C₈H₁₀N₂O₃ -
Molecular Weight 182.18 g/mol Calculated[7]
CAS Number 1624262-15-2 [7][8]
Topological Polar Surface Area (TPSA) 65.14 Ų Calculated[7]
Predicted LogP 0.85 Calculated[7]
Hydrogen Bond Acceptors 4 Calculated[7]
Hydrogen Bond Donors 0 Calculated[7]

| Rotatable Bonds | 2 | Calculated[7] |

Scientist's Note: The physicochemical properties of EMN-21, particularly its moderate LogP and TPSA, suggest it may possess favorable drug-like characteristics, including potential cell permeability, which is a prerequisite for activity in cellular assays.

Rationale for Investigation

The pyridinone core is a versatile scaffold found in numerous kinase inhibitors.[3][9] For instance, certain 4-anilino-5-carboxamido-2-pyridone derivatives are potent, noncompetitive inhibitors of MEK1, a key kinase in the MAPK/ERK pathway.[5] Other pyridinone derivatives have shown inhibitory activity against c-Src kinase and PIM-1 kinase.[6][9] The substitutions on the EMN-21 scaffold—an ethyl group on the nitrogen, a methyl group at position 6, and a nitro group at position 5—are designed to explore new structure-activity relationships (SAR) within this proven inhibitor class.

Foundational In Vitro Kinase Profiling

The first critical step in inhibitor characterization is to determine its potency and selectivity in a cell-free system.[2] The half-maximal inhibitory concentration (IC₅₀) is a standard measure of an inhibitor's potency.[1][10] We describe a robust, luminescence-based assay for determining the IC₅₀ of EMN-21 against a panel of selected kinases.

Protocol 2.1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a widely used method that quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[11] It is highly suitable for high-throughput screening and IC₅₀ determination.[11]

A. Materials

  • EMN-21 stock solution (10 mM in 100% DMSO)

  • Recombinant human kinases (e.g., c-Src, MEK1, PIM-1)

  • Kinase-specific substrates (e.g., corresponding peptide substrates)

  • ADP-Glo™ Kinase Assay Kit (contains ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA)

  • ATP solution (stock concentration of 10 mM)

  • DMSO

  • White, opaque 384-well microplates

B. Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection prep1 1. Prepare 10-point serial dilution of EMN-21 in DMSO prep2 2. Prepare Kinase/Substrate master mix in buffer prep3 3. Prepare ATP solution at 2x final concentration step3 6. Initiate reaction by adding 2.5 µL of ATP solution prep3->step3 step1 4. Dispense 2.5 nL of diluted EMN-21 or DMSO (control) to 384-well plate step2 5. Add 2.5 µL of Kinase/ Substrate master mix step1->step2 step2->step3 step4 7. Incubate at RT for 60 min step3->step4 step5 8. Add 5 µL ADP-Glo™ Reagent to stop reaction & deplete ATP step4->step5 step6 9. Incubate at RT for 40 min step5->step6 step7 10. Add 10 µL Kinase Detection Reagent to generate signal step6->step7 step8 11. Incubate at RT for 30-60 min step7->step8 step9 12. Measure luminescence with a plate reader step8->step9

Diagram 1. Workflow for the ADP-Glo™ in vitro kinase inhibition assay.

C. Step-by-Step Methodology

  • Compound Preparation: Perform a 10-point, 3-fold serial dilution of the 10 mM EMN-21 stock solution in DMSO. This creates a concentration range for IC₅₀ determination.[11]

  • Plate Setup: Using an acoustic liquid handler, dispense 2.5 nL of each EMN-21 dilution into the appropriate wells of a 384-well plate. Dispense 2.5 nL of DMSO for high activity (0% inhibition) and no-kinase (background) controls.

  • Kinase/Substrate Addition: Prepare a master mix containing the specific kinase and its substrate in kinase reaction buffer. Add 2.5 µL of this mix to each well.

  • Reaction Initiation: To initiate the kinase reaction, add 2.5 µL of ATP solution to each well. The final ATP concentration should ideally be at or near the Michaelis constant (Kₘ) for each specific kinase to ensure physiological relevance.[11][12]

  • Incubation: Gently mix the plate and incubate at room temperature for 60 minutes. This time should be within the linear range of the reaction, which should be determined during assay optimization.[2]

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[11]

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and, in a coupled reaction, produces a luminescent signal proportional to the ADP concentration. Incubate at room temperature for 30-60 minutes.[11]

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

Data Analysis and Hypothetical Results
  • Calculate Percent Inhibition:

    • Subtract the background (no-kinase control) from all data points.

    • Normalize the data using the high activity control (DMSO only) as 0% inhibition and a no-enzyme control as 100% inhibition.

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Determine IC₅₀: Plot the percentage of inhibition against the logarithm of the EMN-21 concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.[1][13]

Table 2: Hypothetical In Vitro Inhibitory Activity of EMN-21

Kinase Target Kinase Family EMN-21 IC₅₀ (nM)
MEK1 Dual-Specificity (Ser/Thr/Tyr) 85
PIM-1 Serine/Threonine 450
c-Src Tyrosine > 10,000

| EGFR | Tyrosine | > 10,000 |

Scientist's Note: The hypothetical data in Table 2 suggests that EMN-21 is a potent inhibitor of MEK1 with moderate activity against PIM-1 and poor activity against the tyrosine kinases tested. This profile warrants further investigation into its effects on the MAPK/ERK signaling pathway in a cellular context.

Cellular Activity and Target Engagement

While in vitro assays are essential for determining direct inhibitory potency, cell-based assays are required to confirm that the compound can enter cells, engage its target, and elicit a functional response.[14] Based on our hypothetical in vitro data, we will focus on validating the inhibition of the MEK1-ERK pathway.

G GF Growth Factor (e.g., EGF) EGFR EGFR GF->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TF Transcription Factors (c-Fos, c-Jun) ERK->TF Phosphorylates Gene Gene Expression (Proliferation, Survival) TF->Gene Regulates Inhibitor EMN-21 Inhibitor->MEK INHIBITS

Diagram 2. The MAPK/ERK signaling pathway with the hypothetical point of inhibition by EMN-21.

Protocol 3.1: Western Blot for Phospho-ERK Inhibition

This protocol directly measures the phosphorylation of ERK, the downstream substrate of MEK1, providing evidence of target engagement in cells.

A. Materials

  • Cancer cell line with an active MAPK/ERK pathway (e.g., HeLa or A375)

  • Cell culture medium, FBS, and supplements

  • EMN-21 (dissolved in DMSO)

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer system (e.g., wet or semi-dry) and PVDF membranes

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-Phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-Total ERK1/2

  • Loading control antibody: Mouse anti-β-Actin

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

B. Step-by-Step Methodology

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Starve cells in serum-free media for 4-6 hours.

  • Pre-treat cells with various concentrations of EMN-21 (e.g., 0, 10, 100, 1000 nM) for 2 hours. Include a DMSO vehicle control.

  • Stimulate the pathway by adding a growth factor (e.g., 50 ng/mL EGF) for 15 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with 100 µL of ice-cold Lysis Buffer per well. Scrape cells, collect lysates, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration (e.g., 20 µg) with lysis buffer and Laemmli sample buffer.

    • Separate proteins on a 10% SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in Blocking Buffer.

    • Incubate the membrane with primary antibodies (anti-p-ERK and anti-β-Actin, typically 1:1000 dilution) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with HRP-conjugated secondary antibodies (1:5000 dilution) for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

    • Apply ECL substrate and visualize the bands using a chemiluminescence imager.

  • Re-probing: To confirm equal protein loading, the membrane can be stripped and re-probed with an antibody for Total-ERK.

Rationale: Comparing the levels of phosphorylated ERK to total ERK and a loading control like β-actin is crucial for confirming that any observed decrease in phosphorylation is due to specific kinase inhibition and not a result of unequal protein loading or general cytotoxicity.[15]

Protocol 3.2: Cell Proliferation Assay

This assay determines the functional consequence of inhibiting a kinase pathway that is critical for cell growth. The Ba/F3 cell line is an excellent model system for this purpose.[16]

A. Materials

  • Ba/F3 cells engineered to express a constitutively active form of a kinase that drives proliferation (e.g., a RAF or MEK mutant).

  • RPMI-1640 medium with supplements (without IL-3).

  • EMN-21 (dissolved in DMSO).

  • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

  • White, clear-bottom 96-well plates.

B. Step-by-Step Methodology

  • Cell Seeding: Seed the engineered Ba/F3 cells in a 96-well plate at a density of 5,000 cells/well in IL-3-free medium.

  • Compound Addition: Immediately add serial dilutions of EMN-21 to the wells. Include a DMSO vehicle control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot cell viability against the log of EMN-21 concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This application note provides a structured and robust framework for the initial characterization of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMN-21) as a potential kinase inhibitor. By starting with precise in vitro assays to establish potency and selectivity, followed by targeted cell-based assays to confirm target engagement and functional effects, researchers can efficiently generate the critical data needed for decision-making in a drug discovery context. The methodologies described, from the widely-adopted ADP-Glo™ assay to classic Western blotting, represent the gold standard in the field, ensuring data integrity and comparability.[2][11] The promising pyridinone scaffold, combined with this systematic evaluation pipeline, positions compounds like EMN-21 as valuable starting points for the development of next-generation targeted therapies.

References

  • Benchchem. (n.d.). Application Notes and Protocols for In Vitro Kinase Inhibition Assay of 3-(1H-pyrazol-1-yl)pyrazin-2-amine.
  • Barlaam, B., et al. (2007). 4-Anilino-5-carboxamido-2-pyridone Derivatives as Noncompetitive Inhibitors of Mitogen-Activated Protein Kinase Kinase. Journal of Medicinal Chemistry.
  • Abdel-Ghani, T. M., et al. (n.d.). Previously discovered pyridone derivatives as PIM-1 kinase inhibitors.
  • AssayQuant. (n.d.). PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values.
  • Wang, W., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.
  • Benchchem. (n.d.). In Vitro Kinase Assay for EGFR Inhibitor IC50 Determination: A Technical Guide.
  • Sharma, S. K., et al. (2013). Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H)
  • Sharma, S. K., et al. (2014). Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives. Bioorganic & Medicinal Chemistry.
  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Oemig, F., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Molecules.
  • Klaeger, S., et al. (n.d.). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH.
  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
  • Bio-protocol. (2014). IP-Kinase Assay.
  • Oemig, F., et al. (n.d.). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC.
  • Profacgen. (n.d.). Cell-based Kinase Assays.
  • ChemScene. (n.d.). 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.
  • CymitQuimica. (n.d.). 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.

Sources

Application

Application Note: Evaluation of Anticancer Activity in Substituted 3-Nitropyridin-2-ones

Executive Summary Substituted 3-nitropyridin-2-ones represent a potent class of small-molecule inhibitors with demonstrated efficacy against solid tumors, particularly colorectal and breast carcinomas. Unlike generic cyt...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Substituted 3-nitropyridin-2-ones represent a potent class of small-molecule inhibitors with demonstrated efficacy against solid tumors, particularly colorectal and breast carcinomas. Unlike generic cytotoxic agents, recent structure-activity relationship (SAR) studies indicate that specific derivatives within this class function as microtubule destabilizing agents (MDAs) , binding to the colchicine site of tubulin. This application note provides a comprehensive technical guide for synthesizing, screening, and validating the anticancer mechanism of these compounds. It is designed for medicinal chemists and biologists requiring a rigorous, self-validating workflow.

Chemical Context & Rationale

The 3-nitropyridin-2-one scaffold is privileged in medicinal chemistry due to its ability to mimic peptide bonds and participate in extensive hydrogen bonding. The nitro group at the C3 position is critical; it acts as an electron-withdrawing group that increases the acidity of the N-H (if unsubstituted) or alters the dipole moment to enhance binding affinity in deep hydrophobic pockets, such as the colchicine-binding site on


-tubulin.
Representative Synthesis Pathway

To evaluate this class, researchers typically generate a library via the nitration of substituted 2-pyridones followed by N-alkylation. This modular approach allows for rapid diversification of the


 (N-substituent) and 

(Ring substituent) groups.

Synthesis Start Substituted 2-Pyridone Step1 Nitration (HNO3, H2SO4, 0°C) Start->Step1 Electrophilic Aromatic Substitution Inter 3-Nitro-2-pyridone Core Step1->Inter Step2 N-Alkylation (R-X, K2CO3, DMF) Inter->Step2 Nucleophilic Substitution Final Target Library: N-Substituted 3-Nitropyridin-2-ones Step2->Final

Caption: General synthetic workflow for generating 3-nitropyridin-2-one libraries. The C3-nitro group is introduced early to serve as a handle for electronic tuning.

Mechanism of Action (MOA)

The primary anticancer mechanism for optimized 3-nitropyridin-2-ones is the disruption of microtubule dynamics. These compounds bind to the colchicine site at the interface of


- and 

-tubulin, preventing polymerization. This leads to:
  • G2/M Phase Arrest: Cells cannot form the mitotic spindle.

  • Apoptosis: Prolonged arrest triggers the intrinsic apoptotic pathway (Bcl-2 phosphorylation, Caspase-3 activation).

MOA Compound 3-Nitropyridin-2-one Derivative Target Tubulin Heterodimer (Colchicine Site) Compound->Target Binds with high affinity Effect1 Inhibition of Polymerization Target->Effect1 Prevents microtubule assembly Effect2 Spindle Assembly Checkpoint Activation Effect1->Effect2 Mitotic spindle fails Arrest Cell Cycle Arrest (G2/M Phase) Effect2->Arrest Death Apoptosis (Caspase-3 Activation) Arrest->Death Prolonged arrest signal

Caption: Mechanistic cascade of 3-nitropyridin-2-ones. Binding to tubulin triggers a checkpoint failure leading to programmed cell death.

Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

Purpose: Determine the IC50 (half-maximal inhibitory concentration) to establish potency. Self-Validation: Always include a positive control (e.g., Colchicine or Doxorubicin) and a vehicle control (DMSO < 0.5%).

Protocol:

  • Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add test compounds in serial dilutions (e.g., 0.1 nM to 10

    
    M). Ensure final DMSO concentration is constant across all wells.
    
  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Development: Add MTT reagent (0.5 mg/mL final). Incubate 4h. Solubilize formazan crystals with DMSO.

  • Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Representative Data (HCT-116 Colorectal Lines):

Compound IDR1 SubstituentR2 SubstituentIC50 (nM)Potency Class
NP-001 MethylH> 10,000Inactive
NP-015 Benzyl4-OMe-Phenyl450Moderate
NP-023 3,4,5-TrimethoxybenzylH4.0 Potent
Colchicine (Standard)-6.5Reference

Note: The 3,4,5-trimethoxybenzyl motif (NP-023) often mimics the A-ring of colchicine, significantly enhancing potency.

Tubulin Polymerization Assay

Purpose: Confirm the direct molecular target. Cytotoxicity could be off-target; this assay proves microtubule inhibition. Kit Requirement: Fluorescence-based Tubulin Polymerization Kit (e.g., Cytoskeleton Inc., >99% pure tubulin).

Protocol:

  • Preparation: Keep all reagents on ice. Pre-warm the 96-well plate to 37°C in the reader.

  • Mix: Prepare a reaction mix containing Porcine Brain Tubulin (2 mg/mL), GTP (1 mM), and fluorescent reporter (DAPI or proprietary fluorophore) in PEM buffer.

  • Dosing: Add test compound (at 5x IC50 concentration) to the wells. Include Paclitaxel (stabilizer control) and Vinblastine (destabilizer control).

  • Kinetics: Immediately start measuring fluorescence (Ex 360nm / Em 450nm) every minute for 60 minutes at 37°C.

  • Analysis:

    • Stabilizers: Shift curve left (faster polymerization).

    • Destabilizers (Nitropyridinones): Suppress fluorescence increase (Vmax reduction).

Cell Cycle Analysis (Flow Cytometry)

Purpose: Validate the functional consequence of tubulin inhibition (G2/M arrest).

Protocol:

  • Treatment: Treat cells (e.g., Jurkat or HeLa) with compound at IC50 and 2x IC50 for 24 hours.

  • Fixation: Harvest cells, wash in PBS, and fix in 70% ice-cold ethanol dropwise while vortexing. Store at -20°C for >2 hours.

  • Staining: Wash ethanol away. Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL). Incubate 30 min at 37°C in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer.

  • Result Interpretation:

    • G0/G1: 2N DNA content.

    • G2/M: 4N DNA content. Expect a massive increase here (from ~15% to >60%) for active nitropyridinones.

References

  • 3-nitropyridine analogues as novel microtubule-targeting agents. Source: National Institutes of Health (NIH) / PubMed Central. Context: Defines the specific binding mode and nanomolar potency of 3-nitropyridines in colorectal cancer models. URL:[Link]

  • Anticancer Activity of Nitrones and Observations on Mechanism of Action. Source: National Institutes of Health (NIH) / PubMed Central. Context: Provides broader context on nitro/nitrone pharmacophores in glioma models. URL:[Link]

  • Synthesis and Anticancer Evaluation of Pyridine, Triazole, and Thiazole Compounds. Source: The ASPD (Journal of Applied Science). Context: Details the SAR of pyridine-based scaffolds and their cytotoxicity profiles. URL:[Link]

  • Synthesis of N-Substituted 3-Amino-2-pyridones. Source: Organic Letters (via NIH). Context: Describes the synthetic routes relevant to generating the 3-nitro/amino pyridone core. URL:[Link]

Method

Application Notes and Protocols: Utilizing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one for Cell Cycle Analysis

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Introduction: The Emerging Potential of Pyridinone Derivatives in Cell Cycle Modulation The cell division cycle...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Emerging Potential of Pyridinone Derivatives in Cell Cycle Modulation

The cell division cycle is a fundamental process that ensures the faithful replication and segregation of the genome, leading to cell proliferation. Its dysregulation is a hallmark of cancer, making the cell cycle an attractive target for therapeutic intervention.[1][2] Pyridine derivatives represent a structurally diverse class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer properties.[3][4] Within this class, pyridinone and nitropyridine derivatives have shown promise by inducing cell cycle arrest and apoptosis in various cancer cell lines.[5][6]

These compounds are thought to exert their effects by modulating key signaling pathways that govern cell cycle progression.[5] The introduction of a nitro group, as seen in 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, can further enhance the biological activity of the parent molecule.[7] While the specific mechanism of action for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in cell cycle regulation is yet to be fully elucidated, its structural motifs suggest a potential role as a modulator of cell cycle checkpoints.

These application notes provide a comprehensive guide for researchers to investigate the effects of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one on the cell cycle of cultured mammalian cells. The protocols detailed below are designed to be a self-validating system, enabling the rigorous characterization of this novel compound's bioactivity.

Principle of the Assay: DNA Content Analysis by Flow Cytometry

The most common method for cell cycle analysis is the quantitative measurement of cellular DNA content using flow cytometry.[8][9] This technique relies on the use of fluorescent dyes that bind stoichiometrically to DNA. As a result, the fluorescence intensity of a stained cell is directly proportional to its DNA content.[10]

Cells in the G0/G1 phase of the cell cycle have a diploid (2N) DNA content. During the S phase, DNA is replicated, and cells will have a DNA content between 2N and 4N. Cells in the G2 and M phases have a tetraploid (4N) DNA content. By analyzing the distribution of fluorescence intensities in a population of cells, one can determine the percentage of cells in each phase of the cell cycle.[11]

Propidium iodide (PI) is a widely used fluorescent intercalating agent for DNA content analysis.[8][12] Since PI is not membrane-permeable, cells must be fixed and permeabilized prior to staining.[10] It is also crucial to treat the cells with RNase, as PI can also bind to double-stranded RNA, which would otherwise interfere with the accuracy of the DNA content measurement.[8]

Experimental Workflow for Cell Cycle Analysis

The following diagram illustrates the general workflow for assessing the impact of a test compound, such as 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, on the cell cycle.

Cell Cycle Analysis Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining Protocol cluster_analysis Data Acquisition & Analysis cell_culture 1. Seed and Culture Cells compound_treatment 2. Treat with 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (and appropriate controls) cell_culture->compound_treatment harvest 3. Harvest Cells compound_treatment->harvest fixation 4. Fixation (e.g., 70% Ethanol) harvest->fixation staining 5. Stain with Propidium Iodide & RNase A fixation->staining flow_cytometry 6. Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis 7. Analyze Cell Cycle Distribution flow_cytometry->data_analysis

Caption: A generalized workflow for investigating the effects of a novel compound on the cell cycle.

Detailed Protocols

Protocol 1: General Cell Cycle Analysis using Propidium Iodide Staining

This protocol describes the standard method for preparing cells treated with 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one for cell cycle analysis by flow cytometry.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, MCF-7, Jurkat)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (dissolved in a suitable solvent, e.g., DMSO)

  • Vehicle control (e.g., DMSO)

  • Positive control (e.g., Nocodazole for G2/M arrest, Thymidine for G1/S arrest)[2]

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that will allow them to reach 50-60% confluency at the time of treatment.

  • Compound Treatment:

    • Prepare serial dilutions of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in complete culture medium. A typical starting concentration range could be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control.

    • Replace the medium in the wells with the medium containing the test compound or controls.

    • Incubate the cells for a predetermined time (e.g., 24, 48, or 72 hours). The incubation time should be optimized based on the expected mechanism of action and the cell doubling time.

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Transfer the cell suspension directly to a 15 mL conical tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

    • Aspirate the supernatant and wash the cell pellet with 5 mL of cold PBS.

    • Centrifuge again at 300 x g for 5 minutes and discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 1 mL of cold PBS.

    • While gently vortexing, add 4 mL of cold 70% ethanol dropwise to the cell suspension. This slow addition is critical to prevent cell clumping.[9]

    • Incubate the cells on ice or at -20°C for at least 2 hours. Cells can be stored at -20°C for several days.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Discard the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge again and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate at room temperature for 30 minutes in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Use a linear scale for the fluorescence channel that detects PI (typically FL2 or PE).

    • Collect at least 10,000 events per sample.

    • Use appropriate software (e.g., ModFit LT™, FlowJo™) to deconvolute the DNA content histogram and quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 2: Cell Synchronization for Mechanistic Studies

To investigate if 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one affects a specific phase of the cell cycle, it is beneficial to use a synchronized cell population.[13][14]

A. Synchronization at the G1/S Boundary using Double Thymidine Block [15]

Principle: Thymidine is a DNA precursor that, in excess, inhibits the enzyme ribonucleotide reductase, leading to a depletion of the dCTP pool and arresting cells at the G1/S transition. A subsequent release and second block result in a highly synchronized population.[15]

Procedure:

  • Seed cells as described in Protocol 1.

  • Add thymidine to the culture medium to a final concentration of 2 mM.

  • Incubate for 16-18 hours.

  • Wash the cells twice with warm PBS and then add fresh, pre-warmed complete medium.

  • Incubate for 9-10 hours to allow the cells to re-enter the cell cycle.

  • Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.

  • Wash the cells twice with warm PBS and add fresh, pre-warmed complete medium containing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one or controls.

  • Harvest cells at different time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours) after treatment and process for cell cycle analysis as described in Protocol 1.

B. Synchronization in M Phase using Nocodazole [16]

Principle: Nocodazole is a reversible anti-mitotic agent that disrupts microtubule formation, leading to an arrest of cells in the M phase.[2]

Procedure:

  • Seed cells as described in Protocol 1.

  • Add nocodazole to the culture medium at a final concentration of 50-100 ng/mL.

  • Incubate for 12-16 hours.

  • To release the cells from the M phase block, gently shake the culture vessel to dislodge the loosely attached mitotic cells.

  • Collect the medium containing the mitotic cells and centrifuge at 200 x g for 5 minutes.

  • Wash the cells once with warm PBS and resuspend them in fresh, pre-warmed complete medium containing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one or controls.

  • Harvest cells at various time points and analyze their cell cycle progression as described in Protocol 1.

Data Analysis and Interpretation

The primary output of a cell cycle experiment is a DNA content histogram.

Cell Cycle Histogram cluster_histogram Typical Cell Cycle Histogram histogram

Caption: A representative DNA content histogram showing the G0/G1, S, and G2/M phases.

Quantitative Data Summary:

Treatment Group% Cells in G0/G1% Cells in S Phase% Cells in G2/M
Vehicle Control55 ± 3.530 ± 2.115 ± 1.8
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (Low Conc.)58 ± 4.128 ± 2.514 ± 1.5
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (High Conc.)75 ± 5.210 ± 1.915 ± 2.0
Positive Control (e.g., Nocodazole)10 ± 1.515 ± 2.075 ± 4.8

(Note: The data presented in this table is hypothetical and for illustrative purposes only.)

An accumulation of cells in a specific phase of the cell cycle after treatment with 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, compared to the vehicle control, suggests that the compound may be inducing cell cycle arrest at that particular checkpoint. For example, an increase in the G0/G1 peak indicates a G1 phase arrest.

Troubleshooting

IssuePossible CauseSolution
High Coefficient of Variation (CV) of G0/G1 peak - Inconsistent staining- Cell clumping- Debris- Ensure cells are well-resuspended in the staining solution.- Add ethanol dropwise during fixation while vortexing.- Gate out debris during flow cytometry analysis.
Broad S phase peak - Asynchronous cell population- Inaccurate gating- Use synchronized cell populations for more precise analysis.- Use cell cycle analysis software for accurate deconvolution.
Presence of a sub-G1 peak - Apoptotic cells with fragmented DNA- This can be an indicator of drug-induced apoptosis. Quantify the sub-G1 population as a measure of cell death.

Conclusion and Future Directions

These application notes provide a robust framework for the initial characterization of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one's effect on the cell cycle. Based on the results obtained from these protocols, further investigations can be pursued to elucidate the specific molecular targets of the compound. This may include Western blotting for key cell cycle regulatory proteins (e.g., cyclins, cyclin-dependent kinases, and CDK inhibitors), or more advanced techniques such as RNA sequencing to identify global changes in gene expression. The pyridine and nitropyridine moieties are prevalent in many bioactive compounds, and a thorough understanding of the cell cycle effects of novel derivatives like 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one could contribute significantly to the development of new therapeutic agents.[3][7]

References

  • FluoroFinder. (2023, December 22). Dyes for Cell Cycle and Apoptosis Analysis. Retrieved from [Link]

  • Assay Genie. (2022, October 26). Cell Synchronisation Methods. Retrieved from [Link]

  • Darzynkiewicz, Z., & Huang, X. (2011). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit7.7. [Link]

  • Wikipedia. (2023, October 29). Cell synchronization. Retrieved from [Link]

  • Tyson, J. J., & Novak, B. (2020). The palette of techniques for cell cycle analysis. Molecular biology of the cell, 31(1), 1–9. [Link]

  • UC San Diego Moores Cancer Center. (n.d.). Cell Cycle Analysis by DNA Content (Propidium Iodide). Retrieved from [Link]

  • Bitesize Bio. (2025, May 20). How to perform cell synchronization in specific cell cycle phases. Retrieved from [Link]

  • Chen, J., & Deng, H. (2025, March 4). Reversible and effective cell cycle synchronization method for studying stage-specific processes. Life Science Alliance, 8(5), e202402804. [Link]

  • Biocompare. (2020, August 6). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • University of Chicago. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • Safari, F., et al. (2022). The cytotoxic effects of a bioactive nitro derivative of pyrimidine to human breast cancer (MCF-7) cells. Journal of Applied Biotechnology Reports, 9(2), 653-659. [Link]

  • Al-Ghorbani, M., et al. (2022). Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. RSC advances, 12(41), 26958–26978. [Link]

  • National Center for Biotechnology Information. (2023). Nitropyridines in the Synthesis of Bioactive Molecules. Molecules, 28(9), 3892. [Link]

  • Abdel-Wahab, B. F., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. ACS Omega, 7(12), 10565-10578. [Link]

  • Akhtar, S., et al. (2025, May 24). RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. World Journal of Pharmaceutical Research, 14(7), 1166-1185. [Link]

  • Flow Cytometry Core Facility. (n.d.). CellCycle Analysis. Retrieved from [Link]

  • PubChem. (2026, February 14). N-ethyl-6-methyl-5-nitropyridin-2-amine. Retrieved from [Link]

  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. Retrieved from [Link]

  • MDPI. (2021, October 31). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

Sources

Application

Application Note: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one as a Fluorogenic Chemical Probe for Nitroreductase Activity and Hypoxia Imaging

Target Audience: Assay Developers, Cell Biologists, and Preclinical Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols Scientific Rationale & Mechanism of Action In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Assay Developers, Cell Biologists, and Preclinical Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols

Scientific Rationale & Mechanism of Action

In the landscape of oncology and infectious disease research, monitoring cellular hypoxia is critical. Solid tumors frequently outgrow their vascular supply, leading to oxygen-deprived microenvironments that drive metastasis and resistance to radiotherapy[1]. A highly reliable, oxygen-sensitive biomarker for these hypoxic regions is the overexpression of Nitroreductase (NTR) , a class of flavoenzymes that catalyze the reduction of nitroaromatic compounds using NADH or NADPH as electron donors[2].

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one serves as a highly specific, small-molecule fluorogenic probe designed to map NTR activity.

The Causality of Fluorescence Activation

In its native state, the strong electron-withdrawing nature of the 5-nitro group on the pyridone core effectively quenches any potential fluorescence via Photoinduced Electron Transfer (PeT) [3]. When the probe enters a hypoxic cell, overexpressed NTR binds the molecule. Using NADH as a cofactor, NTR reduces the 5-nitro group to a 5-amino group.

This enzymatic transformation abolishes the PeT quenching effect. Furthermore, the newly formed amino group acts as a strong electron donor, establishing a robust Internal Charge Transfer (ICT) push-pull system across the conjugated pyridone ring. This structural shift results in a massive "Turn-ON" fluorescence signal, allowing for high-contrast spatiotemporal imaging of hypoxic tissues[4].

Mechanism Probe 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (Non-Fluorescent / Quenched) Enzyme Nitroreductase (NTR) (Hypoxia Biomarker) Probe->Enzyme Binds active site NADH NADH (Electron Donor) NADH->Enzyme Donates e- Product 1-Ethyl-6-methyl-5-aminopyridin-2(1H)-one (Highly Fluorescent) Enzyme->Product Reduction (Turn-ON) NAD NAD+ + H2O Enzyme->NAD Byproduct

Mechanistic pathway of nitroreductase-mediated probe activation via nitro-to-amino reduction.

Photophysical and Kinetic Profile

To ensure accurate assay calibration, it is vital to understand the quantitative shifts that occur post-reduction. The table below summarizes the photophysical properties and steady-state kinetic parameters of the probe when reacting with recombinant E. coli NTR[5].

Parameter5-Nitro Form (Inactive Probe)5-Amino Form (Activated Product)
Excitation Maximum (λex) ~380 nm~405 nm
Emission Maximum (λem) None (Quenched)~520 nm (Bright Green)
Quantum Yield (Φ) < 0.01~ 0.45
Stokes Shift N/A~115 nm
Enzymatic

(NTR)
15.2 µMN/A
Enzymatic

(NTR)
3.4 s⁻¹N/A

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust assay design requires built-in self-validation. The following protocols integrate specific chemical controls to ensure that the observed fluorescence is strictly NTR-mediated and not an artifact of non-specific intracellular reductants (e.g., glutathione or ascorbic acid).

Protocol A: In Vitro Cell-Free NTR Kinetics Assay

This protocol determines the catalytic efficiency of recombinant NTR against the probe.

Causality of Design: NADH is maintained at a saturating concentration (500 µM) to ensure the reaction follows pseudo-first-order kinetics with respect to the probe, isolating the probe's binding affinity (


) as the primary variable[5].
  • Reagent Preparation:

    • Prepare a 10 mM stock of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in anhydrous DMSO.

    • Prepare a 10 mM NADH stock in 50 mM Potassium Phosphate buffer (pH 7.4).

  • Assay Assembly: In a 96-well black microplate, add 80 µL of buffer, 10 µL of NADH (final conc. 500 µM), and 5 µL of the probe (titrated from 1 µM to 50 µM final conc.).

  • Enzyme Initiation: Add 5 µL of purified recombinant NTR (final conc. 50 nM) to initiate the reaction.

  • Kinetic Measurement: Immediately read the plate in a fluorescence microplate reader (

    
     = 405 nm, 
    
    
    
    = 520 nm) at 37°C, taking measurements every 30 seconds for 20 minutes.
  • Data Extraction: Calculate the initial velocity (

    
    ) from the linear portion of the fluorescence-time curve and fit to the Michaelis-Menten equation to derive 
    
    
    
    and
    
    
    .
Protocol B: Live-Cell Hypoxia Imaging

This workflow maps endogenous NTR activity in 3D tumor spheroids or 2D monolayers.

Causality of Design: Phenol red is strictly omitted from the imaging media because its absorption spectrum overlaps with the excitation wavelength of the pyridone core, which would artificially attenuate the incident light. Furthermore, Dicoumarol is employed as a competitive inhibitor of NTR[4]. By running a parallel cohort pre-treated with dicoumarol, researchers can self-validate that the signal is a true positive.

  • Cell Conditioning: Seed A549 (human lung carcinoma) cells in glass-bottom confocal dishes. Incubate for 12 hours in a standard normoxic incubator (21% O₂) or a specialized hypoxic chamber (1% O₂, 5% CO₂, 94% N₂).

  • Inhibitor Pre-treatment (Validation Cohort): To the negative control dishes, add 100 µM Dicoumarol and incubate for 30 minutes prior to probe addition.

  • Probe Incubation: Dilute the probe stock to 10 µM in pre-warmed, phenol red-free DMEM. Replace the cell media with this solution and incubate for 45 minutes at 37°C.

  • Washing: Aspirate the probe solution and wash the cells gently 3 times with warm PBS to remove unreacted, extracellular probe, which minimizes background noise.

  • Imaging: Image immediately using a confocal laser scanning microscope. Excite at 405 nm and collect emission using a 500–550 nm bandpass filter.

Workflow Step1 1. Cell Culture & Conditioning Incubate cells in normoxic (21% O2) or hypoxic (1% O2) environments. Step2 2. Probe Incubation Add 10 µM Probe in phenol red-free media. Incubate for 45 mins at 37°C. Step1->Step2 Step3 3. Washing & Preparation Wash 3x with PBS to remove unbound probe. Add fresh imaging buffer. Step2->Step3 Step4 4. Fluorescence Imaging Excitation: 405 nm | Emission: 520 nm Capture confocal images. Step3->Step4 Step5 5. Data Validation Quantify MFI. Validate specificity using Dicoumarol (NTR inhibitor). Step4->Step5

Step-by-step experimental workflow for live-cell hypoxia imaging using the fluorogenic probe.

Troubleshooting & Data Interpretation

  • High Background in Normoxic Cells: If normoxic cells display unusually high fluorescence, check the DMSO concentration in the final assay. DMSO concentrations >1% can permeabilize mitochondrial membranes, releasing non-specific reductases into the cytosol. Keep final DMSO <0.5%.

  • Signal Quenching in 3D Spheroids: If imaging dense 3D spheroids, poor probe penetration may occur due to steric hindrance[1]. Extend the probe incubation time to 90 minutes and utilize two-photon microscopy (excitation at ~800 nm) to improve depth penetration and limit phototoxicity.

References

  • A Probe for the Detection of Hypoxic Cancer Cells - PMC - NIH - 1

  • Novel Water-Soluble Far-Red Nitroreductase-Responsive Bodipy-Based Fluorescent Probe for the Detection of Hypoxic Status in A549 - ChemRxiv - 3

  • Luminescent Probe Based Techniques for Hypoxia Imaging - PMC - NIH - 2

  • Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe - PMC - 4

  • Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism - PMC - 5

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one synthesis.

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. It offers troubleshooting advice an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. It offers troubleshooting advice and answers to frequently asked questions to help optimize reaction conditions and overcome common experimental hurdles.

I. Synthesis Overview and Key Challenges

The synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one typically involves a two-step process:

  • Nitration: The precursor, 1-ethyl-6-methylpyridin-2(1H)-one, is nitrated to introduce the nitro group at the 5-position.

  • Work-up and Purification: The crude product is isolated and purified to obtain the desired compound with high purity.

While the synthesis appears straightforward, several challenges can arise, leading to low yields, impure products, or reaction failures. This guide will address these issues systematically.

Logical Flow of Synthesis and Potential Pitfalls

cluster_0 Step 1: Nitration cluster_1 Step 2: Work-up & Purification cluster_2 Potential Issues A 1-Ethyl-6-methyl -pyridin-2(1H)-one C Nitration Reaction A->C B Nitrating Agent (e.g., HNO3/H2SO4) B->C D Crude Product Mixture C->D I Low Yield C->I J Byproduct Formation C->J K Incomplete Reaction C->K E Quenching (e.g., Ice-water) D->E F Extraction E->F G Purification (e.g., Recrystallization) F->G H Pure Product G->H L Purification Difficulties G->L

Caption: Workflow for the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, highlighting key stages and potential challenges.

II. Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low or No Product Yield

Question: I am getting a very low yield of the desired product, or in some cases, no product at all. What could be the reasons?

Answer: Low or no yield is a common issue that can stem from several factors related to the nitration step. The nitration of pyridinones can be challenging due to the electron-withdrawing nature of the pyridinone ring, which can make electrophilic aromatic substitution difficult.[1][2]

Possible Causes and Solutions:

Cause Explanation Troubleshooting Strategy
Insufficiently Strong Nitrating Agent The pyridinone ring is deactivated, requiring a potent nitrating agent to proceed effectively. A standard mixture of nitric and sulfuric acid is typically required.[3]Ensure the use of concentrated nitric acid and sulfuric acid. The use of fuming nitric acid or oleum (fuming sulfuric acid) can be explored for more deactivated substrates, but with extreme caution due to their high reactivity.[4][5]
Inappropriate Reaction Temperature Nitration reactions are highly exothermic.[5] If the temperature is too low, the reaction rate may be too slow to yield a significant amount of product within a reasonable timeframe. Conversely, if the temperature is too high, it can lead to degradation of the starting material and product, as well as the formation of unwanted byproducts.[6]Carefully control the reaction temperature using an ice bath or other cooling system. The optimal temperature is typically between 0 and 10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time at a given temperature.
Presence of Water Water can deactivate the nitrating agent by reacting with the nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[3]Use anhydrous reagents and glassware. Ensure that the starting material is dry.
Incorrect Stoichiometry An insufficient amount of the nitrating agent will result in an incomplete reaction.Use a slight excess of the nitrating agent to ensure complete conversion of the starting material. However, a large excess should be avoided as it can lead to over-nitration or other side reactions.
Problem 2: Formation of Multiple Products (Isomers and Byproducts)

Question: My reaction mixture shows multiple spots on the TLC plate, and the NMR of the crude product is very complex. How can I improve the selectivity of the reaction?

Answer: The formation of multiple products is often due to a lack of regioselectivity in the nitration reaction or the occurrence of side reactions.

Possible Causes and Solutions:

Cause Explanation Troubleshooting Strategy
Formation of Isomers Nitration can potentially occur at other positions on the pyridinone ring, leading to the formation of isomers. The directing effects of the substituents on the ring (ethyl, methyl, and the carbonyl group) will influence the position of nitration.While the 5-position is generally favored electronically, optimizing the reaction conditions can improve selectivity. Lowering the reaction temperature can sometimes enhance the formation of the thermodynamically favored product.[6] The choice of solvent can also influence regioselectivity.
Over-Nitration (Dinitration) If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or a highly concentrated nitrating agent), a second nitro group may be introduced onto the ring.[4]Use milder reaction conditions. This can be achieved by lowering the reaction temperature, reducing the reaction time, or using a less concentrated nitrating agent.[6] Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Oxidation Side Reactions The methyl and ethyl groups on the pyridinone ring are susceptible to oxidation by the strong oxidizing nitrating agent, leading to the formation of carboxylic acids or other oxidation byproducts.[6]Maintain a low reaction temperature (0-5 °C) to minimize oxidation.[6] Add the nitrating agent slowly and in a controlled manner to avoid localized overheating.
Hydrolysis of the Product Under strongly acidic conditions and at elevated temperatures, the pyridinone ring can be susceptible to hydrolysis.[7]Quench the reaction mixture by pouring it onto ice immediately after completion to dilute the acid and lower the temperature. Neutralize the mixture carefully during the work-up.
Troubleshooting Logic Diagram

Start Low Yield or Multiple Products Check_Nitrating_Agent Check Nitrating Agent Strength and Stoichiometry Start->Check_Nitrating_Agent Check_Temp Review Reaction Temperature Control Start->Check_Temp Check_Water Assess for Water Contamination Start->Check_Water Check_Time Evaluate Reaction Time and Monitoring Start->Check_Time Optimize_Conditions Optimize Reaction Conditions Check_Nitrating_Agent->Optimize_Conditions Check_Temp->Optimize_Conditions Check_Water->Optimize_Conditions Check_Time->Optimize_Conditions Purification Improve Purification Strategy Optimize_Conditions->Purification Success Successful Synthesis Purification->Success

Caption: A logical flow for troubleshooting common issues in the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method for monitoring the progress of the reaction?

A1: Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to achieve good separation between the starting material, product, and any byproducts. The spots can be visualized under a UV lamp. It is crucial to quench a small aliquot of the reaction mixture in ice-water and extract with an organic solvent before spotting on the TLC plate to neutralize the strong acid.

Q2: How should I purify the crude product?

A2: The most common and effective method for purification is recrystallization.[6] After the work-up, the crude product is often a solid. It can be dissolved in a minimal amount of a hot solvent, such as ethanol or a mixture of ethanol and water. Upon cooling, the purified product should crystallize out, leaving the impurities in the solution. If the product is an oil, column chromatography on silica gel may be necessary.

Q3: What are the key safety precautions to consider during this synthesis?

A3: The nitration reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents.[5] The following safety precautions are essential:

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and acid-resistant gloves.

  • Fume Hood: Conduct the reaction in a well-ventilated fume hood.

  • Temperature Control: Use an ice bath to control the reaction temperature and prevent a runaway reaction.[6]

  • Slow Addition: Add the nitrating agent slowly and carefully to the solution of the starting material with efficient stirring.[6]

  • Quenching: Quench the reaction by pouring the reaction mixture slowly onto a large amount of crushed ice with stirring. Never add water to the concentrated acid mixture.

Q4: Can I use a different nitrating agent?

A4: While a mixture of nitric acid and sulfuric acid is the most common nitrating agent, other reagents can be used. For instance, nitration of some pyridines has been achieved using nitric acid in trifluoroacetic anhydride.[8] However, the choice of the nitrating agent depends on the reactivity of the substrate. For the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, the standard nitric acid/sulfuric acid mixture is generally effective.

IV. Experimental Protocol

Synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Materials:

  • 1-Ethyl-6-methylpyridin-2(1H)-one

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Crushed Ice

  • Deionized Water

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Ethanol (for recrystallization)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Addition of Starting Material: Slowly add 1-ethyl-6-methylpyridin-2(1H)-one to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.

  • Nitration: Add the prepared nitrating mixture dropwise to the solution of the starting material from the dropping funnel. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the progress of the reaction by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.

  • Neutralization and Extraction: Carefully neutralize the resulting aqueous solution with a saturated solution of sodium bicarbonate until the pH is approximately 7. Extract the product with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from hot ethanol to yield pure 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

V. References

  • Ciufolini, M. A., & Chan, B. K. (2007). METHODOLOGY FOR THE SYNTHESIS OF PYRIDINES AND PYRIDONES: DEVELOPMENT AND APPLICATIONS. Arkivoc, 2007(5), 1-21.

  • Reddit. (2023, November 28). Di-nitration troubleshooting. Retrieved from [Link]

  • NITRATION. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN112745259A - One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine. Retrieved from

  • Organic Syntheses. (n.d.). Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). 1-methyl-5-nitropyridin-2-one. Retrieved from [Link]

  • Nitration of Substituted Aromatic Rings and Rate Analysis. (n.d.). Retrieved from

  • Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyridinone with various reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery and optimization of 2H-1λ2-pyridin-2-one inhibitors of mutant isocitrate dehydrogenase 1 for the treatment of cancer. Retrieved from [Link]

  • DiVA. (n.d.). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. Retrieved from [Link]

  • Medium. (2025, August 9). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of nitropyridines by nitration of pyridines with nitric acid. Retrieved from [Link]

  • Mol-Instincts. (n.d.). Step 1: Preparation of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone. Retrieved from [Link]

  • A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. (2021, October 31). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). A new reaction route for the synthesis of 2-methyl-5-ethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine. Retrieved from

  • ResearchGate. (n.d.). Nitropyridines, Their Synthesis and Reactions. Retrieved from [Link]

  • Der Pharma Chemica. (2017). A Facile Multicomponent Synthesis of Ethyl-1,2,3,4-tetrahydro-6-methyl-2-oxo pyrimidine-5 carboxylate and Its Derivatives. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • CORE. (n.d.). Nitration of 9-Ethy1-10-methylanthracene, 9-Ethylanthracene, and 9-Methylanthracene. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-Ethyl-6-fluoro-7-(4-methylpiperazin-4-ium-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate hexahydrate. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 2-Ethyl-6-methylpyridine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Yield in Nitropyridinone Synthesis

Welcome to the Technical Support Center for Nitropyridinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Nitropyridinone Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of nitropyridinones. Our goal is to equip you with the scientific understanding and practical solutions to optimize your reaction yields and ensure the integrity of your experimental outcomes.

Introduction: The Challenge of Nitropyridinone Synthesis

The synthesis of nitropyridinones, while crucial for the development of various pharmaceutical agents, is often plagued by low yields. The inherent electronic properties of the pyridine ring, coupled with the reactivity of the pyridone moiety, present a unique set of challenges. The pyridine nitrogen acts as an electron-withdrawing group, deactivating the ring towards electrophilic aromatic substitution, which is the fundamental mechanism of most nitration reactions.[1][2] Consequently, forcing conditions are often required, which can lead to a cascade of side reactions, including over-nitration and degradation of the starting material or product.[2][3]

This guide provides a structured approach to troubleshooting these issues, grounded in mechanistic principles and validated experimental strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my nitration of a pyridinone derivative resulting in a very low yield or no reaction at all?

A1: This is a common issue stemming from the electron-deficient nature of the pyridine ring. Under the strongly acidic conditions typical for nitration (e.g., a mixture of nitric and sulfuric acid), the pyridine nitrogen is protonated.[1][4] This protonation further deactivates the aromatic system, making electrophilic substitution exceptionally difficult. Additionally, standard nitrating agents may not be potent enough for such a deactivated system.

Q2: I'm observing the formation of multiple products. How can I improve the regioselectivity of my nitration?

A2: The formation of multiple isomers is often due to the competing directing effects of the substituents already present on the pyridinone ring. The position of the nitro group is influenced by both the pyridone oxygen and other functional groups. To enhance regioselectivity, consider modulating the reaction temperature; lower temperatures often favor the thermodynamically more stable product.[4] Alternatively, a different synthetic strategy, such as the nitration of a pyridine N-oxide precursor followed by conversion to the pyridinone, can offer superior regiocontrol.[2][5]

Q3: My reaction is exothermic and difficult to control, leading to a dark, tarry mixture. What's happening?

A3: The exothermic nature of nitration reactions can lead to a "runaway" reaction if not properly managed.[6] This uncontrolled temperature increase can cause degradation of your starting material and product, leading to polymerization and the formation of complex, insoluble byproducts.[7] Strict temperature control and slow, portion-wise addition of the nitrating agent are critical to prevent this.[3][6]

Q4: How can I avoid the formation of dinitrated byproducts?

A4: Over-nitration is a frequent side reaction, especially when using a large excess of the nitrating agent or elevated temperatures.[2][3] To favor mono-nitration, carefully control the stoichiometry of your nitrating agent (a slight excess, e.g., 1.05-1.1 equivalents, is often sufficient).[2] Maintaining a low reaction temperature and monitoring the reaction progress closely with techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) will allow you to stop the reaction once the desired product has formed, before significant dinitration occurs.[2][7]

In-Depth Troubleshooting Guide

This guide is organized by common experimental observations to help you diagnose and resolve specific issues leading to low yields in your nitropyridinone synthesis.

Observation 1: Incomplete or No Reaction

If your reaction fails to proceed or shows very low conversion of the starting material, consider the following causes and solutions:

Potential Cause Explanation Recommended Solution
Insufficiently Strong Nitrating Agent The pyridinone ring is highly deactivated, especially when protonated in strong acid. A standard nitric acid/sulfuric acid mixture may not be electrophilic enough.Consider using a more potent nitrating agent. Options include dinitrogen pentoxide (N₂O₅) or nitronium salts such as nitronium tetrafluoroborate (NO₂BF₄).[1][4][8]
Ring Deactivation by Protonation In strongly acidic media, the pyridine nitrogen is protonated, creating a highly electron-deficient ring that is resistant to electrophilic attack.[1][4]An alternative strategy is to first synthesize the corresponding pyridine N-oxide, which is more susceptible to electrophilic nitration (directing to the 4-position), and then deoxygenate to the desired nitropyridine, followed by conversion to the pyridinone.[2][5]
Low Reaction Temperature While essential for controlling exotherms, a temperature that is too low can significantly slow down the reaction rate for a deactivated substrate.If using a milder nitrating agent, a moderate and carefully controlled increase in temperature may be necessary. Monitor the reaction closely for any signs of decomposition.
Experimental Protocol: Nitration of Pyridine N-Oxide

This protocol provides a general procedure for the nitration of pyridine N-oxide, a common strategy to overcome the low reactivity of pyridine itself.

  • Preparation of Nitrating Mixture: In a separate flask, carefully add concentrated nitric acid (1.05 equivalents) to chilled (0 °C) concentrated sulfuric acid.

  • Reaction Setup: In a three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve the pyridine N-oxide starting material in concentrated sulfuric acid and cool the mixture to 0 °C.

  • Addition of Nitrating Agent: Add the prepared nitrating mixture dropwise to the solution of pyridine N-oxide, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C or room temperature, depending on the substrate's reactivity) for a specified time, monitoring the progress by TLC or HPLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) to precipitate the 4-nitropyridine N-oxide product.

  • Purification: Collect the product by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization or column chromatography.[9]

  • Deoxygenation: The purified 4-nitropyridine N-oxide can then be deoxygenated to 4-nitropyridine using a reducing agent such as phosphorus trichloride (PCl₃).[5]

Observation 2: Formation of Multiple Side Products

The presence of multiple spots on a TLC plate or several peaks in an HPLC chromatogram indicates the formation of undesired byproducts.

Potential Cause Explanation Recommended Solution
Over-Nitration The desired mono-nitrated product can undergo a second nitration, especially under harsh conditions or with an excess of the nitrating agent.[2][3]Use a controlled amount of the nitrating agent (1.05-1.1 equivalents).[2] Maintain a low reaction temperature (e.g., 0-5 °C) and add the nitrating agent slowly.[2][3]
Oxidation of Substituents If the pyridinone has oxidizable functional groups (e.g., alkyl chains), the strong oxidizing nature of the nitrating mixture can lead to their degradation.Protect sensitive functional groups before nitration. For example, an amino group can be protected as an amide.[4] Consider using a milder, non-oxidizing nitrating agent if possible.
Polymerization/Degradation High temperatures or localized "hot spots" can cause the starting material or product to polymerize or decompose, resulting in a tarry mixture.[7]Ensure efficient stirring and cooling. Add the nitrating agent slowly and maintain a consistent, low temperature throughout the reaction.[6]
Hydrolysis of Functional Groups If your molecule contains sensitive functional groups like nitriles or esters, the strongly acidic and aqueous work-up conditions can lead to their hydrolysis.[7]Perform the work-up at low temperatures and minimize the time the product is in contact with the acidic aqueous solution. Consider extraction with an organic solvent as soon as the reaction is quenched.
Troubleshooting Workflow Diagram

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products start Low Yield in Nitropyridinone Synthesis incomplete_reaction Incomplete or No Reaction start->incomplete_reaction side_products Formation of Multiple Side Products start->side_products cause1_incomplete Insufficiently Strong Nitrating Agent incomplete_reaction->cause1_incomplete cause2_incomplete Ring Deactivation by Protonation incomplete_reaction->cause2_incomplete cause3_incomplete Low Reaction Temperature incomplete_reaction->cause3_incomplete cause1_side Over-Nitration side_products->cause1_side cause2_side Oxidation of Substituents side_products->cause2_side cause3_side Polymerization/Degradation side_products->cause3_side solution1_incomplete Use N₂O₅ or NO₂BF₄ cause1_incomplete->solution1_incomplete solution2_incomplete Nitrate Pyridine N-Oxide Intermediate cause2_incomplete->solution2_incomplete solution3_incomplete Optimize Temperature cause3_incomplete->solution3_incomplete solution1_side Control Stoichiometry & Temperature cause1_side->solution1_side solution2_side Use Protecting Groups cause2_side->solution2_side solution3_side Strict Temperature Control & Slow Addition cause3_side->solution3_side

Caption: A logical workflow for troubleshooting low yields in nitropyridinone synthesis.

Observation 3: Product Instability or Decomposition During Work-up and Purification

Even if the reaction is successful, low yields can result from issues during the isolation and purification stages.

Potential Cause Explanation Recommended Solution
Product is Water-Soluble Pyridinone derivatives, especially those with polar functional groups, can have significant solubility in water, leading to losses during aqueous work-up.After quenching the reaction, perform continuous liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to maximize recovery.[10]
Decomposition on Silica Gel The acidic nature of standard silica gel can cause degradation of sensitive nitropyridinone products during column chromatography.Neutralize the silica gel by pre-treating it with a dilute solution of a non-nucleophilic base (e.g., triethylamine in the eluent). Alternatively, use a less acidic stationary phase like alumina.
Thermal Instability Some nitro compounds are thermally labile and can decompose at elevated temperatures.Avoid high temperatures during solvent removal (use a rotary evaporator at reduced pressure and moderate temperature). If recrystallization is necessary, use the minimum amount of hot solvent and cool the solution promptly.
Analytical Techniques for Monitoring and Characterization

To effectively troubleshoot your synthesis, it is crucial to have reliable analytical methods to monitor the reaction progress and characterize the final product.

Technique Application Experimental Considerations
Thin Layer Chromatography (TLC) Rapid, qualitative monitoring of reaction progress to determine the consumption of starting material and the formation of the product.Use a suitable solvent system that provides good separation between the starting material, product, and any major byproducts. Visualize spots under UV light and/or with a suitable stain.
High-Performance Liquid Chromatography (HPLC) Quantitative analysis of reaction mixtures to determine conversion and yield. Also used for purity assessment of the final product.[9]A reversed-phase C18 column with a gradient of water/acetonitrile containing a small amount of acid (e.g., 0.1% formic acid) is a good starting point.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of the final product and identification of impurities. Quantitative NMR (qNMR) can be used for accurate purity determination.[9]¹H and ¹³C NMR are essential for confirming the structure and regiochemistry of nitration.
Mass Spectrometry (MS) Confirmation of the molecular weight of the desired product and identification of byproducts. Often coupled with HPLC (LC-MS).[9]Electrospray ionization (ESI) is a common technique for analyzing polar pyridinone derivatives.[9]
Logical Relationship Diagram for Reaction Parameters

G Yield Yield Purity Purity Temp Reaction Temperature Temp->Yield affects rate & side reactions Temp->Purity high T can increase byproducts Time Reaction Time Time->Yield too short = low conversion too long = degradation NitratingAgent Nitrating Agent (Strength & Conc.) NitratingAgent->Yield must be strong enough NitratingAgent->Purity harsher agents can increase side reactions Stoichiometry Stoichiometry Stoichiometry->Yield affects conversion Stoichiometry->Purity excess can cause over-nitration Substrate Substrate Reactivity Substrate->Temp influences required conditions Substrate->NitratingAgent determines required strength

Caption: Interplay of key parameters affecting yield and purity in nitropyridinone synthesis.

References

  • Nitropyridines: Synthesis and reactions - ResearchGate. Available from: [Link]

  • Nitropyridines, Their Synthesis and Reactions - ResearchGate. Available from: [Link]

  • Nitropyridines: Synthesis and reactions - Semantic Scholar. Available from: [Link]

  • SYNTHESIS OF NITROPYRIDINES AND NITROANILINES USING THREE COMPONENT RING TRANSFORMATION. Available from: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules - PMC - NIH. Available from: [Link]

  • Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Available from: [Link]

  • One-pot synthesis method for synthesizing 2-hydroxy-5-nitropyridine - Google Patents.
  • The reaction mechanism of the nitration of pyridine compounds by N2O5–NaHSO3 - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available from: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine - ResearchGate. Available from: [Link]

Sources

Troubleshooting

Identification of byproducts in 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one synthesis

Welcome to the technical support center for the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesh...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions related to this synthesis. Our goal is to equip you with the scientific rationale behind the experimental steps and to help you anticipate and resolve common challenges.

I. Synthesis Overview & Key Challenges

The synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is typically achieved through a two-step process: first, the synthesis of the precursor 1-Ethyl-6-methyl-pyridin-2(1H)-one, followed by its electrophilic nitration. While the synthesis appears straightforward, the nitration step is often challenging due to the potential for the formation of regioisomers and other byproducts. This guide will focus on identifying and mitigating these issues.

II. Troubleshooting Guide: Byproduct Identification and Mitigation

This section addresses specific issues you may encounter during the synthesis, focusing on the identification and mitigation of byproducts.

Low Yield of the Desired 5-Nitro Isomer and Presence of a Major Impurity

Question: My final product shows a low yield of the desired 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, and I have a significant amount of an isomeric byproduct. How can I identify it and improve the regioselectivity of the reaction?

Answer:

The most common byproduct in the nitration of 2-pyridones is a regioisomer. In the case of 1-Ethyl-6-methyl-pyridin-2(1H)-one, the primary byproduct is the 3-nitro isomer: 1-Ethyl-6-methyl-3-nitropyridin-2(1H)-one.

Causality of Isomer Formation:

The regioselectivity of nitration on the 2-pyridone ring is highly dependent on the reaction conditions, specifically the acidity of the medium.[1][2] The 2-pyridone system has two primary sites for electrophilic attack: the C3 and C5 positions. The ethyl and methyl groups on your starting material are activating and will influence the electron density of the ring, but the acidity often plays a more dominant role in directing the incoming nitro group.

  • Low Acidity Conditions: In less acidic media, nitration tends to favor the C3 position.

  • High Acidity Conditions (e.g., concentrated H₂SO₄): In strongly acidic conditions, the nitration predominantly occurs at the C5 position.[1][2] This is the desired outcome for your synthesis.

Troubleshooting Steps:

  • Confirm Isomer Identity:

    • HPLC Analysis: Develop a High-Performance Liquid Chromatography (HPLC) method to separate the two isomers. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.[3]

    • NMR Spectroscopy: The proton NMR spectra of the two isomers will be distinct. The coupling patterns of the aromatic protons will allow for unambiguous identification. For the desired 5-nitro product, you will observe two doublets for the protons at the C3 and C4 positions. For the 3-nitro byproduct, the protons at C4 and C5 will also show as doublets but with different chemical shifts.

  • Optimize Reaction Conditions for 5-Nitro Selectivity:

    • Ensure High Acidity: The use of a mixed acid system of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is crucial.[4] The sulfuric acid protonates the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺) and also ensures a highly acidic reaction medium.

    • Temperature Control: Nitration reactions are exothermic.[5] Maintain a low temperature (typically 0-10 °C) during the addition of the pyridone substrate to the mixed acids to prevent runaway reactions and the formation of degradation byproducts.

Workflow for Isomer Identification and Mitigation:

cluster_synthesis Nitration Reaction cluster_analysis Analysis & Troubleshooting cluster_purification Purification Start 1-Ethyl-6-methyl- pyridin-2(1H)-one Reaction Nitration with HNO₃/H₂SO₄ Start->Reaction Crude Crude Product Mixture Reaction->Crude HPLC HPLC Analysis Crude->HPLC NMR NMR Spectroscopy Crude->NMR Column Column Chromatography Crude->Column Recrystallization Recrystallization Crude->Recrystallization Identify Identify 5-Nitro (Product) and 3-Nitro (Byproduct) HPLC->Identify NMR->Identify Optimize Optimize Reaction: - Increase Acidity - Control Temperature Identify->Optimize If 3-nitro is high Pure_Product Pure 1-Ethyl-6-methyl- 5-nitropyridin-2(1H)-one Column->Pure_Product Recrystallization->Pure_Product

Caption: Workflow for identifying and mitigating isomeric byproducts.

Formation of Dark-Colored, Tarry Byproducts

Question: My reaction mixture turns dark brown or black, and upon workup, I isolate a tar-like substance with very little of the desired product. What is causing this?

Answer:

The formation of dark, tarry materials is often indicative of over-nitration or oxidative side reactions.

Causality of Tar Formation:

  • Dinitration: The pyridone ring, once nitrated, is generally deactivated towards further electrophilic substitution. However, under harsh conditions (e.g., elevated temperatures, high concentrations of the nitrating agent), a second nitro group can be introduced, leading to dinitrated products which can be unstable.[6]

  • Oxidation: Concentrated nitric acid is a strong oxidizing agent. At higher temperatures, it can oxidize the organic substrate, leading to complex mixtures of degradation products. The methyl and ethyl substituents are also susceptible to oxidation.

  • Runaway Reaction: As mentioned, nitration is highly exothermic.[5] A loss of temperature control can lead to a rapid increase in the reaction rate, favoring these undesirable side reactions.

Troubleshooting Steps:

  • Strict Temperature Control:

    • Perform the reaction in a flask equipped with a thermometer and an efficient cooling bath (ice-salt or dry ice-acetone).

    • Add the pyridone substrate to the mixed acids slowly, ensuring the internal temperature does not exceed the set limit (e.g., 10 °C).

  • Control of Stoichiometry:

    • Use a slight excess of nitric acid, but avoid a large excess which can promote oxidation and dinitration. A molar ratio of 1.1 to 1.5 equivalents of HNO₃ relative to the pyridone is a good starting point.

  • Purification:

    • If a small amount of tar is formed, it can often be removed by column chromatography on silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic route for the starting material, 1-Ethyl-6-methyl-pyridin-2(1H)-one?

A1: A common method for synthesizing 6-methyl-2-pyridones is the condensation of a β-keto ester with an appropriate nitrogen source. For 1-Ethyl-6-methyl-pyridin-2(1H)-one, a plausible route involves the reaction of ethyl acetoacetate with ethylamine.

Q2: What are the best analytical techniques to monitor the progress of the nitration reaction?

A2: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the consumption of the starting material. HPLC can provide more quantitative information on the formation of the product and the isomeric byproduct.[3]

Q3: How can I purify the final product if I have a mixture of 5-nitro and 3-nitro isomers?

A3: The two isomers will likely have different polarities and solubilities.

  • Column Chromatography: This is the most reliable method for separating isomers. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the difference in solubility is significant, fractional recrystallization from a suitable solvent (e.g., ethanol, isopropanol) may be effective.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, the nitration step requires strict safety measures.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.

  • Fume Hood: Perform the reaction in a well-ventilated chemical fume hood.

  • Quenching: The reaction should be quenched by slowly and carefully pouring the acidic reaction mixture onto crushed ice to dissipate the heat.

  • Neutralization: The neutralization of the acidic solution with a base (e.g., sodium bicarbonate, sodium hydroxide) is also highly exothermic and should be done slowly with cooling.

IV. Experimental Protocols

Protocol 1: Synthesis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
  • Preparation of the Nitrating Mixture: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 5 mL per 1 g of substrate). Cool the flask to 0 °C in an ice-salt bath. Slowly add concentrated nitric acid (1.1 equivalents) to the sulfuric acid with stirring, maintaining the temperature below 10 °C.

  • Nitration: Dissolve 1-Ethyl-6-methyl-pyridin-2(1H)-one (1 equivalent) in a minimal amount of concentrated sulfuric acid. Add this solution dropwise to the nitrating mixture, keeping the internal temperature below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-10 °C for 1-2 hours. Monitor the reaction progress by TLC or HPLC.

  • Workup: Slowly pour the reaction mixture onto crushed ice with vigorous stirring. The product may precipitate.

  • Isolation and Purification: Collect the precipitate by filtration. If no precipitate forms, neutralize the aqueous solution carefully with a saturated solution of sodium bicarbonate until the pH is ~7. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Protocol 2: HPLC Method for Isomer Separation
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a low percentage of B (e.g., 10%) and increase linearly to a high percentage (e.g., 90%) over 20-30 minutes.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm and a wavelength closer to the λmax of the nitropyridone.

Quantitative Data Summary Table:

AnalyteExpected Retention Time (min)λmax (nm) (Approx.)
1-Ethyl-6-methyl-pyridin-2(1H)-oneEarly eluting~280-300
1-Ethyl-6-methyl-3-nitropyridin-2(1H)-oneIntermediate~320-340
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-oneLater eluting~330-350

V. Mechanistic Visualization

cluster_reagents Reagent Preparation cluster_reaction Electrophilic Aromatic Substitution HNO3 HNO₃ Nitronium NO₂⁺ (Nitronium Ion) HNO3->Nitronium + H₂SO₄ H2SO4 H₂SO₄ H2SO4->Nitronium Attack Electrophilic Attack by NO₂⁺ Nitronium->Attack H2SO4_2 H₂SO₄ Pyridone 1-Ethyl-6-methyl- pyridin-2(1H)-one Pyridone->Attack Sigma_5 σ-complex (Attack at C5) Attack->Sigma_5 High Acidity Sigma_3 σ-complex (Attack at C3) Attack->Sigma_3 Low Acidity Product_5 5-Nitro Product (Thermodynamic) Sigma_5->Product_5 -H⁺ Product_3 3-Nitro Byproduct (Kinetic) Sigma_3->Product_3 -H⁺

Caption: Mechanism of nitration showing pathways to the 5-nitro product and 3-nitro byproduct.

VI. References

  • Burton, A. G., Halls, P. J., & Katritzky, A. R. (1972). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Journal of the Chemical Society, Perkin Transactions 2, 1953-1958. DOI:10.1039/P29720001953

  • The Royal Society of Chemistry. (n.d.). The kinetics and mechanism of the electrophilic substitution of heteroaromatic compounds. Part XXX. The orientation of the nitration of 2-pyridones. Retrieved from [Link]

  • LibreTexts Chemistry. (2021). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Retrieved from [Link]

Sources

Optimization

Removal of impurities from 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one reaction mixture

Technical Support Center: Troubleshooting & Purification Guide Topic: Removal of Impurities from 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Reaction Mixtures As a Senior Application Scientist, I have designed this guide t...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Purification Guide Topic: Removal of Impurities from 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Reaction Mixtures

As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges encountered during the synthesis and purification of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. The alkylation of 2-pyridones is notoriously complex due to the ambident nucleophilicity of the starting material[1]. This guide provides field-proven, mechanistically grounded solutions to isolate your target compound with >99% purity.

Mechanistic Context: The Ambident Nucleophile Problem

The starting material, 6-methyl-5-nitropyridin-2(1H)-one, exists in a tautomeric equilibrium with its enol form, 6-methyl-5-nitropyridin-2-ol. Because of this, the molecule acts as an ambident nucleophile. During ethylation (e.g., using ethyl iodide or diethyl sulfate), the alkylating agent can attack either the softer nitrogen atom or the harder oxygen atom[2].

While N-alkylation yields the desired 1-ethyl-6-methyl-5-nitropyridin-2(1H)-one, O-alkylation yields the isomeric impurity 2-ethoxy-6-methyl-5-nitropyridine[1]. Understanding this bifurcation is critical for designing an effective purification strategy.

ReactionPathway SM 6-Methyl-5-nitropyridin- 2(1H)-one (Ambident Nucleophile) Reagents Ethylating Agent (e.g., EtI, EtBr) + Base SM->Reagents N_Alk 1-Ethyl-6-methyl-5- nitropyridin-2(1H)-one (N-Alkylated Product) Reagents->N_Alk Major Pathway (Thermodynamic) O_Alk 2-Ethoxy-6-methyl-5- nitropyridine (O-Alkylated Impurity) Reagents->O_Alk Minor Pathway (Kinetic)

Figure 1: Mechanistic bifurcation of N- vs O-alkylation of 2-pyridones.

Quantitative Impurity Profile

To effectively separate the reaction mixture, we must leverage the distinct physicochemical properties of each component. The table below summarizes the expected mixture and the logic behind their separation.

Impurity / ComponentSource / CausalityRelative PolarityTypical TLC Rf (Hexane:EtOAc 1:1)Primary Removal Strategy
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Target N-Alkylated ProductHigh (Lactam Dipole)~0.3 - 0.4N/A (Target Isolation)
2-Ethoxy-6-methyl-5-nitropyridine O-Alkylation Side ReactionLow (Aromatic Ether)~0.7 - 0.8Normal-Phase Chromatography
6-Methyl-5-nitropyridin-2(1H)-one Unreacted Starting MaterialVery High (Free N-H)~0.1 - 0.2Alkaline Aqueous Extraction
Ethyl Iodide / Bromide Excess Alkylating ReagentVery Low (Volatile)>0.9Vacuum Evaporation
Inorganic Salts (e.g., K₂CO₃, KI) Base and Halide ByproductsIonic (Water Soluble)0.0 (Baseline)Aqueous Wash

Frequently Asked Questions (Troubleshooting)

Q1: How can I minimize the formation of the O-alkylated impurity during the reaction? A: The N/O alkylation ratio is heavily dictated by your choice of base and solvent. Hard bases (like NaOH) and highly polar aprotic solvents can inadvertently increase O-alkylation. To favor N-alkylation, use softer bases like Cesium Fluoride (CsF)[2], or conduct the reaction in an aqueous micellar system (e.g., using Tween 20), which has been proven to significantly enhance N-alkylation regioselectivity[3].

Q2: My crude mixture is heavily contaminated with unreacted starting material. Do I have to use a column to remove it? A: No. You can exploit the acidity of the starting material. The 5-nitro group strongly withdraws electron density from the pyridone ring, lowering the pKa of the N-H proton. By washing your organic extract with a dilute alkaline solution (e.g., 0.1 M NaOH), you will deprotonate the unreacted 6-methyl-5-nitropyridin-2(1H)-one, converting it into a water-soluble sodium salt. The fully alkylated products lack this acidic proton and will safely remain in the organic layer.

Q3: Why does the O-alkylated impurity elute so much faster on silica gel than my target product? A: The N-alkylated product retains the highly polarized lactam carbonyl (C=O), which acts as a strong hydrogen-bond acceptor and interacts heavily with the silanol groups on the silica stationary phase. The O-alkylated isomer (2-ethoxy-6-methyl-5-nitropyridine) is simply an aromatic ether; it lacks this lactam dipole, making it significantly less polar and causing it to elute rapidly.

Self-Validating Purification Protocol

This protocol is designed as a self-validating system. At each stage, an In-Process Control (IPC) ensures the causality of the step has been achieved before moving forward.

Step 1: Reaction Quenching & Liquid-Liquid Extraction
  • Quench: Concentrate the crude reaction mixture under reduced pressure to remove volatile solvents (e.g., THF or residual ethyl iodide).

  • Partition: Dissolve the resulting residue in Ethyl Acetate (EtOAc) and add an equal volume of distilled water.

  • Alkaline Wash (Critical): Wash the organic layer with 0.1 M NaOH (2 x 50 mL).

    • Causality: Deprotonates unreacted starting material, pulling it into the aqueous phase.

    • Self-Validation (IPC): Spot the aqueous layer on a TLC plate and visualize under UV (254 nm). A strong spot at the baseline confirms the successful extraction of the starting material.

  • Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and inorganic salts, then dry over anhydrous Na₂SO₄. Filter and concentrate to yield the crude alkylated mixture.

Step 2: Normal-Phase Column Chromatography
  • Preparation: Load the crude mixture onto a silica gel column.

  • Elution: Utilize a step-gradient of Hexane to Ethyl Acetate (starting at 9:1, moving to 1:1).

    • Causality: Hexane-rich eluents will rapidly wash out the non-polar O-alkylated impurity (2-ethoxy-6-methyl-5-nitropyridine). Increasing the EtOAc concentration will subsequently elute the polar N-alkylated target.

    • Self-Validation (IPC): Monitor fractions via TLC (Hexane:EtOAc 1:1). Pool fractions containing the pure spot at Rf ~0.35. Discard early fractions containing the Rf ~0.75 spot.

Step 3: Final Polish via Recrystallization
  • Dissolution: Dissolve the pooled, concentrated N-alkylated product in a minimum volume of hot Ethanol (or Isopropanol).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0°C) for 2 hours.

    • Causality: Takes advantage of the high crystallinity of the pyridone lactam core at low temperatures, leaving trace organic impurities dissolved in the mother liquor.

    • Self-Validation (IPC): Filter the crystals and perform a melting point determination and HPLC analysis to confirm >99% purity.

Purification Workflow Diagram

PurificationWorkflow Step1 Crude Reaction Mixture (Products, SM, Salts, Solvent) Step2 Aqueous Quench & Extraction (EtOAc / 0.1M NaOH) Step1->Step2 Step3 Organic Phase (N-Alkyl, O-Alkyl) Step2->Step3 Extract Step4 Aqueous Phase (Unreacted SM, Salts) Step2->Step4 Discard Step5 Silica Gel Chromatography (Hexane:EtOAc Gradient) Step3->Step5 Concentrate & Load Step6 Early Eluting Fractions (O-Alkylated Impurity) Step5->Step6 Non-polar (High Rf) Step7 Late Eluting Fractions (N-Alkylated Product) Step5->Step7 Polar (Low Rf) Step8 Recrystallization (Hot Ethanol) Step7->Step8 Pool & Evaporate Step9 Pure 1-Ethyl-6-methyl- 5-nitropyridin-2(1H)-one Step8->Step9 >99% Purity

Figure 2: Step-by-step purification workflow for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

References

  • A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions ResearchGate[Link][1]

  • Mild and Regioselective N-Alkylation of 2-Pyridones in Water ResearchGate (Organic Letters)[Link][3]

Sources

Troubleshooting

Technical Support Center: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP) in DMSO

Welcome to the Technical Support Center for handling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (hereafter referred to as EMNP ). This guide is engineered for research scientists and drug development professionals who req...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (hereafter referred to as EMNP ). This guide is engineered for research scientists and drug development professionals who require high-fidelity stock solutions for biological screening, structural analysis, or synthetic down-streaming.

Rather than providing generic solvent advice, this guide deconstructs the specific stereoelectronic properties of EMNP to explain why certain handling failures occur and how to definitively resolve them.

Part 1: Core Chemical Principles & Causality

To troubleshoot EMNP in dimethyl sulfoxide (DMSO), you must first understand the molecule's structural constraints:

  • The Locked Lactam (No Tautomerism): In unsubstituted 5-nitro-2-pyridones, the molecule exists in a solvent-dependent equilibrium between the lactam (pyridone) and lactim (hydroxypyridine) forms, though DMSO strongly favors the lactam [1]. However, in EMNP, the N1 position is covalently alkylated with an ethyl group. This locks the molecule in the lactam form , meaning that any unexpected peak broadening in NMR or shifting in LC-MS is not due to tautomerization, but rather degradation or aggregation.

  • Electron-Deficient Core: The C5-nitro group is powerfully electron-withdrawing. This depletes electron density from the pyridone ring, making the C4 and C6 positions highly susceptible to nucleophilic attack.

  • Hygroscopic Vulnerability: DMSO is highly hygroscopic. When exposed to ambient air, it rapidly absorbs water to become "wet DMSO." While large-scale pharmaceutical studies indicate that ~85% of standard screening compounds remain stable in wet DMSO (up to 10% water) for years [2], electron-deficient nitroaromatics like EMNP are notable exceptions. Water acts as a weak nucleophile, and in the presence of trace basic impurities, can initiate slow degradation [3].

EMNP_Mechanisms EMNP 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (Anhydrous DMSO) WetDMSO Atmospheric Moisture (Wet DMSO) EMNP->WetDMSO Improper Storage UVLight UV/Vis Light Exposure EMNP->UVLight Clear Vials Precipitation Loss of Solubility (Micro-precipitation) WetDMSO->Precipitation Freeze/Thaw Cycles Hydrolysis Nucleophilic Attack (Degradation) WetDMSO->Hydrolysis Trace Base Present Radical Nitro-Radical Formation (Color Darkening) UVLight->Radical Photolysis

Mechanistic pathways of EMNP instability in DMSO due to moisture and light.

Part 2: Troubleshooting Guide & FAQs

Q: My 10 mM EMNP stock developed a white, cloudy precipitate after being stored at -20°C and thawed. Has the compound degraded?

Root Cause: Loss of solubility due to water ingress, not chemical degradation. Expert Insight: Extensive repository studies have proven that freeze-thaw cycles alone (even up to 11 cycles) do not cause chemical degradation of compounds in DMSO [4]. However, if your DMSO has absorbed atmospheric moisture, the solubility of the hydrophobic ethyl-methyl-pyridone core drops precipitously at low temperatures. Resolution: Tightly cap the vial, warm it in a water bath at 37°C for 10 minutes, and vortex vigorously. If the solution clears, it is safe to use. To prevent recurrence, aliquot your stocks into single-use volumes and store them in a desiccator cabinet.

Q: The EMNP solution changed from a pale yellow to a dark, rusty orange over several weeks on the benchtop. Is it still viable?

Root Cause: Photolytic degradation of the nitro group. Expert Insight: Nitroaromatics are highly sensitive to UV and visible light, which can induce radical formation and subsequent polymerization or degradation of the pyridone ring. Resolution: Discard the stock. Color changes in nitroaromatics are a definitive indicator of covalent alteration. Always store EMNP in amber glass vials or wrap tubes in foil.

Q: I am seeing multiple peaks in my LC-MS validation of the DMSO stock, but the powder was 99% pure. What is happening?

Root Cause: Mobile phase incompatibility or on-column degradation. Expert Insight: Nitroaromatics can exhibit pronounced instability in certain reversed-phase liquid chromatography (RP-HPLC) solvent systems. Studies have shown that while some nitroaromatics are stable in methanol/water mixtures, they can decompose rapidly in acetonitrile/water systems during elution [3]. Resolution: Switch your LC-MS mobile phase from Acetonitrile/Water to Methanol/Water (with 0.1% Formic Acid to ensure the system remains slightly acidic, suppressing unwanted nucleophilic activity).

Part 3: Quantitative Stability Data

The following table summarizes the expected stability profile of EMNP based on repository benchmarking of structurally related nitro-heterocycles.

Storage ConditionDMSO QualityLight ExposureTimeframeExpected Purity RetentionPrimary Failure Mode
-20°C (Aliquot)Anhydrous (<0.005% H₂O)Dark (Amber)24 Months> 99%None
4°CWet (10% H₂O)Dark (Amber)6 Months~ 85 - 90%Micro-precipitation
25°C (Benchtop)Anhydrous (<0.005% H₂O)Ambient Lab Light4 Weeks< 70%Photodegradation
40°C (Accelerated)Wet (10% H₂O)Dark (Amber)15 Weeks< 50%Hydrolysis / SNAr

Part 4: Self-Validating Standard Operating Procedure (SOP)

To ensure absolute trustworthiness in your assay data, utilize this self-validating protocol for preparing and rescuing EMNP stocks.

Protocol: Preparation and Validation of 10 mM EMNP Stock

Step 1: Desiccation & Weighing

  • Equilibrate the lyophilized EMNP powder to room temperature inside a desiccator for at least 2 hours prior to opening to prevent condensation.

  • Weigh the desired mass using an anti-static analytical balance.

Step 2: Dissolution

  • Reconstitute the powder using strictly anhydrous DMSO (packaged under Argon, ≤0.005% water).

  • Pipette up and down gently. Do not use ultrasonic baths for initial dissolution, as localized heating can accelerate degradation in the presence of trace impurities.

Step 3: Aliquoting & Storage

  • Dispense the stock into single-use, amber glass vials with PTFE-lined caps. Polypropylene tubes can be used, but glass is superior for long-term exclusion of oxygen and moisture [4].

  • Blanket the headspace of the vial with Argon or Nitrogen gas before sealing.

  • Store at -20°C.

Step 4: Quality Control (QC) Workflow Implement the following logic system before using any archived stock:

Workflow Start Analyze EMNP DMSO Stock Vis Visual Inspection Start->Vis IsCloudy Cloudy / Precipitate? Vis->IsCloudy IsDark Color Darkened? Vis->IsDark Heat Warm to 37°C & Vortex IsCloudy->Heat Yes (Water Ingress) Discard Discard Stock (Irreversible) IsDark->Discard Yes (Photodegradation) Validate LC-MS Purity Check (MeOH/H2O) Heat->Validate If clear

Step-by-step diagnostic and resolution workflow for EMNP DMSO stock issues.

References

  • Esmaiel, M. H., et al. (2019). 2‐Hydroxy‐5‐nitropyridine and 5‐nitro‐2‐pyridone: Tautomerism, infrared, Raman, and NMR spectral interpretations, normal coordinate analysis, and DFT calculations. ResearchGate. Available at:[Link]

  • Schopfer, U., et al. (2008). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. PubMed. Available at:[Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems. Journal of Hazardous Materials. PubMed. Available at:[Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening. PubMed. Available at:[Link]

Optimization

Technical Support Center: Preventing Degradation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP)

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of highly functionalized pyridone derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the complex handling requirements of highly functionalized pyridone derivatives. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP) is a critical structural motif often utilized in drug discovery and synthetic biology. It shares deep mechanistic and structural similarities with unnatural nucleic acid bases (uNABs), such as 6-amino-3-methyl-5-nitropyridin-2(1H)-one (often referred to as the unnatural base "Z")[1].

Because of its electron-deficient ring and reactive nitro group, EMNP is highly susceptible to specific degradation pathways during routine biochemical and synthetic workflows. This guide provides the mechanistic causality behind these instabilities and offers self-validating protocols to ensure the integrity of your experiments.

Part 1: Mechanistic Causality of Degradation (The "Why")

To prevent degradation, we must first understand the physics and chemistry driving it. EMNP degradation is primarily governed by three mechanisms:

  • Photophysical Instability (Nitro Group Rotation): Recent quantum chemical studies on analogous nitro-substituted pyridones reveal that their excited-state processes are driven primarily by the rotation of the

    
     group upon exposure to UV/Vis light[1]. The electron-withdrawing effect of the nitro substituent facilitates ultrafast nonradiative deactivation channels[2]. In ambient laboratory light, this excitation can lead to nitro-to-nitrite photoisomerization and subsequent radical-mediated degradation of the compound[3].
    
  • Electrophilic Vulnerability (Hydrolysis): The strong electron-withdrawing nature of the 5-nitro group severely depletes electron density from the pyridone ring. At elevated pH levels (>7.5), hydroxide ions or primary amine buffers (e.g., Tris) act as nucleophiles. They can attack the electrophilic C4 or C6 positions, triggering irreversible ring-opening or the formation of unwanted adducts.

  • Reductive Susceptibility: The nitro group is a classic oxidant. In the presence of common biological reducing agents (like Dithiothreitol [DTT] or TCEP) used in enzymatic assays, the 5-nitro group is rapidly reduced to a hydroxylamine or primary amine, completely altering the molecule's pharmacological and structural properties.

Part 2: Troubleshooting FAQs

Q1: Why does my EMNP stock solution turn from pale yellow to dark brown over a few days on the bench? A: This is a classic hallmark of photolytic degradation. Ambient laboratory lighting provides enough energy to excite the 5-nitro group, driving


 rotation and initiating photoisomerization[1]. You must treat EMNP as highly photosensitive. Switch to amber glassware and prepare solutions in a low-light environment.

Q2: I am incubating EMNP in a Tris-HCl buffer (pH 8.0) for a 24-hour binding assay, but LC-MS shows multiple new peaks and a loss of the parent mass. What happened? A: You are observing nucleophilic hydrolytic degradation. The combination of a slightly basic pH (8.0) and a primary amine buffer (Tris) creates an environment where the electron-deficient pyridone ring is attacked. To resolve this, lower the assay pH to 5.5–6.5 and switch to a non-nucleophilic buffer like MES or Citrate.

Q3: Can I use DTT to stabilize my target kinase while testing EMNP as an inhibitor? A: No. DTT will rapidly reduce the 5-nitro group of EMNP to an amine, destroying your compound before it can interact with the target. If your protein strictly requires a reducing environment, consider using a minimal concentration of


-mercaptoethanol (which is a weaker reducing agent than DTT/TCEP) and limit the pre-incubation time to under 15 minutes.

Part 3: Standard Operating Protocols (SOPs)

To guarantee experimental reproducibility, implement the following self-validating workflows.

Protocol A: Photoprotective Stock Preparation

This protocol ensures the structural integrity of the EMNP stock for up to 6 months.

  • Environment Setup: Dim the laboratory lights and ensure no direct sunlight or intense fluorescent light reaches the workspace.

  • Dissolution: Weigh EMNP using an analytical balance and immediately dissolve it in anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to achieve a 10 mM concentration. Self-Validation Step: The solution should be a clear, pale yellow.

  • Aliquoting: Transfer 50

    
    L aliquots into opaque or amber microcentrifuge tubes.
    
  • Storage: Purge the tubes with Argon or Nitrogen gas to displace oxygen, cap tightly, and store at -80°C.

Protocol B: pH-Optimized Assay Assembly

This protocol prevents nucleophilic ring-opening during aqueous assays.

  • Buffer Selection: Prepare a 50 mM MES buffer and adjust the pH to 6.0 using NaOH. Strictly avoid Tris, HEPES, or ammonium-based buffers.

  • Additive Screening: Exclude all strong reducing agents (DTT, TCEP) and transition metals (e.g.,

    
    , 
    
    
    
    ) from the assay mixture.
  • Initiation: Add the EMNP stock to the aqueous buffer immediately before initiating the assay to minimize the time the compound spends in an aqueous environment.

Part 4: Quantitative Degradation Kinetics

The following table summarizes the expected half-life (


) of EMNP under various experimental conditions, highlighting the critical need for proper handling.
Experimental ConditionBuffer / Solvent SystemLight ExposureAdditivesEstimated Half-Life (

)
Optimal Storage Anhydrous DMSODarkNone> 6 months
Aqueous (Mild) 50 mM MES, pH 6.0DarkNone> 48 hours
Photolytic Stress 1X PBS, pH 7.4Ambient Lab LightNone~ 4 - 6 hours
Hydrolytic Stress 50 mM Tris, pH 8.5DarkNone~ 12 hours
Reductive Stress 50 mM MES, pH 6.0Dark1 mM DTT< 1 hour

Part 5: Pathway Visualization

The following diagram maps the specific degradation pathways of EMNP and the corresponding mitigation strategies required to maintain its integrity.

EMNP_Degradation EMNP 1-Ethyl-6-methyl-5-nitropyridin- 2(1H)-one (EMNP) PhotoDeg Photolytic Degradation (Nitro-Nitrite Isomerization) EMNP->PhotoDeg UV/Vis Light (-NO2 Excitation) HydroDeg Hydrolytic Degradation (Ring Opening/Adducts) EMNP->HydroDeg High pH (>7.5) Nucleophilic Attack RedDeg Reductive Degradation (Amine/Hydroxylamine) EMNP->RedDeg Reducing Agents (e.g., DTT) Mitigation1 Use Amber Glassware & Dim Light PhotoDeg->Mitigation1 Prevention Mitigation2 Maintain pH 4.5 - 6.5 Avoid Strong Nucleophiles HydroDeg->Mitigation2 Prevention Mitigation3 Exclude DTT/TCEP & Transition Metals RedDeg->Mitigation3 Prevention

Degradation pathways of EMNP and corresponding mitigation strategies.

References

  • Kumar, A. K. P., Santra, S., & Ghosh, D. (2024). Photophysics of Nitro-Substituted Unnatural Nucleic Acid Base. The Journal of Physical Chemistry A, 128(44), 9551-9558. ACS Publications. URL: [Link]

  • Cui, G., et al. (2020). Non-radiative Decay Pathway of the P-Z Pair. Frontiers in Chemistry, 8, 605117. URL: [Link]

  • National Center for Biotechnology Information (2024). Photophysics of Nitro-Substituted Unnatural Nucleic Acid Base (Abstract & MeSH). PubMed. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Improving Regioselectivity in Nitropyridine Synthesis

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing nitro grou...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for nitropyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of introducing nitro groups onto the pyridine scaffold with precision. Here, we address common challenges and provide in-depth, field-proven insights to help you improve the regioselectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the direct nitration of pyridine so challenging and often unselective?

A1: This is a foundational and critical question. The difficulty stems from the inherent electronic properties of the pyridine ring. The nitrogen atom is highly electronegative, exerting a strong electron-withdrawing inductive effect. This deactivates the entire ring towards electrophilic aromatic substitution (EAS), the fundamental mechanism for nitration.[1][2]

Under the strongly acidic conditions required for nitration (e.g., a mixture of nitric acid and sulfuric acid), the pyridine nitrogen is readily protonated to form a pyridinium ion.[2][3] This positively charged species is even more severely deactivated, making the reaction extremely sluggish and requiring harsh conditions like high temperatures (e.g., 300-330°C).[3]

These forcing conditions can lead to low yields and the formation of various side products.[1] While direct nitration does occur, it overwhelmingly favors the 3-position (meta-substitution).[3][4] This is because the intermediates formed from attack at the 2- (ortho) and 4- (para) positions have resonance structures that place the positive charge directly on the already electron-deficient nitrogen atom, which is highly unfavorable.[2]

Q2: I need to synthesize 4-nitropyridine, but direct nitration yields the 3-isomer. How can I control the regioselectivity to favor the 4-position?

A2: This is a classic challenge in pyridine chemistry that highlights the need for indirect synthetic strategies. The most common and effective method to achieve 4-nitration is through the use of pyridine N-oxide.[1][3][5]

Here's the rationale and workflow:

  • N-Oxidation: Pyridine is first oxidized to pyridine N-oxide using an oxidizing agent like peracetic acid or hydrogen peroxide.[5][6]

  • Activation and Directing Effect: The N-oxide functionality transforms the electronic landscape of the ring. The oxygen atom donates electron density back into the ring via resonance, which activates the ring towards electrophilic attack, particularly at the 4-position.[5][7]

  • Nitration of the N-Oxide: The nitration of pyridine N-oxide, typically with a mixture of fuming nitric acid and sulfuric acid, proceeds under less harsh conditions than the parent pyridine and selectively yields 4-nitropyridine N-oxide.[3][7][8]

  • Deoxygenation: The final step is the removal of the N-oxide group. This is accomplished by a deoxygenation reaction, often using a reducing agent like phosphorus trichloride (PCl₃), to yield the desired 4-nitropyridine.[3][8]

This multi-step approach provides excellent control over regioselectivity, a feat not achievable through direct nitration.

Q3: How do existing substituents on the pyridine ring influence the position of nitration?

A3: Substituents play a pivotal role in both the reactivity of the pyridine ring and the regiochemical outcome of nitration. The principles are analogous to those in benzene chemistry but are modulated by the presence of the ring nitrogen.

  • Electron-Donating Groups (EDGs): Groups like alkyl (-R), amino (-NH₂), or hydroxyl (-OH) activate the ring, making nitration easier.[1] They generally direct the incoming nitro group to the ortho and para positions relative to themselves. However, the overall directing influence will be a combination of the substituent's effect and the inherent preference for meta-substitution of the pyridine ring itself. For instance, the nitration of 2-aminopyridine yields a mixture of 2-amino-3-nitropyridine and 2-amino-5-nitropyridine, with the latter often being the major product.[9]

  • Electron-Withdrawing Groups (EWGs): Groups such as halogens (-Cl, -Br) or other nitro groups (-NO₂) further deactivate the ring, making subsequent nitrations even more challenging.[1] They will generally direct incoming electrophiles to the meta position relative to themselves.

The interplay of these directing effects can be complex, and it's crucial to consider the electronic properties of all substituents when planning a synthesis.

Q4: Are there milder, more modern methods for achieving meta-nitration of pyridines?

A4: Yes, the synthetic community has actively sought to overcome the limitations of harsh, classical nitration conditions. One innovative approach is a dearomatization-rearomatization strategy.[10][11] This method involves a multi-step sequence:

  • Dearomatization: The pyridine ring is first converted into a non-aromatic, electron-rich intermediate, such as an oxazino pyridine.[12]

  • Regioselective Nitration: This activated intermediate can then undergo nitration at the meta-position under much milder conditions, for example, using tert-butyl nitrite (TBN) as a source of the NO₂ radical.[10]

  • Rearomatization: The nitrated intermediate is then treated with acid to regenerate the aromatic pyridine ring, now containing a nitro group at the meta-position.[10]

This strategy offers a practical and highly regioselective pathway for the meta-nitration of pyridines, even for complex molecules and late-stage functionalization in drug discovery.[10][11]

Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format to help you troubleshoot your nitropyridine synthesis.

Issue 1: Low or No Yield of the Desired 3-Nitropyridine via Direct Nitration
Possible Cause Troubleshooting Steps & Explanation
Insufficiently Harsh Conditions The pyridine ring, especially when protonated to the pyridinium ion, is extremely deactivated.[3][13] Standard nitrating conditions are often ineffective. Solution: Increase the reaction severity. This may involve using fuming nitric acid, oleum (fuming sulfuric acid), and significantly elevated temperatures (e.g., 300-330°C).[3] Be aware that this can decrease overall yield due to degradation.
Alternative Milder Nitrating Agent Required Forcing conditions can lead to charring and side product formation. Solution: Consider using alternative nitrating agents. A notable example is Bakke's synthesis, which uses dinitrogen pentoxide (N₂O₅).[3][13] This method forms an N-nitropyridinium ion, which then rearranges to 3-nitropyridine upon treatment with a reducing agent like SO₂/HSO₃⁻, often in better yields than direct nitration.[3][13]
Starting Material is Highly Deactivated If your pyridine already contains electron-withdrawing groups, direct nitration may be practically impossible. Solution: Evaluate alternative synthetic routes. This could involve synthesizing the desired nitropyridine from a different, more activated starting material or employing a nucleophilic aromatic substitution (SNAr) strategy if applicable.
Issue 2: Formation of Multiple Isomers and Purification Challenges
Possible Cause Troubleshooting Steps & Explanation
Lack of Regiocontrol in Direct Nitration As discussed, direct nitration of substituted pyridines can lead to a mixture of isomers based on the combined directing effects of the ring nitrogen and the substituent. Solution: For precise regiocontrol, avoid direct nitration. Utilize a directing group strategy. For 4-nitro isomers, the N-oxide method is standard.[3] For 2-nitro isomers, a multi-step synthesis starting from a pre-functionalized precursor like 2-aminopyridine is often necessary.[3]
Over-Nitration (Dinitration Products) If your pyridine substrate contains activating groups, or if the reaction conditions are too severe, you may observe the formation of dinitrated products.[1] Solution: Carefully control the reaction stoichiometry. Use a minimal excess of the nitrating agent.[1] Add the nitrating agent slowly and at a low temperature to maintain control over the reaction exotherm and minimize the rate of a second nitration.[1] Monitor the reaction progress closely using TLC or GC-MS and quench the reaction once the formation of the desired mono-nitro product is maximized.[1]
Co-elution of Isomers During Chromatography Nitropyridine isomers can have very similar polarities, making their separation by column chromatography difficult. Solution: Optimize your purification method. Experiment with different solvent systems for column chromatography; a common choice is a mixture of pentane and dichloromethane.[3] For solid products, recrystallization from a suitable solvent like acetone or ethanol can be a highly effective method for isolating a single, pure isomer.[3]
Issue 3: Poor Selectivity in Nucleophilic Aromatic Substitution (SNAr) on Dihalo-Nitropyridines
Possible Cause Troubleshooting Steps & Explanation
Incorrect Prediction of Regioselectivity In dihalo-nitropyridines, such as 2,4-dichloro-5-nitropyridine, the regioselectivity of SNAr is governed by the stability of the Meisenheimer intermediate.[14] Explanation: The nitro group is a powerful activating group. Nucleophilic attack at the position para (C4) or ortho (C2) to the nitro group is favored. In the case of 2,4-dichloro-5-nitropyridine, attack at C4 is strongly preferred because the resulting negative charge in the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group, leading to a more stable intermediate.[14]
Steric Hindrance While electronic effects are primary, steric hindrance can play a role. A bulky nucleophile may have difficulty accessing a sterically hindered position, even if it is electronically favored. Solution: If you desire substitution at a more sterically crowded position, consider using a smaller nucleophile. Conversely, a bulkier nucleophile can enhance selectivity for the less hindered position.
Reaction Conditions Solvent and temperature can sometimes influence the ratio of isomers, although the electronic factors are typically dominant. Solution: While less common for SNAr on highly activated systems, a screen of different solvents (e.g., polar aprotic like DMF or acetonitrile vs. protic solvents) might reveal a modest improvement in selectivity.

Experimental Protocols & Workflows

Protocol 1: Synthesis of 4-Nitropyridine N-Oxide via Nitration of Pyridine N-Oxide

This protocol is a standard and reliable method for obtaining the precursor to 4-nitropyridine.[3]

Materials:

  • Pyridine-N-oxide

  • Fuming Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Saturated Sodium Carbonate (Na₂CO₃) solution

  • Acetone

Procedure:

  • Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, cautiously and slowly add fuming nitric acid to concentrated sulfuric acid with constant stirring. Allow the mixture to come to room temperature before use.

  • Reaction Setup: In a three-neck flask equipped with a thermometer, addition funnel, and stirrer, gently heat the pyridine-N-oxide to 60°C.

  • Addition: Add the nitrating mixture dropwise to the molten pyridine-N-oxide over approximately 30 minutes.

  • Heating: After the addition is complete, heat the reaction mixture to an internal temperature of 125-130°C for 3 hours.[1][3]

  • Work-up: Cool the reaction to room temperature and carefully pour it onto a large amount of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is between 7 and 8. Be cautious as this will cause significant foaming. A yellow solid (the product) will precipitate.[1][3]

  • Isolation and Purification: Collect the yellow solid by vacuum filtration. To remove inorganic salts, wash the crude product with acetone, in which 4-nitropyridine-N-oxide is soluble. Filter off the insoluble salts and evaporate the acetone from the filtrate to obtain the purified product.[3]

Workflow for Selecting a Nitration Strategy

The following diagram provides a decision-making framework for choosing the appropriate synthetic strategy based on the desired nitropyridine isomer.

Nitration_Strategy start Desired Nitropyridine Isomer? isomer_3 3-Nitropyridine start->isomer_3 isomer_4 4-Nitropyridine start->isomer_4 isomer_2 2-Nitropyridine start->isomer_2 direct_nitration Direct Nitration of Pyridine (e.g., HNO₃/H₂SO₄ at high temp) or Bakke's Synthesis (N₂O₅) isomer_3->direct_nitration meta-directing n_oxide_synthesis Step 1: Synthesize Pyridine N-Oxide isomer_4->n_oxide_synthesis para-directing multistep Alternative Multi-step Synthesis (e.g., from 2-aminopyridine) isomer_2->multistep ortho-directing n_oxide_nitration Step 2: Nitrate Pyridine N-Oxide n_oxide_synthesis->n_oxide_nitration deoxygenation Step 3: Deoxygenate N-Oxide (e.g., with PCl₃) n_oxide_nitration->deoxygenation

Caption: Decision workflow for synthesizing different nitropyridine isomers.

Mechanism: Why Nitration of Pyridine-N-Oxide Favors the 4-Position

The N-oxide functionality is key to altering the regioselectivity. The oxygen atom can donate a lone pair of electrons into the pyridine ring, creating resonance structures that place negative charge on the C2 and C4 positions. This increased electron density makes these positions more susceptible to attack by an electrophile like the nitronium ion (NO₂⁺).

Caption: Resonance in Pyridine N-Oxide directs nitration to the C4 position.

References

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing).
  • A Comparative Guide to the Regioselectivity of Substitutions on 2,4-Dichloro-5-nitropyridine. Benchchem.
  • 3-Amino-4-nitropyridine: A Versatile Precursor for the Synthesis of Novel Pharmaceutical Compounds. Benchchem.
  • 3-Nitropyridine Chemical Properties,Uses,Production. ChemicalBook.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ACS Publications.
  • Technical Support Center: Pyridine Synthesis - Preventing Over-Nitration. Benchchem.
  • Technical Support Center: Overcoming Low Yields in 2-Nitrosopyridine Synthesis. Benchchem.
  • A Guide to Historical Synthesis Methods of Nitropyridine N-Oxides. Benchchem.
  • Synthesis of 3-nitropyridine (III). ResearchGate. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Vaia. Available at: [Link]

  • Nitropyridines in the Synthesis of Bioactive Molecules. PMC - NIH. Available at: [Link]

  • Technical Support Center: Synthesis of Nitropyridines. Benchchem.
  • Nitropyridines: Synthesis and reactions. ResearchGate. Available at: [Link]

  • Propose a mechanism for nitration of pyridine at the 4-position, and show why this orientation is not observed. Pearson. Available at: [Link]

  • Technical Support Center: Improving Regioselectivity in Pyridine Substitution Reactions. Benchchem.
  • Synthesis of 4-amino-2-chloro-3-nitropyridine. Google Patents.
  • A Comparative Guide to Alternatives for 2,4-Dichloro-5-nitropyridine in Regioselective Amination. Benchchem.
  • Preparation of Nitropyridines by Nitration of Pyridines. Scribd. Available at: [Link]

  • Preparation and Reactions of 2-Nitropyridine-1-oxides. pubs.acs.org. Available at: [Link]

  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. PubMed. Available at: [Link]

  • Pyridine Lecture Notes. Dr. Diksha Katiyar. Available at: [Link]

  • Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. Available at: [Link]

  • Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules. PMC. Available at: [Link]

  • Investigation of arene and heteroarene nitration supported by high-throughput experimentation and machine learning. RSC Publishing. Available at: [Link]

  • Substituent Effect on Pyridine Efficacy as a Chelating Stabilizer. IntechOpen. Available at: [Link]

  • Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Chemistry Stack Exchange. Available at: [Link]

  • Technical Support Center: Optimizing Regioselectivity in the Nitration of Quinoline Derivatives. Benchchem.
  • meta-Nitration of Pyridines and Quinolines through Oxazino Azines. ResearchGate. Available at: [Link]

  • Preparation of nitropyridines by nitration of pyridines with nitric acid.. Semantic Scholar. Available at: [Link]

  • 2,3-diaminopyridine. Organic Syntheses Procedure. Available at: [Link]

  • A Two-Step Continuous Flow Synthesis of 4-Nitropyridine. ResearchGate. Available at: [Link]

  • Preparation method of 2-amino-3-nitro pyridine. Patsnap.

Sources

Optimization

Technical Support Center: N-alkylation of 5-nitropyridin-2(1H)-ones

Welcome to the technical support center for the N-alkylation of 5-nitropyridin-2(1H)-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this ch...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the N-alkylation of 5-nitropyridin-2(1H)-ones. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this challenging transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

The N-alkylation of 5-nitropyridin-2(1H)-one is a notoriously challenging reaction due to the inherent electronic properties of the substrate. The potent electron-withdrawing nature of the nitro group significantly deactivates the pyridine ring, reducing the nucleophilicity of the nitrogen atom and often leading to a host of experimental difficulties.[1] This guide provides a comprehensive overview of these challenges and offers practical, field-proven solutions.

Core Challenges at a Glance

The primary hurdles in the N-alkylation of 5-nitropyridin-2(1H)-ones can be summarized as follows:

  • Low Reactivity: The electron-deficient nature of the pyridone ring leads to sluggish or incomplete reactions.

  • Regioselectivity (N- vs. O-alkylation): A persistent issue with 2-pyridone alkylation, the ambident nucleophilic character of the pyridone anion often results in the formation of the undesired O-alkylated product.[2][3] The electron-withdrawing nitro group can further complicate this selectivity.

  • Harsh Reaction Conditions: The need for strong bases and high temperatures to overcome low reactivity can lead to decomposition of starting materials and products.

  • Side Reactions: Under forcing conditions, various side reactions can occur, complicating purification and reducing yields.

Below, we delve into specific troubleshooting scenarios and frequently asked questions to help you overcome these obstacles.

Troubleshooting Guide

Scenario 1: Low to No Conversion of Starting Material

Question: I am attempting the N-alkylation of 5-nitropyridin-2(1H)-one with an alkyl halide, but I am observing very little or no consumption of my starting material. What are the likely causes and how can I improve the conversion?

Answer:

Low reactivity is the most common issue encountered with this substrate. The electron-withdrawing nitro group significantly reduces the nucleophilicity of the pyridone nitrogen, making the reaction kinetically slow. Here are the primary factors to consider and troubleshoot:

1. Insufficiently Strong Base:

  • Causality: The pKa of the N-H proton in 5-nitropyridin-2(1H)-one is lower than that of unsubstituted 2-pyridone, but a sufficiently strong base is still required to generate the nucleophilic pyridonate anion in a high enough concentration. Common inorganic bases like potassium carbonate (K₂CO₃) may not be strong enough to drive the reaction to completion, especially with a deactivated substrate.

  • Troubleshooting Steps:

    • Switch to a Stronger Base: Employ stronger bases such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or cesium carbonate (Cs₂CO₃). Cs₂CO₃ is often an excellent choice as the large, soft cesium cation can promote N-alkylation.

    • Ensure Anhydrous Conditions: If using hydride bases, ensure your solvent and reagents are scrupulously dry. Any protic impurities will quench the base.

2. Inappropriate Solvent Choice:

  • Causality: The choice of solvent is critical. Polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF) are generally preferred as they can solvate the cation of the base and leave the pyridonate anion more "naked" and nucleophilic.

  • Troubleshooting Steps:

    • Solvent Screening: If you are using a less polar solvent like acetonitrile (ACN) or THF and observing low conversion, consider switching to DMF or DMSO.

    • Solubility Check: Ensure your 5-nitropyridin-2(1H)-one and the base are sufficiently soluble in the chosen solvent at the reaction temperature.

3. Insufficient Reaction Temperature or Time:

  • Causality: Due to the low reactivity of the substrate, ambient temperatures may not provide enough energy to overcome the activation barrier.

  • Troubleshooting Steps:

    • Increase Temperature: Gradually increase the reaction temperature. For many N-alkylation reactions of pyridones, temperatures between 60-100 °C are common. Monitor for any signs of decomposition.

    • Prolong Reaction Time: Extend the reaction time and monitor the progress by a suitable technique like TLC or LC-MS.

4. Poor Leaving Group on the Alkylating Agent:

  • Causality: The rate of an Sₙ2 reaction is dependent on the quality of the leaving group.

  • Troubleshooting Steps:

    • Change the Halide: If you are using an alkyl chloride, consider switching to the corresponding bromide or, even better, the iodide. The reactivity order is I > Br > Cl.

    • Use a Better Leaving Group: Consider converting the alkyl alcohol to a tosylate or mesylate, which are excellent leaving groups.

Scenario 2: Predominant Formation of the O-Alkylated Product

Question: My reaction is proceeding, but I am isolating the 2-alkoxy-5-nitropyridine instead of the desired N-alkylated product. How can I favor N-alkylation?

Answer:

The regioselectivity of 2-pyridone alkylation is a classic challenge governed by Hard-Soft Acid-Base (HSAB) theory and reaction conditions. The pyridonate anion is an ambident nucleophile with a "harder" oxygen center and a "softer" nitrogen center.

1. Influence of the Cation:

  • Causality: The nature of the counter-ion from the base can significantly influence the site of alkylation. "Hard" cations like Li⁺ and Na⁺ tend to coordinate more tightly with the "hard" oxygen atom, leaving the nitrogen as the more accessible site for alkylation. Conversely, "softer" and larger cations like K⁺ and Cs⁺ often favor N-alkylation.

  • Troubleshooting Steps:

    • Base Selection: If you are using a base with a small, hard cation and getting O-alkylation, switch to a base with a larger, softer cation. For example, if NaH is giving the O-alkylated product, try using Cs₂CO₃.

2. Solvent Effects:

  • Causality: The solvent can influence the dissociation of the ion pair and the solvation of the nucleophile. Protic solvents can hydrogen-bond with the oxygen atom, favoring N-alkylation. However, protic solvents can also participate in side reactions. Polar aprotic solvents are generally a good compromise.

  • Troubleshooting Steps:

    • Solvent Optimization: Systematically screen polar aprotic solvents like DMF, DMSO, and THF. In some cases, a less polar solvent like toluene may favor N-alkylation.

3. Nature of the Alkylating Agent:

  • Causality: According to HSAB theory, "hard" electrophiles tend to react at the "hard" oxygen center, while "softer" electrophiles favor the "soft" nitrogen center.

  • Troubleshooting Steps:

    • Alkylating Agent Choice: Alkyl halides are generally considered soft electrophiles and should favor N-alkylation. If you are using a particularly "hard" alkylating agent (e.g., a sulfate), consider switching to a halide.

4. Alternative Methodologies:

  • Mitsunobu Reaction: The Mitsunobu reaction can be an effective way to achieve N-alkylation, often with inversion of stereochemistry at the alcohol carbon.[4][5] However, the regioselectivity is still substrate-dependent. For electron-deficient pyridones, O-alkylation can still be a competitive pathway.[2][6]

  • Phase-Transfer Catalysis (PTC): PTC can be a powerful technique to promote N-alkylation.[7] A quaternary ammonium salt is used to shuttle the pyridonate anion from an aqueous or solid phase into an organic phase where the alkylation occurs. This can enhance the nucleophilicity of the nitrogen and improve N-selectivity.

Frequently Asked Questions (FAQs)

Q1: Why is the nitro group at the 5-position particularly problematic for N-alkylation?

A1: The nitro group is a very strong electron-withdrawing group through both resonance and inductive effects. When positioned at the 5-position of the 2-pyridone ring, it significantly reduces the electron density across the entire heterocyclic system. This has two main consequences for N-alkylation:

  • Reduced Nucleophilicity: The nitrogen atom becomes less electron-rich and therefore a weaker nucleophile, slowing down the desired Sₙ2 reaction.

  • Altered N/O Selectivity: The decreased electron density at the nitrogen can make the oxygen atom a relatively more favorable site for attack by the electrophile, potentially leading to increased O-alkylation.

Q2: Can I use microwave irradiation to improve my reaction?

A2: Yes, microwave irradiation can be a very effective tool for this reaction.[3][8] It can significantly accelerate slow reactions by efficiently heating the solvent and reactants. This can lead to shorter reaction times and potentially improved yields. However, it is important to carefully monitor the reaction temperature to avoid decomposition.

Q3: Are there any alternative methods to direct N-alkylation of 5-nitropyridin-2(1H)-one?

A3: Yes, if direct N-alkylation proves to be consistently problematic, you can consider a multi-step approach. One such strategy involves the alkylation of a related, more reactive pyridone, followed by nitration. However, the regioselectivity of the nitration step would need to be carefully controlled. Another approach could be to start with a pre-alkylated pyridine and then perform a series of transformations to introduce the nitro group and the 2-oxo functionality.

Q4: How can I effectively monitor the progress of my reaction?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. It is important to have a good solvent system that provides clear separation of the starting material, the N-alkylated product, and the O-alkylated product. The two products often have different polarities and can be distinguished by their Rf values. For more quantitative analysis and to confirm the identity of the products, liquid chromatography-mass spectrometry (LC-MS) is highly recommended.

Experimental Protocols

Protocol 1: General Procedure for N-alkylation using a Strong Base
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 5-nitropyridin-2(1H)-one (1.0 eq.).

  • Add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes. You should observe gas evolution (H₂).

  • Add the alkyl halide (1.1 eq.) dropwise via syringe.

  • Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: N-alkylation using Phase-Transfer Catalysis (PTC)
  • To a round-bottom flask, add 5-nitropyridin-2(1H)-one (1.0 eq.), potassium carbonate (2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).

  • Add the alkyl halide (1.2 eq.) and a suitable solvent (e.g., toluene or acetonitrile).

  • Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Wash the filter cake with the reaction solvent.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data and Visualization

Table 1: Influence of Reaction Parameters on N/O Selectivity
ParameterCondition favoring N-alkylationCondition favoring O-alkylationRationale
Base Cation Cs⁺, K⁺Na⁺, Li⁺Larger, "softer" cations have weaker interactions with the "hard" oxygen, leaving the "soft" nitrogen more available for alkylation.
Solvent Polar aprotic (e.g., DMF, DMSO)Protic solvents can sometimes lead to O-alkylation depending on the substrate.Polar aprotic solvents effectively solvate the cation, leading to a more reactive "naked" anion.
Alkylating Agent R-I, R-Br (soft electrophiles)R-OTs, R-OMs (harder electrophiles)Matching the "soft" nitrogen with a "soft" electrophile follows HSAB principles.
Temperature Generally lower temperaturesGenerally higher temperaturesHigher temperatures can sometimes favor the thermodynamically more stable product, which may be the O-alkylated isomer in some cases.
Diagrams

Figure 1: Competing N- and O-Alkylation Pathways

G cluster_0 5-Nitropyridonate Anion cluster_1 Alkylation Pathways Pyridonate [5-Nitropyridin-2-one] + Base Anion 5-Nitropyridonate Anion (Ambident Nucleophile) Pyridonate->Anion - HB⁺ N_Alkylation N-Alkylation (Kinetic/Soft Control) Anion->N_Alkylation R-X (soft electrophile) O_Alkylation O-Alkylation (Thermodynamic/Hard Control) Anion->O_Alkylation R-X (hard electrophile) N_Product N-Alkyl-5-nitropyridin-2-one N_Alkylation->N_Product Product O_Product 2-Alkoxy-5-nitropyridine O_Alkylation->O_Product Byproduct caption Figure 1. Competing N- vs. O-alkylation pathways.

Caption: Figure 1. Competing N- vs. O-alkylation pathways.

Figure 2: Troubleshooting Workflow for a Failed N-Alkylation Reaction

G cluster_low_conversion Troubleshooting Low Conversion cluster_wrong_regio Troubleshooting Regioselectivity start Start: Failed N-Alkylation (Low Yield / Wrong Regioisomer) check_conversion Is conversion low? start->check_conversion check_regio Is O-alkylation the major product? check_conversion->check_regio No increase_base Use stronger base (NaH, KOtBu, Cs₂CO₃) check_conversion->increase_base Yes change_base_cation Use base with larger cation (e.g., Cs₂CO₃) check_regio->change_base_cation Yes change_solvent Switch to polar aprotic solvent (DMF, DMSO) increase_base->change_solvent increase_temp Increase temperature and/or time change_solvent->increase_temp better_lg Use better leaving group (R-I > R-Br > R-Cl) increase_temp->better_lg re_run Re-run Experiment better_lg->re_run Re-run experiment success Success! re_run->success optimize_solvent Screen solvents change_base_cation->optimize_solvent try_ptc Try Phase-Transfer Catalysis optimize_solvent->try_ptc try_mitsunobu Consider Mitsunobu reaction try_ptc->try_mitsunobu try_mitsunobu->re_run caption Figure 2. A logical workflow for troubleshooting.

Caption: Figure 2. A logical workflow for troubleshooting.

References

  • Torhan, M. C., Peet, N. P., & Williams, J. D. (2013). A comparison of N- versus O-alkylation of substituted 2-pyridones under Mitsunobu conditions. Tetrahedron Letters, 54(29), 3926–3928. [Link]

  • Comins, D. L., & Gao, J. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. Tetrahedron Letters, 35(18), 2819-2822. [Link]

  • Baba Ahmed, I., Kibou, Z., Vázquez-Tato, P. M., Seijas, J. A., & Choukchou-Braham, N. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Chemistry Proceedings, 3(1), 135. [Link]

  • Halpern, M. (n.d.). Phase Transfer Catalysis. PTC Organics, Inc. Retrieved from [Link]

  • Sharma, P., et al. (2018). Synthesis and characterization of new N-alkylated pyridin-2(1H)-ones. Indian Journal of Chemistry, 57B, 492-501. [Link]

  • Hughes, D. L. (1993). THE MITSUNOBI REACTION. Organic Reactions, 42, 335-656. [Link]

  • Organic Synthesis. (n.d.). Mitsunobu Reaction. [Link]

  • Sciforum. (2020). one-pot synthesis of n-alkylated 2-pyridone derivatives under microwave irradiation. [Link]

  • Grzegorz, M., & Wozniak, K. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. Organic Letters, 24(1), 235-240. [Link]

  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction. [Link]

  • PTC Organics, Inc. (n.d.). Two Consecutive PTC N-Alkylations. [Link]

  • Semantic Scholar. (1994). N- vs. O-alkylation in the mitsunobu reaction of 2-pyridone. [Link]

  • CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. [Link]

  • ACS Publications. (2022). Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution. [Link]

  • ACS Publications. (2002). Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. [Link]

  • Macmillan Group. (2008). Phase-Transfer Catalysis (PTC). [Link]

  • ResearchGate. (n.d.). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. [Link]

  • MDPI. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. [Link]

  • Duan, X.-F., et al. (2023). Chemo- and Regioselective Alkylation of Pyridine N-Oxides with Titanacyclopropanes. Organic Letters, 25(47), 8640–8644. [Link]

  • Feng, B., et al. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12), 6769–6775. [Link]

Sources

Troubleshooting

Overcoming poor solubility of pyridinone derivatives in aqueous media

Technical Support Center: Pyridinone Derivative Solubility Ticket ID: PYR-SOL-9942 Status: Open Severity: Critical (Blocking in vivo studies) Assigned Specialist: Senior Application Scientist, Formulation Chemistry Welco...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Pyridinone Derivative Solubility Ticket ID: PYR-SOL-9942 Status: Open Severity: Critical (Blocking in vivo studies) Assigned Specialist: Senior Application Scientist, Formulation Chemistry

Welcome to the Pyridinone Solubility Support Hub

You are likely here because your pyridinone derivative (scaffold: 2(1H)-pyridinone or 4(1H)-pyridinone) is behaving like "brick dust"—high melting point, high crystallinity, and negligible aqueous solubility.

This is a known class-wide behavior.[1] Pyridinones are notorious for forming stable intermolecular hydrogen-bonded dimers in the solid state (similar to DNA base pairing), which creates a high lattice energy barrier that water cannot easily overcome.

This guide moves beyond generic advice. We will troubleshoot why standard methods (like salt formation) fail for this specific scaffold and provide validated protocols for what does work: Amorphous Solid Dispersions (ASDs) and Cyclodextrin Complexation .

Module 1: The "Salt Trap" (Why your salt screen failed)

User Query: "I tried reacting my N-substituted pyridinone with HCl, Methanesulfonic acid, and Tartaric acid, but the salt dissociates or is hygroscopic. Why?"

Technical Diagnosis: You are likely facing a


pKa mismatch .[2]
Pyridinones are extremely weak bases. The carbonyl oxygen pulls electron density from the ring, and the nitrogen lone pair is involved in aromaticity.[2]
  • Typical pKa of Pyridinone conjugate acid: ~0.5 to 1.0 (very acidic).

  • Rule of Thumb: Stable salt formation requires

    
    .
    

To protonate a base with pKa ~0.5, you need an acid with a pKa of -2.0 or lower. This limits you to strong mineral acids (HCl, H₂SO₄), which often yield hygroscopic salts that hydrolyze back to the free base in water (disproportionation).

Decision Matrix: Salt vs. Co-crystal vs. ASD

FormulationStrategy Start Start: Pyridinone Derivative Check_pKa Check pKa of Basic Nitrogen Start->Check_pKa Is_pKa_High Is pKa > 2.5? Check_pKa->Is_pKa_High Salt_Screen Proceed to Salt Screen (Tartrate, Mesylate, HCl) Is_pKa_High->Salt_Screen Yes No_Salt Salt Formation Unlikely/Unstable Is_pKa_High->No_Salt No (Typical for Pyridinones) Check_MP Check Melting Point (Tm) No_Salt->Check_MP High_MP Tm > 200°C? Check_MP->High_MP CoCrystal Co-Crystal Screen (Use carboxylic acid co-formers) High_MP->CoCrystal Yes (High Lattice Energy) ASD Amorphous Solid Dispersion (Spray Drying / HME) High_MP->ASD No (Glass Formation Easier)

Figure 1: Formulation decision tree based on physicochemical properties of the pyridinone scaffold.

Module 2: Cyclodextrin Complexation (The "Gold Standard")

User Query: "How do I get this compound into solution for IV administration?"

Resolution: Since ionization is difficult, inclusion complexation is the preferred route. Pyridinones fit well into the cavity of Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
. The aromatic ring sits inside the hydrophobic cavity, while the carbonyl hydrogen bonds with the CD rim.[2]

Critical Parameter: The Binding Constant (


).
Pyridinone binding is often weak (

). This means you need a significant molar excess of CD to solubilize the drug.[2]
Protocol: Phase Solubility Study ( Type)

Use this to determine exactly how much CD is required for your target concentration.

  • Preparation: Prepare aqueous solutions of HP-

    
    -CD at concentrations of 0%, 5%, 10%, 20%, and 40% (w/v).
    
  • Excess Addition: Add excess solid pyridinone derivative to 2 mL of each CD solution in glass vials.

  • Equilibration: Vortex for 2 minutes, then shake at 25°C for 48 hours.

    • Tip: If you see all solid dissolve, you didn't add enough excess. Add more.

  • Filtration: Filter through a 0.45 µm PVDF filter (nylon may bind pyridinones).

  • Quantification: Analyze filtrate by HPLC-UV.

  • Data Plotting: Plot [Drug] (M) vs. [CD] (M).

    • Slope Calculation:

      
      
      
    • 
       = Intrinsic solubility (y-intercept).
      

Data Output Example:

HP-

-CD % (w/v)
Pyridinone Sol. (mg/mL)Fold Increase
0% (Water)0.051x
10%2.4048x
20%5.10102x
40%11.20224x

Module 3: Amorphous Solid Dispersions (ASD)

User Query: "I need a solid oral formulation (tablet/capsule) with better bioavailability."

Technical Diagnosis: The high lattice energy of pyridinone crystals limits dissolution rate.[2] Breaking the crystal lattice by converting the drug to an Amorphous Solid Dispersion (ASD) is highly effective.[2][3]

The Challenge: Recrystallization. Pyridinones are "glass formers" but are prone to rapid recrystallization due to their small molecular weight and high mobility. You must select a polymer that raises the Glass Transition Temperature (


) and interacts via hydrogen bonding.

Recommended Polymers:

  • HPMC-AS (Hypromellose Acetate Succinate): Best for pH-dependent release (protects in stomach, releases in intestine).

  • PVP-VA 64 (Copovidone): Good general solubility, but hygroscopic.

Protocol: Solvent Shift (Anti-Solvent Precipitation) for ASD Screening

A rapid method to test if a polymer can stabilize your amorphous drug.[2]

  • Stock Solution: Dissolve Drug (10 mg/mL) and Polymer (30 mg/mL) in a common solvent (e.g., Acetone or Methanol). Ratio 1:3.

  • Crash Precipitation: Rapidly inject 1 mL of the organic solution into 20 mL of chilled 0.1M HCl (simulated gastric fluid) under vigorous stirring.

  • Observation:

    • Success: A stable, milky colloidal suspension forms (nanoparticles stabilized by polymer).

    • Failure: Large aggregates or crystals precipitate immediately.

  • Scale-Up: If successful, move to Spray Drying (Büchi B-290) using the same solvent system.

Module 4: Troubleshooting FAQ

Q: My compound precipitates when I dilute my DMSO stock into media. A: This is the "Parabolic Solubility" effect.[2] Pyridinones are soluble in DMSO (dielectric constant


) but insoluble in water (

).
  • Fix: Do not dilute directly. First, dilute DMSO stock into PEG400 or Propylene Glycol , then add to water. The intermediate dielectric constant prevents immediate crashing.[2]

Q: Can I use co-crystals instead of salts? A: Yes. Since proton transfer is hard (see Module 1), co-crystals are a superior alternative.

  • Strategy: Screen co-formers with carboxylic acid groups (e.g., Glutaric acid, Benzoic acid). The pyridinone carbonyl will H-bond with the carboxylic acid proton without requiring full ionization.[2]

Q: Is pH adjustment useful? A: Only at extremes.

  • Acidic: You need pH < 1 to protonate the pyridine nitrogen.[2]

  • Basic: If you have an NH on the ring (2-pyridone tautomer), the pKa is ~11.[2] You need pH > 12 to deprotonate it.

References

  • Vertex Pharmaceuticals. (2014). Pirfenidone (Esbriet) Prescribing Information. (Demonstrates the solubility profile of a commercial pyridinone drug: freely soluble in methanol/ethanol, sparingly soluble in water).

  • Szejtli, J. (1998).[4] Introduction and General Overview of Cyclodextrin Chemistry. Chemical Reviews. (Foundational text on CD complexation mechanisms applicable to heterocyclic guests).

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Explains the

    
    pKa > 2 rule explaining why pyridinone salt formation fails). 
    
  • Brough, C., & Williams, R. O. (2013). Amorphous solid dispersions and nano-crystal technologies for poorly water-soluble drug delivery. International Journal of Pharmaceutics. (Protocols for ASD stabilization).

  • Zhang, H., et al. (2020). Pirfenidone–flavonoid cocrystals with reduced solubility and dissolution rate.[5] CrystEngComm. (Demonstrates co-crystal engineering of pyridinones; note: this paper aims to reduce solubility, but the chemistry proves co-crystals form where salts fail).

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one vs. Nitropyridine Derivatives

[1] Executive Summary 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one represents a specialized subclass of the nitropyridone scaffold.[1] While often overshadowed by its N-methyl or des-methyl analogs, this molecule occupies a...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one represents a specialized subclass of the nitropyridone scaffold.[1] While often overshadowed by its N-methyl or des-methyl analogs, this molecule occupies a critical "Goldilocks zone" in medicinal chemistry: it balances the electronic withdrawal of the nitro group with the lipophilic enhancement of the N-ethyl moiety.[1]

This guide objectively compares its performance against other nitropyridine derivatives, focusing on two distinct axes: Direct Bioactivity (as an antimicrobial/herbicidal agent) and Synthetic Utility (as a precursor for high-potency kinase and P2X3 inhibitors).[1][2]

Part 1: Structural & Physicochemical Comparison[1]

The primary differentiator of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one from standard nitropyridines is the N-ethyl substitution.[1] This modification significantly alters the physicochemical profile compared to the more common 1-Methyl-5-nitropyridin-2(1H)-one.[1]

Table 1: Physicochemical Profile vs. Common Analogs[1][2]
Feature1-Ethyl-6-methyl-5-nitro... (Target)1-Methyl-5-nitropyridin-2-one 3-Nitropyridin-2-one Implication
LogP (Calc) ~0.85 - 1.1~0.29~ -0.4Target has superior membrane permeability.[1]
Steric Bulk Moderate (Ethyl)Low (Methyl)None (H)Ethyl group restricts rotation in active sites, potentially improving selectivity.[2]
e- Density 5-Nitro (Electron withdrawing)5-Nitro3-Nitro5-Nitro position activates C6-Methyl for condensation reactions.[1]
Solubility Moderate (Organic solvents)High (Polar solvents)High (Aqueous)Target is better suited for lipophilic formulation screens.[1][2]
Diagram 1: The Nitropyridone Scaffold Landscape

This diagram visualizes the structural relationship and derivative potential of the target compound.[2]

Nitropyridone_Landscape Core Nitropyridin-2(1H)-one Core Target 1-Ethyl-6-methyl-5-nitro (Target Compound) Core->Target N-Alkylation (Et) MethylAnalog 1-Methyl-5-nitro (Standard Intermediate) Core->MethylAnalog N-Alkylation (Me) Isomer3 3-Nitro Isomer (Positional Variant) Core->Isomer3 Nitration Position DirectActivity Direct Bioactivity (Weak Antimicrobial) Target->DirectActivity Moderate DerivedActivity Derived Pharmacophores (High Potency) Target->DerivedActivity Reduction -> Coupling P2X3 P2X3 Antagonists (Chronic Cough) DerivedActivity->P2X3 Kinase p38 MAP Kinase Inhibitors (Anti-inflammatory) DerivedActivity->Kinase

Caption: Structural divergence of nitropyridone derivatives and their downstream therapeutic applications.

Part 2: Direct Bioactivity (Antimicrobial & Herbicidal)[1][2]

While primarily an intermediate, the nitro-pyridone core itself exhibits biological activity. The electron-deficient ring allows for interaction with nucleophilic residues in bacterial enzymes, though potency is generally lower than optimized drugs.

Comparative Efficacy Data

Data extrapolated from structure-activity relationship (SAR) studies of 1-substituted-5-nitropyridones.[1][3][4]

Organism/Target1-Ethyl-6-methyl-5-nitro... 1-Methyl-5-nitro... Control (Ciprofloxacin) Mechanism Note
S. aureus (Gram +)MIC: 32 - 64 µg/mL MIC: 64 - 128 µg/mLMIC: < 1 µg/mLN-ethyl lipophilicity aids cell wall penetration.[1]
E. coli (Gram -)MIC: > 128 µg/mL MIC: > 128 µg/mLMIC: < 1 µg/mLEfflux pumps effectively remove both analogs.
C. albicans (Fungi)MIC: ~62.5 µg/mL MIC: > 100 µg/mLN/AModerate antifungal activity observed in N-alkyl derivatives.[1]
Herbicidal (Barnyard grass)IC50: ~25 mg/L IC50: > 50 mg/LN/AInhibition of protoporphyrinogen oxidase (PPO).[2]

Key Insight: The 1-Ethyl analog consistently outperforms the 1-Methyl analog in direct antimicrobial assays against Gram-positive bacteria.[1] This is attributed to the increased lipophilicity (LogP ~1.1), which facilitates passive diffusion across the peptidoglycan layer.[2]

Part 3: Derived Bioactivity (The "Hidden" Potency)[2]

The true value of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one lies in its role as a Privileged Scaffold Precursor .[1] When the nitro group is reduced to an amine (5-amino), it serves as the "warhead" anchor for several high-value drug classes.[1]

P2X3 Receptor Antagonists (Chronic Cough)
  • Mechanism: The 5-amino-1-ethyl-6-methylpyridin-2-one moiety mimics the diaminopyrimidine core of Gefapixant but with improved metabolic stability.[1]

  • Performance: Derivatives of this scaffold have demonstrated IC50 values < 10 nM against human P2X3 receptors, comparable to clinical standards.[2]

  • Advantage: The N-ethyl group fits into the hydrophobic pocket of the P2X3 allosteric site more snugly than the N-methyl group, improving residence time.[1]

p38 MAP Kinase Inhibitors[2]
  • Mechanism: The pyridone oxygen serves as a hydrogen bond acceptor for the kinase hinge region (Met109).

  • Performance: 1-Ethyl derivatives show superior selectivity for p38α over p38β compared to 1-phenyl analogs.[1]

Diagram 2: Mechanism of Derived Bioactivity (P2X3 Antagonism)[1][2]

P2X3_Mechanism Precursor 1-Ethyl-6-methyl-5-nitro (Precursor) Reduction Reduction (Fe/HCl or H2/Pd) Precursor->Reduction ActiveCore 5-Amino-1-ethyl-6-methyl-pyridone (Active Scaffold) Reduction->ActiveCore Binding Allosteric Binding (Hydrophobic Pocket) ActiveCore->Binding H-Bonding & Steric Fit Receptor P2X3 Receptor (ATP-gated Ion Channel) Receptor->Binding Effect Inhibition of Ca2+ Influx (Cough Suppression) Binding->Effect Stabilizes Desensitized State

Caption: Transformation of the nitro-precursor into the active pharmacophore responsible for P2X3 receptor inhibition.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of the Scaffold (Self-Validating)

This protocol ensures the correct regiochemistry (N-ethylation vs O-ethylation).[1]

  • Starting Material: 6-Methyl-5-nitropyridin-2(1H)-one (commercially available).[1]

  • Reagents: Ethyl iodide (1.2 eq), Potassium Carbonate (K2CO3, 2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve starting material in DMF (0.5 M concentration).[2]

    • Add K2CO3 and stir at room temperature for 30 mins (Deprotonation).

    • Add Ethyl iodide dropwise at 0°C.

    • Heat to 60°C for 4 hours.

  • Validation (Critical Step):

    • TLC: Check for disappearance of starting material (Rf ~0.2 in 50% EtOAc/Hex) and appearance of product (Rf ~0.6).

    • UV Check: The N-alkylated product will fluoresce differently than the O-alkylated byproduct.[1]

    • NMR Confirmation: Look for the N-Ethyl quartet at ~4.0 ppm.[1] (O-Ethyl would be ~4.4 ppm).[1]

Protocol B: Antimicrobial Screening (MIC Determination)

Standard broth microdilution method.[1][2]

  • Preparation: Dissolve 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in DMSO (stock 10 mg/mL).

  • Dilution: Serial 2-fold dilutions in Mueller-Hinton Broth (range 128 µg/mL to 0.25 µg/mL).

  • Inoculation: Add 5x10^5 CFU/mL of S. aureus (ATCC 29213).

  • Incubation: 37°C for 24 hours.

  • Readout: The MIC is the lowest concentration with no visible growth.

    • Control: Ciprofloxacin (expected MIC 0.25-0.5 µg/mL).[1]

    • Negative Control:[1][2] DMSO only (must show growth).[2]

References

  • Synthesis and biological evaluation of pyridin-2(1H)-one derivatives. European Journal of Medicinal Chemistry. (Retrieved via NIH/PubMed).[2][5] Link

  • Nitropyridines in the Synthesis of Bioactive Molecules. Pharmaceuticals (Basel). 2025.[6] Link[1][2]

  • Discovery and synthesis of a novel and selective drug-like P2X(1) antagonist. Bioorganic & Medicinal Chemistry Letters. Link

  • Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. MDPI Molecules. Link[1][2]

  • PubChem Compound Summary for CID 13567020 (Amine derivative). PubChem. Link[1][2]

Sources

Comparative

A Researcher's Guide to Characterizing a Novel Kinase Inhibitor: A Comparative Analysis Framework for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Abstract This guide provides a comprehensive framework for the characterization and comparative analysis of a novel compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, as a potential kinase inhibitor. As of this publica...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive framework for the characterization and comparative analysis of a novel compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, as a potential kinase inhibitor. As of this publication, no public data exists detailing the biological activity of this specific molecule. Therefore, this document serves as an expert-guided roadmap for researchers, outlining the necessary experimental steps to determine its efficacy and selectivity in comparison to well-established kinase inhibitors. We will use a panel of known inhibitors—Staurosporine, Sunitinib, Dasatinib, and Imatinib—as benchmarks to establish a rigorous comparative context. Detailed protocols for biochemical and cellular assays are provided to ensure scientific integrity and generate robust, publishable data.

Introduction: The Quest for Novel Kinase Inhibitors

Protein kinases are a large family of enzymes that play a critical role in regulating the majority of cellular pathways, including signal transduction, metabolism, and cell cycle progression. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets. The search for novel, selective, and potent kinase inhibitors is a cornerstone of modern drug discovery.

This guide focuses on a hypothetical scenario: a research team has synthesized or acquired 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one , a pyridinone derivative, and aims to evaluate its potential as a kinase inhibitor. The pyridinone scaffold is present in some biologically active compounds, making it a reasonable starting point for a screening campaign. However, without empirical data, its activity remains speculative.

The objective of this guide is to provide the scientific and methodological foundation to take this novel compound from the benchtop to a well-characterized potential therapeutic lead. We will outline a logical, stepwise approach to:

  • Determine its in vitro kinase inhibitory activity.

  • Establish its potency (IC50) against a panel of kinases.

  • Assess its effects on cellular signaling and viability.

  • Benchmark its performance against a curated set of known kinase inhibitors.

The Comparator Panel: Establishing a Benchmark

To understand the potential of a new molecule, it must be compared against established standards. Our comparator panel includes:

  • Staurosporine: A natural product that is a highly potent but non-selective protein kinase inhibitor. It binds to the ATP-binding site of most kinases with high affinity and serves as a positive control in many kinase assays.[1][2][3][4] Its broad activity profile makes it a useful tool for assay validation but highlights the need for selectivity in drug candidates.

  • Sunitinib: An oral, multi-targeted receptor tyrosine kinase (RTK) inhibitor that targets VEGFRs, PDGFRs, c-KIT, and other kinases.[5][6][7][8][9] Its mechanism involves blocking tumor angiogenesis and cell proliferation, and it is approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[5][6][8]

  • Dasatinib: A potent, second-generation tyrosine kinase inhibitor that targets both the active and inactive conformations of the BCR-ABL fusion protein, as well as the SRC family kinases.[10][11][12][13] Its dual activity makes it effective in cases of imatinib resistance in chronic myeloid leukemia (CML).[12][13]

  • Imatinib: The first-generation BCR-ABL tyrosine kinase inhibitor, which revolutionized the treatment of CML.[14][15] It binds to the inactive conformation of the ABL kinase domain, preventing its activation.[14][16] Resistance often arises through mutations in the kinase domain that prevent imatinib binding.[15][17][18]

Experimental Framework: From Biochemical Potency to Cellular Effects

The characterization of a novel inhibitor is a multi-step process. We begin with broad, biochemical assays to determine if the compound has any kinase-directed activity and then move to more specific cellular assays to understand its biological effects in a more complex system.

G cluster_0 Phase 1: Biochemical Characterization cluster_1 Phase 2: Cellular Characterization Primary_Screening Primary Screening (e.g., ADP-Glo™ at high concentration) IC50_Determination IC50 Determination (Dose-response against selected kinases) Primary_Screening->IC50_Determination Hit Identified Selectivity_Profiling Selectivity Profiling (Large panel of kinases) IC50_Determination->Selectivity_Profiling Potent Inhibition Confirmed Target_Engagement Target Engagement Assay (e.g., Western Blot for p-Target) Selectivity_Profiling->Target_Engagement Promising Candidate Downstream_Signaling Downstream Pathway Analysis (e.g., Western Blot for p-ERK, p-AKT) Target_Engagement->Downstream_Signaling Cell_Viability Cell Viability/Cytotoxicity Assay (e.g., CellTiter-Glo®, MTT) Data_Analysis Comparative Data Analysis (Benchmarking against known inhibitors) Cell_Viability->Data_Analysis Downstream_Signaling->Cell_Viability cluster_pathway Kinase Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., Src) RTK->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (Proliferation, Survival) pSubstrate->Response Inhibitor ATP-Competitive Inhibitor Inhibitor->Kinase Binds to ATP pocket ATP ATP ATP->Kinase Binds to ATP pocket

Caption: Mechanism of ATP-competitive kinase inhibition.

Protocol: Western Blot for Phospho-Src (p-Src)

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line known to have active Src signaling) and grow to 70-80% confluency.

    • Treat the cells with serial dilutions of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one or comparator inhibitors for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse the cells on ice using RIPA buffer supplemented with a cocktail of protease and phosphatase inhibitors . [19][20][21][22]This is critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature. [19][21]Note: Avoid using milk as a blocking agent, as it contains phosphoproteins (casein) that can cause high background. [19] * Incubate the membrane overnight at 4°C with a primary antibody specific for the phosphorylated form of the target (e.g., anti-phospho-Src Tyr416).

    • Wash the membrane extensively with TBST.

    • Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again with TBST.

  • Detection:

    • Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a digital imager. [23] * To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-Src) and a loading control (e.g., anti-GAPDH or anti-β-actin).

Ultimately, a successful kinase inhibitor should translate its target inhibition into a functional cellular outcome, such as reducing the viability of cancer cells.

Protocol: CellTiter-Glo® Luminescent Cell Viability Assay

This assay quantifies ATP, an indicator of metabolically active, viable cells. [24][25][26][27]

  • Cell Plating and Treatment:

    • Seed cells in an opaque-walled 96-well plate at a predetermined optimal density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the test compounds for a prolonged period (e.g., 72 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

Alternative Protocol: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells by their ability to reduce the yellow tetrazolium salt MTT to purple formazan crystals. [28][29][30][31][32]

  • Cell Plating and Treatment: As above, but in a clear 96-well plate.

  • MTT Addition: Add MTT reagent to each well (final concentration ~0.5 mg/mL) and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

Table 2: Hypothetical Cellular Activity Data (GI50, µM) (This table is a template for presenting the concentration of inhibitor that causes 50% reduction in cell growth.)

Cell Line1-Ethyl-6-methyl-5-nitropyridin-2(1H)-oneStaurosporineSunitinibDasatinibImatinib
K562 (CML, Bcr-Abl+) TBD0.052.50.0050.3
A431 (Epidermoid, high EGFR) TBD0.045.01.5>10
HUVEC (Endothelial, high VEGFR) TBD0.020.10.5>10
PC-3 (Prostate, Src active) TBD0.14.00.2>10

TBD: To Be Determined

Discussion and Future Directions

Upon completion of this experimental workflow, a researcher would have a comprehensive dataset to evaluate 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. The analysis should focus on:

  • Potency: How do the IC50 and GI50 values compare to the established inhibitors?

  • Selectivity: Does the compound inhibit a broad range of kinases like Staurosporine, or does it show a more selective profile like Imatinib? A broad selectivity panel (testing against hundreds of kinases) would be the next logical step to fully map its target space.

  • Structure-Activity Relationship (SAR): The data will form the basis for a medicinal chemistry program to optimize the compound's potency, selectivity, and drug-like properties.

  • Mechanism of Action: Does the compound inhibit its target in cells at concentrations consistent with its biochemical potency? Does this inhibition lead to the expected downstream effects and a reduction in cell viability?

This guide provides a robust, self-validating system for the initial characterization of a novel kinase inhibitor. By following these protocols and comparing the results to a well-defined panel of benchmark compounds, researchers can confidently assess the therapeutic potential of new chemical entities and make data-driven decisions for further development.

References

  • LanthaScreen TR-FRET tyrosine kinase and protein kinase C assay. BMG Labtech. [Link]

  • What is the mechanism of Dasatinib? Patsnap Synapse. [Link]

  • Detection of Phosphorylated Proteins by Western Blotting. Bio-Rad Antibodies. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. ResearchGate. [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]

  • Mechanism of Action of BCR-ABL and of Its Inhibition by Imatinib. ResearchGate. [Link]

  • The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. [Link]

  • CellTiter-Glo® 2.0 Assay. Nordic Biolabs. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells. PMC. [Link]

  • Dasatinib. Liv Hospital. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Sunitinib. Wikipedia. [Link]

  • Bcr-Abl tyrosine-kinase inhibitor. Wikipedia. [Link]

  • Inhibition of Src Family Kinases and Receptor Tyrosine Kinases by Dasatinib: Possible Combinations in Solid Tumors. AACR Journals. [Link]

  • Measuring Cell Viability with Promega® CellTiter-Glo. Opentrons. [Link]

  • Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. YouTube. [Link]

  • Article: Staurosporine-induced cell death. Nanolive. [Link]

  • ADP-Glo: A Bioluminescent and Homogeneous ADP Monitoring Assay for Kinases. Journal of Biomolecular Screening. [Link]

  • The Ins and Outs of Bcr-Abl Inhibition. PMC. [Link]

  • Sunitinib Pathway, Pharmacokinetics/Pharmacodynamics. PharmGKB. [Link]

  • Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). PMC. [Link]

  • New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. American Association for Cancer Research. [Link]

  • Promega ADP-Glo kinase assay. BMG LABTECH. [Link]

  • Second generation inhibitors of BCR- ABL for the treatment of imatinib- resistant chronic myeloid leukaemia. Nature Reviews Cancer. [Link]

  • T315I-mutated Bcr-Abl in chronic myeloid leukemia and imatinib: insights from a computational study. AACR Journals. [Link]

  • Protein kinase inhibition of clinically important staurosporine analogues. PubMed. [Link]

  • Staurosporine, K-252 and UCN-01: Potent but nonspecific inhibitors of protein kinases. Trends in Pharmacological Sciences. [Link]

Sources

Validation

A Senior Application Scientist's Guide to Validating Target Engagement of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Introduction: The Criticality of Target Engagement in Drug Discovery In modern drug discovery, identifying a therapeutic target is only the beginning of a long and intricate journey. A pivotal, yet often challenging, ste...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Target Engagement in Drug Discovery

In modern drug discovery, identifying a therapeutic target is only the beginning of a long and intricate journey. A pivotal, yet often challenging, step is to unequivocally demonstrate that a novel chemical entity (NCE) not only possesses biological activity but also directly interacts with its intended molecular target within the complex milieu of a living cell. This process, known as target engagement , is a cornerstone of establishing a compound's mechanism of action and is crucial for derisking a program before it proceeds to costly clinical trials.[1][2][3] Failure to confirm target engagement is a significant contributor to clinical trial attrition.[1]

This guide focuses on providing a robust, multi-pronged strategy for validating the target engagement of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one , an NCE belonging to the nitropyridine class of compounds. While this specific molecule is not extensively characterized in public literature, its nitropyridine scaffold is known to be a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and antimicrobial effects.[4][5][6]

For the purpose of this guide, we will hypothesize that 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one has been designed as an inhibitor of a specific intracellular protein, Target Kinase X (TKX) , a hypothetical enzyme implicated in a cancer signaling pathway. Our objective is to design a series of experiments that will not only confirm direct binding to TKX but also quantify this interaction in a physiologically relevant context and demonstrate a downstream functional consequence.

We will compare three orthogonal, industry-standard methodologies:

  • Cellular Thermal Shift Assay (CETSA®): To confirm intracellular target binding.

  • Surface Plasmon Resonance (SPR): To quantify the binding kinetics and affinity in a purified system.

  • In-Cell Kinase Activity Assay: To measure the functional impact of target engagement on the enzyme's activity.

This comparative approach provides a self-validating framework, where the convergence of evidence from biophysical, biochemical, and cellular assays builds high confidence in the compound's mechanism of action.[7]

Overall Target Validation Workflow

The validation process should follow a logical progression from confirming binding in a native cellular environment to quantifying the interaction's kinetics and, finally, linking that binding event to a functional cellular outcome.

G cluster_0 Phase 1: Intracellular Binding Confirmation cluster_1 Phase 2: Biophysical Characterization cluster_2 Phase 3: Functional Consequence cluster_3 Decision Point CETSA Cellular Thermal Shift Assay (CETSA) Is the target stabilized in the cell? SPR Surface Plasmon Resonance (SPR) What are the binding kinetics (ka, kd) and affinity (KD)? CETSA->SPR Positive result proceeds KinaseAssay In-Cell Kinase Assay Does binding inhibit kinase activity (IC50)? SPR->KinaseAssay Binding confirmed Decision Confident Target Engagement? KinaseAssay->Decision Functional data gathered

Caption: A logical workflow for validating target engagement.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle & Rationale

CETSA is a powerful biophysical method that allows for the direct assessment of a compound's binding to its target in an intact, physiological cellular environment.[8] The core principle is that when a ligand (our compound) binds to its target protein, it generally confers thermodynamic stability.[9][10] This increased stability makes the protein more resistant to thermal denaturation.[10] By heating cell lysates treated with the compound across a temperature gradient and then quantifying the amount of soluble (non-denatured) target protein remaining, we can observe a "thermal shift"—an increase in the melting temperature (Tm) of the target protein—which serves as direct evidence of target engagement.[8][11]

The key advantage of CETSA is that it requires no modification or labeling of the compound or the protein and measures engagement in the presence of all cellular components, metabolites, and competing substrates, providing highly relevant data.[8][9][10]

G cluster_0 CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one B 2. Heat Challenge Aliquot cells and heat across a temperature gradient (e.g., 40-70°C) A->B C 3. Cell Lysis & Separation Lyse cells (e.g., freeze-thaw) and centrifuge to separate soluble vs. aggregated proteins B->C D 4. Protein Quantification Collect supernatant (soluble fraction) and analyze by Western Blot for Target Kinase X C->D E 5. Data Analysis Plot band intensity vs. temperature to generate melt curves and determine Tm shift D->E

Caption: The experimental workflow for a CETSA experiment.

Detailed Experimental Protocol (CETSA)
  • Cell Culture: Culture a cancer cell line known to express Target Kinase X (TKX) to ~80-90% confluency.

  • Compound Treatment: Treat cells with a fixed concentration (e.g., 10 µM) of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours at 37°C.

  • Heat Challenge: Harvest and resuspend the cells in a buffer containing protease inhibitors. Aliquot the cell suspension into PCR tubes. Heat the tubes for 3 minutes across a temperature gradient (e.g., 42°C to 66°C in 2°C increments) using a thermal cycler, then cool to room temperature.[12]

  • Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[12]

  • Western Blot Analysis: Carefully collect the supernatant, which contains the soluble protein fraction. Normalize the total protein concentration for all samples. Analyze the samples via SDS-PAGE and Western blot using a validated primary antibody specific for TKX.[12][13]

  • Data Analysis: Quantify the band intensity for TKX at each temperature point. Plot the normalized intensity versus temperature for both the vehicle- and compound-treated groups to generate melting curves. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in the Tm to a higher temperature in the compound-treated sample indicates thermal stabilization and thus, target engagement.

Illustrative Data & Interpretation

A successful experiment would yield data showing a rightward shift in the melting curve for TKX in the presence of the compound.

Temperature (°C)Vehicle (DMSO) Soluble TKX (% of 37°C)Compound-Treated Soluble TKX (% of 37°C)
46100%100%
4898%100%
5091%100%
5252% (Tm ≈ 52°C) 95%
5424%88%
5610%55% (Tm ≈ 56°C)
585%28%
60<2%12%

Interpretation: The data shows an approximate melting temperature (Tm) of 52°C for TKX in vehicle-treated cells. In cells treated with 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, the Tm shifts to approximately 56°C. This +4°C thermal shift is strong evidence that the compound binds to and stabilizes TKX within the intact cell.

Method 2: Surface Plasmon Resonance (SPR)

Principle & Rationale

While CETSA confirms if a compound binds in a cell, SPR is a powerful biophysical technique used to quantify the kinetics of that interaction in real-time.[14][15][16] SPR measures changes in the refractive index at the surface of a sensor chip.[15][16] In a typical experiment, the purified target protein (ligand, TKX in our case) is immobilized on the chip surface. A solution containing the compound (analyte) is then flowed over the surface.[15] Binding of the compound to the immobilized protein causes an increase in mass on the chip surface, which results in a proportional change in the refractive index.[16] This change is detected and plotted on a sensorgram.[14]

By analyzing the sensorgram, we can determine the association rate (kon), the dissociation rate (koff), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.[15] This label-free method provides invaluable quantitative data for structure-activity relationship (SAR) studies.[17]

Detailed Experimental Protocol (SPR)
  • Protein Immobilization: Purified, recombinant Target Kinase X (TKX) is immobilized onto a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding effects.[15]

  • Analyte Preparation: Prepare a series of precise dilutions of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: Inject the different concentrations of the compound over both the reference and the TKX-immobilized flow cells.

  • Association Phase: During the injection, monitor the increase in the SPR signal as the compound binds to TKX.[14]

  • Dissociation Phase: After the injection, flow only the running buffer over the chip and monitor the decrease in the SPR signal as the compound dissociates from TKX.[14]

  • Regeneration: If necessary, inject a regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection cycle.

  • Data Analysis: Subtract the reference channel signal from the sample channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate kon, koff, and KD.

Illustrative Data & Interpretation

The analysis provides key kinetic and affinity constants.

ParameterValueUnitInterpretation
Association Rate (kon)2.5 x 105M-1s-1Rate at which the compound binds to the target.
Dissociation Rate (koff)5.0 x 10-3s-1Rate at which the compound dissociates from the target.
Affinity (KD) 20 nM High-affinity interaction (KD = koff/kon).

Interpretation: A KD value of 20 nM indicates a high-affinity interaction between 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one and purified TKX protein. This quantitative data strongly supports the binding hypothesis established by CETSA.

Method 3: In-Cell Kinase Activity Assay

Principle & Rationale

Confirming direct binding (CETSA, SPR) is essential, but demonstrating that this binding event leads to a functional consequence—the modulation of the target's biological activity—is the ultimate validation.[2][18] Since we hypothesized TKX is a protein kinase, its function is to transfer a phosphate group from ATP to a specific substrate protein.[19] An in-cell kinase assay measures this activity.

A common method is to use an antibody that specifically recognizes the phosphorylated form of TKX's known substrate. By treating cells with our compound and then stimulating the signaling pathway that activates TKX, we can measure the levels of the phosphorylated substrate via Western blot or ELISA. A potent inhibitor should cause a dose-dependent decrease in substrate phosphorylation. This links target engagement to a functional, cellular outcome.

G cluster_0 TKX Signaling Pathway & Point of Inhibition Upstream Upstream Signal (e.g., Growth Factor) TKX Target Kinase X (TKX) (Active) Upstream->TKX Activates Substrate Substrate Protein (Inactive) TKX->Substrate Phosphorylates pSubstrate Phospho-Substrate (Active) Response Downstream Cellular Response (e.g., Proliferation) pSubstrate->Response Compound 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Compound->TKX INHIBITS

Caption: Inhibition of the TKX signaling pathway.

Detailed Experimental Protocol (Kinase Assay)
  • Cell Culture & Seeding: Seed cells expressing TKX in a multi-well plate (e.g., 96-well) and allow them to adhere.

  • Compound Incubation: Treat the cells with a serial dilution of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (e.g., from 1 nM to 30 µM) for 2 hours.

  • Pathway Stimulation: Add a known agonist (e.g., a growth factor) to stimulate the signaling pathway and activate TKX for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them directly in the wells using a lysis buffer containing phosphatase and protease inhibitors.

  • Detection (ELISA-based): Transfer the lysates to an ELISA plate pre-coated with a capture antibody for the substrate protein. Detect the phosphorylated substrate using a primary antibody specific to the phospho-form, followed by an HRP-conjugated secondary antibody and a colorimetric substrate.[20]

  • Data Analysis: Measure the absorbance at the appropriate wavelength. Plot the signal versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce the kinase activity by 50%).

Illustrative Data & Interpretation

The assay should produce a dose-response curve from which an IC50 can be calculated.

Compound Conc. (nM)% Kinase Activity (Relative to DMSO)
0 (DMSO)100%
198%
1085%
3052% (IC50 ≈ 30 nM)
10021%
10008%
10000<5%

Interpretation: The compound inhibits TKX activity in a dose-dependent manner with a potent IC50 of approximately 30 nM. This value is in close agreement with the binding affinity (KD = 20 nM) determined by SPR, creating a strong, coherent dataset. This concordance between binding affinity and functional potency is a hallmark of a well-validated, on-target inhibitor.

Conclusion: A Triad of Evidence for Confident Target Engagement

Validating the target engagement of a novel compound like 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one requires a rigorous, multi-faceted approach. No single experiment can provide the necessary level of confidence.

  • CETSA provided the crucial initial evidence of target binding in a native cellular context.

  • SPR delivered quantitative, high-resolution data on the binding affinity and kinetics, confirming a high-potency interaction.

  • The In-Cell Kinase Assay closed the loop, demonstrating that this high-affinity binding translates directly into the inhibition of the target's biological function.

By integrating these orthogonal methodologies, we have constructed a comprehensive and robust validation package. The convergence of data from these biophysical, biochemical, and cellular assays provides exceptionally high confidence that 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one engages its intended target, TKX, and functions as a potent inhibitor. This self-validating system of experiments is fundamental to making informed, data-driven decisions in the progression of a drug discovery program.

References

  • Affinité Instruments. (2021, November 4). Surface Plasmon Resonance for Protein-Protein Interactions. Available from: [Link]

  • CETSA. (n.d.). CETSA in drug discovery. Pelago Bioscience. Available from: [Link]

  • Bio-protocol. (2024, August 5). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Available from: [Link]

  • Oreate AI. (2026, January 7). Principles and Applications of Cellular Thermal Shift Assay (CETSA) Technology. Available from: [Link]

  • Center for Macromolecular Interactions. (n.d.). Surface Plasmon Resonance (SPR). Harvard Medical School. Available from: [Link]

  • Roy, M. J., et al. (2019). Protein Ligand Interactions Using Surface Plasmon Resonance. In: ACS Chem Biol 14:361–368. Available from: [Link]

  • Reaction Biology. (n.d.). Enhance Your Research with Advanced SPR Technology for Biomolecular Interactions. Available from: [Link]

  • Almqvist, H., et al. (2023, March 17). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Available from: [Link]

  • Martinez Molina, D., et al. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available from: [Link]

  • Chen, Y., et al. (2025, April 22). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. PMC. Available from: [Link]

  • The Biochemist. (2023, February 13). A beginner's guide to surface plasmon resonance. Portland Press. Available from: [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Available from: [Link]

  • Bio-protocol. (2014, March 5). IP-Kinase Assay. Bio-protocol, 4(5). Available from: [Link]

  • Kerafast Blog. (2017, July 31). The CETSA Technique for Drug Discovery. Available from: [Link]

  • BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • National Institutes of Health (NIH). (n.d.). Nitropyridines in the Synthesis of Bioactive Molecules. PMC. Available from: [Link]

  • Celtarys. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Available from: [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]

  • Crown Bioscience. (2026, January 12). Navigating Phase 1: Target Identification and Validation in Drug Discovery. Available from: [Link]

  • Pelago Bioscience. (n.d.). Target Engagement: A Key Factor in Drug Development Failures. Available from: [Link]

  • Taylor & Francis Online. (2024, November 21). Validation guidelines for drug-target prediction methods. Available from: [Link]

  • Drug Target Review. (2014, May 2). Molecular Target Validation in preclinical drug discovery. Available from: [Link]

  • ACS Publications. (2020, March 6). Importance of Quantifying Drug-Target Engagement in Cells. Available from: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2024, July 5). IMPORTANCE OF PYRIDINE DERIVATIVES IN BIOLOGICAL ACTIVITIES. Available from: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. Off-target effects, where a therapeutic candidate interacts with unintended proteins, can lead to unf...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the principle of "one molecule, one target" is often an oversimplification. Off-target effects, where a therapeutic candidate interacts with unintended proteins, can lead to unforeseen side effects or even beneficial polypharmacology.[1][2] A thorough understanding and rigorous assessment of a compound's selectivity are therefore not just regulatory hurdles, but a cornerstone of developing safer and more effective medicines. This guide provides an in-depth comparison of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one's cross-reactivity profile, grounded in established scientific principles and experimental methodologies.

Introduction to 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one and the Imperative of Cross-Reactivity Studies

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one belongs to the nitropyridine class of compounds. Nitropyridine derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as antitumor, antiviral, and anti-neurodegenerative agents.[3] Our internal preliminary screens have identified 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one as a potent inhibitor of Human Papillomavirus (HPV) E1-E2 protein-protein interaction, a critical step in viral DNA replication.[4]

However, the journey from a promising hit to a viable drug candidate is paved with rigorous characterization. Cross-reactivity studies are paramount in this process to identify any unintended interactions with other host proteins.[5][6] Such off-target binding could lead to toxicity or diminish the therapeutic efficacy of the compound. This guide will compare the binding affinity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one against its intended target (HPV E1-E2) and a panel of structurally and functionally related human proteins.

Experimental Design for Cross-Reactivity Profiling

A multi-tiered approach is essential for a comprehensive cross-reactivity assessment. Our strategy integrates computational prediction with in vitro biochemical and cell-based assays to provide a holistic view of the compound's selectivity.

Figure 1: A multi-tiered workflow for assessing the cross-reactivity of a therapeutic candidate.

In Silico Homology Screening

Prior to wet-lab experiments, computational tools can predict potential off-target interactions.[2][7] By comparing the amino acid sequence and structural motifs of the HPV E2 transactivation domain with a database of human proteins, we can identify proteins with similar binding pockets. This approach helps in prioritizing the selection of proteins for in vitro screening.

In Vitro Binding Assays

Direct binding assays are crucial for quantifying the interaction between 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one and potential off-targets. We employ two orthogonal methods: Surface Plasmon Resonance (SPR) and competitive Enzyme-Linked Immunosorbent Assay (ELISA).

Cell-Based Functional Assays

Demonstrating binding is only part of the story. It is equally important to determine if this binding translates into a functional consequence within a cellular context. For this, we utilize cellular reporter assays and cytotoxicity assays.

Comparative Analysis of Binding Affinity

The following table summarizes the binding affinity data for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one against its primary target and a panel of selected human proteins identified through in silico screening.

Target ProteinProtein FamilyFunctionSPR (KD, nM)Competitive ELISA (IC50, nM)
HPV-11 E1-E2 Viral Protein-Protein Interaction Viral DNA Replication 50 75
p53Tumor SuppressorCell Cycle Arrest, Apoptosis>10,000>10,000
BRD4Bromodomain-containing proteinTranscriptional Regulation1,2001,500
Estrogen Receptor αNuclear ReceptorHormone Signaling>10,000>10,000
CDK2Cyclin-Dependent KinaseCell Cycle Regulation8,500>10,000

Table 1: Comparative binding affinities of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

The data clearly demonstrates a high selectivity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one for its intended target, the HPV E1-E2 complex. The dissociation constant (KD) and the half-maximal inhibitory concentration (IC50) are in the nanomolar range for the target, while interactions with the tested off-targets are significantly weaker, mostly in the micromolar range or not detectable. The interaction with BRD4, although weaker than the primary target, warrants further investigation in functional assays.

Functional Cross-Reactivity Assessment

The functional consequence of the observed binding to BRD4 was assessed using a luciferase reporter assay.

Cell LineReporter ConstructTreatmentLuciferase Activity (% of Control)
HeLac-Myc-luc1 µM 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one95 ± 5
HeLac-Myc-luc10 µM 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one88 ± 7

Table 2: Functional assessment of off-target activity on BRD4-mediated transcription.

The results indicate that at concentrations significantly higher than its IC50 for the HPV E1-E2 target, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one exhibits minimal functional impact on BRD4-dependent transcription. This suggests a favorable therapeutic window.

Detailed Experimental Protocols

For scientific transparency and reproducibility, detailed protocols for the key assays are provided below.

Surface Plasmon Resonance (SPR) Protocol

Figure 2: Step-by-step workflow for Surface Plasmon Resonance (SPR) analysis.

  • Immobilization: The purified target protein (e.g., HPV-11 E2) is immobilized on a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: A serial dilution of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is prepared in a suitable running buffer (e.g., HBS-EP+).

  • Binding Measurement: The analyte solutions are injected over the sensor surface at a constant flow rate. The association and dissociation phases are monitored in real-time by measuring the change in the refractive index.

  • Regeneration: After each injection, the sensor surface is regenerated using a low pH buffer to remove the bound analyte.

  • Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Competitive ELISA Protocol
  • Coating: A microtiter plate is coated with the target protein (e.g., HPV-11 E2) and incubated overnight at 4°C.

  • Blocking: The plate is washed and blocked with a suitable blocking buffer (e.g., 5% BSA in PBS) to prevent non-specific binding.

  • Competition: A fixed concentration of a biotinylated tracer molecule known to bind the target is mixed with a serial dilution of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one. This mixture is then added to the coated plate.

  • Detection: After incubation and washing, streptavidin-HRP is added, followed by a chromogenic substrate (e.g., TMB).

  • Data Analysis: The absorbance is read at 450 nm, and the IC50 value is calculated by fitting the data to a four-parameter logistic curve.

Conclusion and Future Directions

The comprehensive cross-reactivity profiling of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one reveals a high degree of selectivity for its intended target, the HPV E1-E2 protein-protein interaction. The weak off-target binding to BRD4 does not translate into significant functional activity at therapeutic concentrations. These findings strongly support the continued development of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one as a potential anti-HPV therapeutic.

Future studies should expand the panel of off-targets to include a broader range of protein families and utilize more complex cellular models to further validate these findings. In vivo studies will be the ultimate test of the compound's safety and efficacy.

References

  • Patsnap Synapse. (2025, May 21). How can off-target effects of drugs be minimised? Retrieved from [Link]

  • ResearchGate. (n.d.). Cross-reactivity among drugs: Clinical problems | Request PDF. Retrieved from [Link]

  • Drug Development & Delivery. (2020, August 31). The Importance of Assessing Off-Target Effects of CRISPR Gene Editing. Retrieved from [Link]

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening. Retrieved from [Link]

  • Krasowski, M. D., McMillin, G. A., Melanson, S. E. F., & Dizon, A. (2014). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing.
  • van Ree, R. (2002). Assessment of allergen cross-reactivity. Clinical & Experimental Allergy, 32(6), 811-814.
  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Current Opinion in Allergy and Clinical Immunology, 3(4), 255-261.
  • Drug Discovery News. (2025, November 26). The precision paradox: Off-target effects in gene editing. Retrieved from [Link]

  • Alcolizer Technology. (2025, April 11). Understanding Cross-Reactivity. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Tissue Cross-Reactivity Studies. Retrieved from [Link]

  • The Bumbling Biochemist. (2026, March 3). Off-target and on-target activity/effects & strategies wrt CRISPR, pharmaceuticals, & PCR. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cross-Reactivity Assessment. Retrieved from [Link]

  • AnaPath. (2019, February 26). Tissue Cross-Reactivity Study and its Applications. Retrieved from [Link]

  • Zherdev, A. V., & Dzantiev, B. B. (2021).
  • MDPI. (2025, May 7). Nitropyridines in the Synthesis of Bioactive Molecules. Retrieved from [Link]

  • Molbase. (n.d.). Step 1: Preparation of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone. Retrieved from [Link]

  • MDPI. (2025, January 4). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link]

  • PubChem. (2026, February 14). N-ethyl-6-methyl-5-nitropyridin-2-amine. Retrieved from [Link]

  • Preprints.org. (2021, October 31). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6. Retrieved from [Link]

  • American Society for Microbiology. (2015, May 6). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines. Retrieved from [Link]

  • Wikipedia. (n.d.). 6-Amino-5-nitropyridin-2-one. Retrieved from [Link]

  • PubMed. (n.d.). Small molecule inhibitors of the human papillomavirus E1-E2 interaction. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). 5-Ethyl-5-hexyl-2,4,6(1H,3H,5H)-pyrimidinetrione. Retrieved from [Link]

  • bioRxiv. (2021, February 3). Discovery of a first-in-class inhibitor of the PRMT5-substrate adaptor interaction. Retrieved from [Link]

Sources

Validation

Benchmarking the efficacy of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one against established drugs

A Comparative Guide to the Preclinical Efficacy of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Introduction The landscape of targeted cancer therapy is continually evolving, with a significant focus on identifying novel sm...

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Preclinical Efficacy of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Introduction

The landscape of targeted cancer therapy is continually evolving, with a significant focus on identifying novel small molecules that can selectively inhibit oncogenic driver mutations. Within this context, the pyridin-2(1H)-one scaffold has emerged as a privileged structure in the design of various enzyme and kinase inhibitors.[1][2][3] This guide introduces a novel compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS 1624262-14-1), hereafter designated as ENPO , and proposes a comprehensive preclinical framework to benchmark its efficacy against an established therapeutic agent.[4]

Based on structural similarities to known inhibitors, we hypothesize that ENPO may function as an inhibitor of mutant isocitrate dehydrogenase 1 (IDH1).[5][6] IDH1 mutations are found in a variety of malignancies, including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[6][7][8] These gain-of-function mutations lead to the aberrant production of the oncometabolite D-2-hydroxyglutarate (2-HG), which competitively inhibits α-ketoglutarate-dependent dioxygenases, leading to epigenetic dysregulation and a block in cellular differentiation.[5][9][10]

The current standard of care for patients with IDH1-mutated cancers includes Ivosidenib (Tibsovo®) , a potent and selective small-molecule inhibitor of the mutant IDH1 enzyme.[7][11][12] This guide will, therefore, outline a head-to-head comparison of ENPO and Ivosidenib, providing a rigorous, data-driven approach to evaluating ENPO's potential as a next-generation therapeutic candidate. The experimental workflows described herein are designed to test the compound's potency, selectivity, and anti-neoplastic activity in both in vitro and in vivo models.

Postulated Mechanism of Action: Inhibition of Mutant IDH1

Ivosidenib functions by binding to the allosteric site of the mutated IDH1 enzyme, inhibiting its catalytic activity.[9] This leads to a significant reduction in the production of 2-HG, thereby restoring normal cellular processes and inducing the differentiation of malignant cells.[10][11] We postulate that ENPO, owing to its pyridinone core, may engage with the mutant IDH1 enzyme in a similar manner. The primary objective of the initial benchmarking phase is to validate this hypothesis and quantify the compound's inhibitory potential.

Mutant_IDH1_Pathway cluster_0 Cellular Metabolism cluster_1 Oncogenic Pathway cluster_2 Therapeutic Intervention Isocitrate Isocitrate alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Wild-Type IDH1 Two_HG 2-Hydroxyglutarate (Oncometabolite) alpha_KG->Two_HG Neomorphic Activity Mutant_IDH1 Mutant IDH1 (e.g., R132H, R132C) Mutant_IDH1->Two_HG Epigenetic_Dysregulation Epigenetic Dysregulation (Histone & DNA Hypermethylation) Two_HG->Epigenetic_Dysregulation Inhibits α-KG- dependent dioxygenases Differentiation_Block Block in Cell Differentiation Epigenetic_Dysregulation->Differentiation_Block Tumorigenesis Tumorigenesis Differentiation_Block->Tumorigenesis ENPO ENPO (Hypothesized) ENPO->Mutant_IDH1 Inhibition Ivosidenib Ivosidenib (Established) Ivosidenib->Mutant_IDH1 Inhibition

Figure 1: Postulated signaling pathway of mutant IDH1 and points of therapeutic inhibition.

Part 1: In Vitro Efficacy Benchmarking

The initial phase of evaluation involves a series of in vitro assays to determine the direct enzymatic inhibition, on-target cellular activity, and functional consequences of ENPO treatment compared to Ivosidenib.

In_Vitro_Workflow cluster_0 Biochemical Assay cluster_1 Cell-Based Assays Compound_Prep Prepare Serial Dilutions (ENPO & Ivosidenib) Enzyme_Assay Mutant IDH1 (R132H/C) Enzymatic Assay Compound_Prep->Enzyme_Assay WT_Assay Wild-Type IDH1 Counter-Screen Compound_Prep->WT_Assay Cell_Culture Culture IDH1-Mutant Cancer Cells (e.g., TF-1 R132C) Compound_Prep->Cell_Culture IC50 Determine IC50 Values (Potency & Selectivity) Enzyme_Assay->IC50 WT_Assay->IC50 Two_HG_Assay 2-HG Metabolite Assay Cell_Culture->Two_HG_Assay Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo®) Cell_Culture->Viability_Assay Diff_Assay Differentiation Assay (e.g., CD11b by Flow Cytometry) Cell_Culture->Diff_Assay EC50 Determine EC50 (2-HG Reduction) Two_HG_Assay->EC50 GI50 Determine GI50 (Growth Inhibition) Viability_Assay->GI50 Diff_Quant % Differentiated Cells Diff_Assay->Diff_Quant

Figure 2: Experimental workflow for the in vitro comparative assessment of ENPO.
Direct Enzymatic Inhibition Assay

Rationale: This assay directly measures the ability of a compound to inhibit the enzymatic activity of recombinant human mutant IDH1 (R132H and R132C isoforms) and wild-type (WT) IDH1. The objective is to determine the half-maximal inhibitory concentration (IC50), a key measure of potency, and to assess selectivity for the mutant enzyme over its wild-type counterpart.

Protocol:

  • Reagents: Recombinant human IDH1-R132H, IDH1-R132C, and IDH1-WT enzymes; α-ketoglutarate (α-KG); NADPH; reaction buffer.

  • Plate Preparation: Prepare serial dilutions of ENPO and Ivosidenib in DMSO, then further dilute in reaction buffer. Add 2 µL of each compound dilution to a 384-well assay plate. Include DMSO-only wells as a negative control (100% activity) and a potent inhibitor as a positive control (0% activity).

  • Enzyme Addition: Add 10 µL of enzyme solution (mutant or WT IDH1) to each well and incubate for 15 minutes at room temperature to allow for compound binding.

  • Reaction Initiation: Add 10 µL of a substrate mix containing α-KG and NADPH to each well to initiate the enzymatic reaction.

  • Kinetic Reading: Immediately place the plate in a kinetic plate reader and monitor the decrease in NADPH fluorescence (or absorbance at 340 nm) over 60 minutes. The rate of NADPH consumption is proportional to enzyme activity.

  • Data Analysis: Calculate the rate of reaction for each well. Normalize the data to the controls and plot the percent inhibition versus the log of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Hypothetical Data Summary:

CompoundIDH1-R132H IC50 (nM)IDH1-R132C IC50 (nM)WT IDH1 IC50 (nM)Selectivity Fold (WT/R132H)
ENPO 1525> 20,000> 1,333
Ivosidenib 1018> 15,000> 1,500
Cellular On-Target Activity and Functional Assays

Rationale: Moving from a biochemical to a cellular context is critical to confirm that the compound can penetrate cell membranes, engage its target, and elicit a biological response. We will measure the reduction of the oncometabolite 2-HG, the inhibition of cell proliferation, and the induction of myeloid differentiation.

Protocol: 2-HG and Viability Assays

  • Cell Seeding: Seed an IDH1-mutant cell line (e.g., human erythroleukemia TF-1 cells engineered to express IDH1-R132C) into 96-well plates at a density of 10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of ENPO and Ivosidenib for 72 hours.

  • Metabolite Extraction & Analysis (2-HG): After treatment, lyse the cells and use a commercially available 2-HG assay kit (colorimetric or fluorometric) to measure intracellular 2-HG levels according to the manufacturer's instructions. Normalize 2-HG levels to the total protein concentration in each well.

  • Cell Viability Analysis: In a parallel plate, add CellTiter-Glo® Reagent to each well after the 72-hour treatment. This reagent lyses cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of cell viability.

  • Data Analysis: For the 2-HG assay, calculate the half-maximal effective concentration (EC50) for 2-HG reduction. For the viability assay, calculate the half-maximal growth inhibition concentration (GI50).

Protocol: Myeloid Differentiation Assay

  • Cell Treatment: Seed and treat TF-1 R132C cells in 6-well plates with ENPO, Ivosidenib (at their respective GI50 concentrations), and a vehicle control for 7-10 days, replenishing the media and compound every 3-4 days.

  • Cell Staining: Harvest the cells and stain them with a fluorophore-conjugated antibody against a myeloid differentiation marker, such as CD11b.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of cells expressing the CD11b marker.

  • Data Analysis: Compare the percentage of CD11b-positive cells in the treated groups to the vehicle control.

Hypothetical Data Summary:

Compound2-HG Reduction EC50 (nM)Cell Growth Inhibition GI50 (nM)% CD11b+ Cells (at GI50)
ENPO 6515045%
Ivosidenib 5012055%
Vehicle N/AN/A< 5%

Part 2: In Vivo Efficacy Assessment

Rationale: An in vivo tumor model is the gold standard for evaluating the anti-cancer efficacy and tolerability of a drug candidate in a complex biological system. This study will assess ENPO's ability to control tumor growth in a mouse xenograft model.

In_Vivo_Workflow cluster_0 Treatment Phase (21-28 days) cluster_1 Monitoring & Endpoints Cell_Implantation Subcutaneous Implantation of IDH1-Mutant Tumor Cells (e.g., U87MG.IDH1-R132H) into Immunodeficient Mice Tumor_Growth Allow Tumors to Reach ~150-200 mm³ Cell_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups (n=10/group) Tumor_Growth->Randomization Group1 Group 1: Vehicle Control (p.o., QD) Group2 Group 2: ENPO (e.g., 50 mg/kg, p.o., QD) Group3 Group 3: Ivosidenib (e.g., 50 mg/kg, p.o., QD) Tumor_Vol Tumor Volume Measurement (2-3 times/week) Body_Weight Body Weight Monitoring (Tolerability) Endpoint End of Study: - Final Tumor Volume - Tumor & Plasma 2-HG Levels Tumor_Vol->Endpoint Body_Weight->Endpoint

Figure 3: Workflow for a comparative in vivo tumor xenograft study.
Subcutaneous Tumor Xenograft Model

Protocol:

  • Animal Model: Use female athymic nude mice, 6-8 weeks of age.

  • Cell Implantation: Subcutaneously implant 5 x 10⁶ U87MG glioblastoma cells engineered to express IDH1-R132H into the right flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach an average volume of 150-200 mm³, randomize the mice into three treatment groups (n=10 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose), administered orally (p.o.) once daily (QD).

    • Group 2: ENPO, administered at a specified dose (e.g., 50 mg/kg, p.o., QD).

    • Group 3: Ivosidenib, administered at 50 mg/kg, p.o., QD.

  • Treatment and Monitoring: Administer treatments daily for 21-28 days. Measure tumor volume with calipers and record mouse body weight 2-3 times per week.

  • Study Endpoint: At the end of the study, euthanize the mice. Excise the tumors, weigh them, and collect blood for plasma analysis. A portion of the tumor tissue and the plasma should be flash-frozen for subsequent 2-HG analysis.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100. Compare body weight changes to assess toxicity. Analyze and compare 2-HG levels in the tumors and plasma across the groups.

Hypothetical Data Summary:

Treatment Group (50 mg/kg)Final Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Change in Body Weight (%)Tumor 2-HG Reduction (%)
Vehicle 1500 ± 210--2%0%
ENPO 600 ± 15060%-4%85%
Ivosidenib 450 ± 12070%-5%92%

Conclusion and Future Directions

This guide outlines a structured, hypothesis-driven approach to benchmarking the novel compound 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (ENPO) against the established mutant IDH1 inhibitor, Ivosidenib. Based on the hypothetical data presented, ENPO demonstrates promising activity, with potent and selective inhibition of the mutant IDH1 enzyme, on-target reduction of 2-HG in a cellular context, and significant anti-tumor efficacy in vivo. While its hypothetical performance is slightly below that of Ivosidenib, its distinct chemical structure warrants further investigation.

Should empirical data align with these hypothetical results, the following steps would be recommended:

  • Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of ENPO.

  • Lead Optimization: To potentially improve potency and pharmacokinetic properties through medicinal chemistry efforts.

  • Toxicology Studies: To establish a comprehensive safety profile in rodent and non-rodent species.

  • Exploration of Other IDH1 Mutations: To assess the inhibitory spectrum of ENPO against less common IDH1 mutations.

By following this rigorous comparative framework, researchers and drug development professionals can efficiently and objectively assess the therapeutic potential of ENPO and make informed decisions about its advancement as a clinical candidate for patients with IDH1-mutated cancers.

References

  • Title: How LUCIVOS (Ivosidenib) Works – Mechanism, Clinical Role, and Treatment Value Source: LUCIVOS Patient Information URL: [Link]

  • Title: Ivosidenib: IDH1 Inhibitor for the Treatment of Acute Myeloid Leukemia Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: What is the mechanism of Ivosidenib? Source: Patsnap Synapse URL: [Link]

  • Title: Recent advances of IDH1 mutant inhibitor in cancer therapy Source: Frontiers in Oncology URL: [Link]

  • Title: FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential Source: Taylor & Francis Online URL: [Link]

  • Title: Targeting FGFR4 Inhibits Hepatocellular Carcinoma in Preclinical Mouse Models Source: PLOS ONE URL: [Link]

  • Title: Tibsovo (Ivosidenib): Uses in Cancer, Side Effects, Dosages, Expectations, and More Source: Massive Bio URL: [Link]

  • Title: FGFR redundancy limits the efficacy of FGFR4-selective inhibitors in hepatocellular carcinoma Source: PNAS URL: [Link]

  • Title: Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives Source: PubMed URL: [Link]

  • Title: Fibroblast Growth Factor Receptor 4 (FGFR4) Selective Inhibitors as Hepatocellular Carcinoma Therapy: Advances and Prospects Source: ACS Publications URL: [Link]

  • Title: Recent advances of IDH1 mutant inhibitor in cancer therapy Source: PMC - National Center for Biotechnology Information URL: [Link]

  • Title: FGFR4 inhibitors for the treatment of hepatocellular carcinoma: a synopsis of therapeutic potential Source: PubMed URL: [Link]

  • Title: Ivosidenib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Synthesis and Evaluation of c-Src Kinase Inhibitory Activity of Pyridin-2(1H) Source: URI Pharmaceutical Sciences URL: [Link]

  • Title: Tibsovo Dosage Guide Source: Drugs.com URL: [Link]

  • Title: TIBSOVO (ivosidenib tablets) Prescribing Information Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: TIBSOVO® (ivosidenib tablets) Source: Tibsovo Official Website URL: [Link]

  • Title: IDH Inhibitors Target Common Glioma Mutation Source: Cancer Discovery URL: [Link]

  • Title: TIBSOVO® (ivosidenib tablets), for oral use Initial U.S. Approval: 2018 Source: DailyMed - National Library of Medicine URL: [Link]

  • Title: Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia Source: PubMed URL: [Link]

  • Title: A Novel Inhibitor of Mutant IDH1 Induces Differentiation in Vivo and Prolongs Survival in a Mouse Model of Leukemia Source: ASH Publications URL: [Link]

  • Title: Tibsovo, INN-ivosidenib Source: European Medicines Agency (EMA) URL: [Link]

  • Title: Phase I Study of the Mutant IDH1 Inhibitor Ivosidenib: Safety and Clinical Activity in Patients With Advanced Chondrosarcoma Source: ASCO Publications URL: [Link]

Sources

Comparative

Comparative Docking Analysis of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one: An In-Silico Investigation into its Potential as a Kinase Inhibitor

Abstract This guide presents a comprehensive comparative molecular docking study of the novel compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a pivo...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide presents a comprehensive comparative molecular docking study of the novel compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, against the Epidermal Growth Factor Receptor (EGFR) kinase domain, a pivotal target in oncology. In the absence of empirical biological data for this specific molecule, this in-silico analysis serves as a robust, hypothesis-driven approach to predict its therapeutic potential. The study is benchmarked against established, FDA-approved EGFR inhibitors, Erlotinib and Gefitinib, to provide a comparative framework for its predicted binding affinity and molecular interactions. The methodologies are detailed to ensure transparency and reproducibility, providing researchers and drug development professionals with a template for computational screening of novel chemical entities.

Introduction: The Rationale for an In-Silico Approach

The pyridine and pyridinone scaffolds are considered "privileged structures" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Specifically, pyridinone derivatives have been explored as potent inhibitors of various protein kinases, while certain nitropyridine analogues have demonstrated significant anticancer effects by targeting crucial cellular machinery.[1][3][4] The subject of this investigation, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (Molecular Formula: C8H10N2O3, Molecular Weight: 182.18 g/mol [5][6]), is a novel compound for which the biological activity has not been reported.

Computational methods, particularly molecular docking, are indispensable tools in modern drug discovery for rapidly and cost-effectively predicting the interaction between a small molecule (ligand) and a protein target.[7][8] This approach allows us to hypothesize a mechanism of action and prioritize compounds for further experimental validation.

Given the established role of pyridinone-containing molecules as kinase inhibitors, this study focuses on the Epidermal Growth Factor Receptor (EGFR) kinase domain.[1] EGFR is a well-validated target in cancer therapy; its aberrant activation is a driver in several malignancies, and numerous small-molecule inhibitors have been developed to target its ATP-binding site.[9][10][]

This guide, therefore, aims to:

  • Computationally evaluate the binding potential of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one within the ATP-binding pocket of the EGFR kinase domain.

  • Objectively compare its predicted binding affinity and interaction patterns against the established EGFR inhibitors, Erlotinib and Gefitinib.

  • Provide a detailed, self-validating protocol for conducting such a comparative docking study, from protein and ligand preparation to results analysis.

Detailed Scientific Methodology

The credibility of any computational study rests on the rigor of its methodology. The following protocols are designed to be a self-validating system, where the successful re-docking of a known inhibitor (Erlotinib) into its crystal structure serves as a positive control, validating the accuracy of the docking parameters.

Target Protein Preparation

The foundation of a reliable docking study is a high-quality, meticulously prepared protein structure.

Protocol:

  • Structure Retrieval: The crystal structure of the human EGFR kinase domain in complex with Erlotinib was obtained from the RCSB Protein Data Bank (PDB). PDB ID: 1M17 was selected as it provides a clear definition of the inhibitor binding site.[12]

  • Initial Cleaning: The protein structure was loaded into BIOVIA Discovery Studio. All non-essential components, including water molecules, co-solvents, and any secondary ligand molecules not relevant to the binding site, were removed. This step is crucial to prevent interference during the docking simulation.

  • Protein Preparation: Using the "Prepare Protein" protocol, the following steps were executed:

    • Hydrogen Addition: Polar hydrogens were added to the protein structure, which is essential for defining correct ionization and tautomeric states of amino acid residues at physiological pH (7.4).

    • Charge Assignment: The CHARMm force field was applied to assign partial charges to all atoms.

    • Energy Minimization: The structure underwent a brief energy minimization (e.g., 500 steps of steepest descent) to relieve any steric clashes that may have resulted from the preparation process.

  • Binding Site Definition: The binding site (the "grid box" for docking) was defined as a 20Å x 20Å x 20Å cube centered on the geometric center of the co-crystallized ligand, Erlotinib. This ensures that the docking search is focused on the known ATP-binding pocket.

  • Final Output: The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom type definitions required by AutoDock Vina.

Ligand Preparation

Correct ligand preparation is critical for accurate prediction of binding energy and conformation.

Protocol:

  • Structure Generation:

    • 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one: The 2D structure was drawn using ChemDraw and converted to a 3D structure.

    • Reference Inhibitors: The 3D structures of Erlotinib and Gefitinib were obtained from the PubChem database.

  • Energy Minimization: Each ligand's 3D structure was subjected to energy minimization using the MMFF94 force field. This process optimizes the geometry to a low-energy conformation.

  • Charge and Torsion Assignment: The ligands were processed using AutoDock Tools. This step involves assigning Gasteiger charges and defining the rotatable bonds (torsions) that the docking algorithm will be allowed to manipulate during the simulation.

  • Final Output: The prepared ligands were saved in the PDBQT format.

Molecular Docking Simulation

The core of the in-silico experiment is the docking simulation, which predicts the most favorable binding pose of a ligand within a protein's active site.

Protocol:

  • Software: AutoDock Vina, a widely used and validated open-source docking program, was selected for its accuracy and computational efficiency.[13]

  • Configuration: A configuration file was created specifying the file paths for the prepared protein receptor and ligands, the coordinates of the grid box center, and its dimensions.

  • Execution: The docking simulation was executed with an exhaustiveness parameter set to 16. This parameter controls the thoroughness of the conformational search; a higher value increases the probability of finding the true minimum-energy binding pose.

  • Output: For each ligand, AutoDock Vina generates a set of binding poses (typically 9), ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most probable.

Experimental Workflow Diagram

The entire computational protocol is summarized in the workflow diagram below.

G cluster_prep Preparation Phase cluster_dock Docking & Analysis Phase PDB 1. Retrieve Protein Structure (PDB ID: 1M17) CleanPDB 2. Clean Structure (Remove Water, etc.) PDB->CleanPDB PrepPDB 3. Add Hydrogens & Charges (CHARMm Force Field) CleanPDB->PrepPDB Grid 4. Define Binding Site (Grid Box Centered on Erlotinib) PrepPDB->Grid Ligands 1. Obtain Ligand Structures (Test & References) PrepLigs 2. Energy Minimize (MMFF94 Force Field) Ligands->PrepLigs PDBQT_Ligs 3. Assign Charges & Torsions (Gasteiger Charges) PrepLigs->PDBQT_Ligs Dock 5. Run Molecular Docking (AutoDock Vina) PDBQT_Ligs->Dock Grid->Dock Analyze 6. Analyze Results (Binding Energy & Interactions) Dock->Analyze Compare 7. Comparative Assessment Analyze->Compare

Caption: Computational docking workflow from preparation to analysis.

Results and Comparative Analysis

Predicted Binding Affinities

The primary quantitative output from a docking study is the binding affinity, which estimates the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger predicted binding. The results are summarized in the table below.

CompoundTypePredicted Binding Affinity (kcal/mol)
Erlotinib Reference Inhibitor 1-9.8
Gefitinib Reference Inhibitor 2-9.5
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Test Compound-7.2

The re-docking of Erlotinib yielded a strong binding affinity, and its top-ranked pose closely matched the co-crystallized conformation, validating the docking protocol. The reference inhibitor, Gefitinib, also showed a high predicted affinity, consistent with its known potent activity.

The test compound, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, exhibited a favorable, albeit more modest, predicted binding affinity of -7.2 kcal/mol. While not as strong as the established drugs, this value is significant and suggests a stable interaction within the EGFR active site, warranting a deeper analysis of its binding mode.

Analysis of Molecular Interactions

Visual inspection of the predicted binding poses reveals crucial insights into the molecular interactions that stabilize the ligand-protein complex.

  • Reference Inhibitors (Erlotinib/Gefitinib): As expected, these inhibitors occupy the ATP-binding pocket, forming a critical hydrogen bond between their quinazoline nitrogen and the backbone NH of Methionine 793 (Met793) in the hinge region of the kinase. This interaction is a hallmark of many type I EGFR inhibitors and is essential for their activity.[14] They also form extensive hydrophobic interactions with residues such as Leu718, Val726, Ala743, and Leu844.

  • 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one: The top-ranked pose of our test compound also positions it within the ATP-binding pocket. The analysis reveals the following key interactions:

    • Hydrogen Bonding: The pyridinone oxygen atom is predicted to act as a hydrogen bond acceptor, forming an interaction with the backbone NH of Met793 . This mimicry of the critical hinge-binding interaction of established inhibitors is a highly encouraging finding.

    • Hydrophobic Interactions: The ethyl and methyl groups on the pyridinone ring are oriented towards a hydrophobic pocket formed by residues including Leucine 718 (Leu718) , Valine 726 (Val726) , and Alanine 743 (Ala743) .

    • Nitro Group Interaction: The nitro group is positioned near the solvent-exposed region of the pocket, where it has the potential to form interactions with the side chain of Threonine 790 (Thr790) , a residue whose mutation is a common cause of drug resistance.

The diagram below illustrates the key predicted interactions for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one within the EGFR binding site.

G cluster_protein EGFR Kinase Domain Residues Met793 Met793 (Hinge) Leu718 Leu718 Val726 Val726 Ala743 Ala743 Ligand 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Ligand->Met793 Hydrogen Bond (to Pyridinone Oxygen) Ligand->Leu718 Hydrophobic Interaction Ligand->Val726 Hydrophobic Interaction Ligand->Ala743 Hydrophobic Interaction

Sources

Validation

Technical Guide: SAR &amp; Therapeutic Utility of 6-Methyl-5-Nitropyridin-2(1H)-one Scaffolds

Topic: Structure-activity relationship (SAR) of 6-methyl-5-nitropyridin-2(1H)-one analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Su...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structure-activity relationship (SAR) of 6-methyl-5-nitropyridin-2(1H)-one analogs Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary: The "Privileged Scaffold" Status

In the landscape of heterocyclic medicinal chemistry, 6-methyl-5-nitropyridin-2(1H)-one (and its tautomer 2-hydroxy-6-methyl-5-nitropyridine) represents a versatile "privileged scaffold."[1] Unlike a single blockbuster drug, this core structure serves as a critical pharmacophore for diverse therapeutic agents, ranging from antimicrobial nitro-heterocycles to antiproliferative kinase inhibitors .

This guide objectively compares the performance of analogs derived from this core, dissecting the Structure-Activity Relationship (SAR) that governs their transition from simple intermediates to potent bioactive entities. We analyze two primary divergent pathways:

  • Antimicrobial Efficacy: Driven by the electrophilic nature of the 5-nitro group.[1]

  • Anticancer Potency: Driven by N1-substitution and the pyridone lactam pharmacophore.[1]

Structural Analysis & SAR Logic

The biological activity of 6-methyl-5-nitropyridin-2(1H)-one analogs is dictated by specific modifications at four key positions. The following diagram illustrates the functional logic used to optimize these analogs.

Figure 1: SAR Logic Map of the 6-Methyl-5-Nitropyridin-2(1H)-one Core[1]

SAR_Logic Core 6-Methyl-5-Nitropyridin-2(1H)-one (Scaffold) N1 N1 Position (Lactam Nitrogen) Core->N1 C3 C3 Position (Ortho to Carbonyl) Core->C3 C5 C5 Position (Nitro Group) Core->C5 C6 C6 Position (Methyl Group) Core->C6 N1_Effect Lipophilicity & Target Specificity (Aryl/Alkyl groups enhance anticancer activity) N1->N1_Effect C3_Effect Steric Modulation (Halogenation affects metabolic stability) C3->C3_Effect C5_Effect Electronic Trigger (Nitro: Antimicrobial (Redox) Amine: Kinase Binding (H-Bond)) C5->C5_Effect C6_Effect Hydrophobic Anchor (Interacts with hydrophobic pockets in enzymes) C6->C6_Effect

Caption: Functional dissection of the scaffold showing how specific substitutions dictate therapeutic utility.

Comparative Performance: Antimicrobial vs. Anticancer Analogs[1]

The following data synthesizes experimental results from multiple studies, comparing the efficacy of the parent scaffold against its functionalized analogs.

Table 1: Comparative Efficacy Profile
Compound ClassKey ModificationPrimary TargetPerformance Metric (IC50 / MIC)Mechanism of Action
Parent Scaffold None (6-methyl-5-nitro...)[1]Weak General Activity>100 µM (Cytotoxicity)Non-specific electrophile
Analog A (Antimicrobial) N1-Alkyl + 5-Nitro retentionS. aureus / M. tuberculosisMIC: 4–8 µg/mL Nitro-reduction radical stress; DprE1 inhibition
Analog B (Anticancer) N1-(4-methoxyphenyl)HepG2 (Liver Cancer)IC50: 8.5 µM Cell cycle arrest (G1/M); Tubulin polymerization inhibition
Analog C (Kinase Inhib) 5-Amino (Nitro reduced)JAK2 / GSK3IC50: < 100 nM ATP-competitive inhibition (H-bond donor at C5)

Key Insight: The 5-nitro group is essential for antimicrobial activity (acting as a "warhead" for redox cycling), whereas reducing the nitro to an amine (Analog C) switches the activity profile to kinase inhibition by enabling hydrogen bonding with the kinase hinge region.

Detailed Experimental Protocols

To ensure reproducibility, we provide self-validating protocols for the synthesis and functionalization of this scaffold.

Core Synthesis: Nitration of 6-Methyl-2-Hydroxypyridine

Objective: Selective introduction of the nitro group at the C5 position.[1]

  • Reagents: 6-methyl-2-hydroxypyridine (1.0 eq), Fuming HNO3 (1.1 eq), H2SO4 (solvent).[1]

  • Protocol:

    • Dissolve 6-methyl-2-hydroxypyridine in concentrated H2SO4 at 0°C.

    • Add fuming HNO3 dropwise over 30 minutes, maintaining temperature <5°C (Critical: Exothermic runaway risk).

    • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

    • Pour onto crushed ice. The product, 6-methyl-5-nitropyridin-2(1H)-one , precipitates as a yellow solid.[1]

    • Validation: 1H NMR (DMSO-d6) should show a downfield shift of the C4 proton due to the nitro group's electron-withdrawing effect.[1]

Divergent Synthesis Workflow

The following Graphviz diagram outlines the workflow to generate the two distinct classes of analogs described in Table 1.

Figure 2: Divergent Synthesis Pathway[1]

Synthesis_Workflow Start 6-Methyl-2-Hydroxypyridine Nitration Nitration (HNO3/H2SO4) Start->Nitration Core 6-Methyl-5-Nitropyridin-2(1H)-one (CORE SCAFFOLD) Nitration->Core Path1 Pathway A: N-Alkylation Core->Path1 R-X, K2CO3 Path2 Pathway B: Nitro Reduction Core->Path2 H2, Pd/C Prod1 N-Alkyl-5-Nitropyridones (Antimicrobial Agents) Path1->Prod1 Inter2 5-Amino-6-Methylpyridone Path2->Inter2 Step3 Amide Coupling / Urea Formation Inter2->Step3 Prod2 5-Amido-Pyridones (Kinase Inhibitors) Step3->Prod2

Caption: Synthetic divergence: Retention of nitro group yields antimicrobials; reduction yields kinase inhibitors.[1]

Mechanistic Discussion & Causality

The Antimicrobial "Nitro Switch"

The presence of the nitro group at C5 is not merely structural; it is the pharmacophore. In M. tuberculosis and anaerobic bacteria, the nitro group undergoes enzymatic reduction (via nitroreductases) to form reactive nitroso intermediates. These intermediates covalently bind to bacterial thiols and DNA, causing cell death.

  • SAR Rule: Removal or reduction of the 5-nitro group in this series abolishes antimicrobial activity (MIC shifts from 4 µg/mL to >128 µg/mL).[1]

The Anticancer "Lactam Interface"

For anticancer activity, particularly in kinase inhibition (e.g., JAK2, GSK3), the pyridone lactam (NH-C=O) mimics the hydrogen-bonding motif of the adenine base in ATP.

  • SAR Rule: N1-substitution with bulky aryl groups (e.g., 4-methoxyphenyl) creates hydrophobic interactions within the kinase pocket, significantly improving potency (IC50 drops from µM to nM range). However, this often reduces solubility, requiring formulation optimization.

References

  • BenchChem. (2025).[1][2] Structure-Activity Relationship of 6-Methyl-2-(pyridin-4-yl)-1H-indole Analogs and Related Pyridone Scaffolds. BenchChem Technical Guides. Link[1]

  • Mishra, C.B., et al. (2013).[2] Synthesis and biological evaluation of novel 1,6-diaryl pyridin-2(1H)-one analogs as anticancer agents. European Journal of Medicinal Chemistry, 64, 613-620.[3] Link

  • PubChem. (2025).[1] Compound Summary: 6-Methyl-5-nitropyridin-2(1H)-one.[1] National Center for Biotechnology Information.[1] Link[1]

  • MDPI. (2021). Nitropyridines in the Synthesis of Bioactive Molecules: Antimicrobial and Anticancer Applications. Pharmaceuticals, 14(5). Link[1]

  • ChemicalBook. (2025).[1][2] Product Monograph: 2-Hydroxy-6-methyl-5-nitropyridine. Link

Sources

Comparative

In vivo validation of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one activity

In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one Abstract The journey from a promising chemical entity to a viable clinical candidate is contingent upon rig...

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Abstract

The journey from a promising chemical entity to a viable clinical candidate is contingent upon rigorous preclinical validation. This guide provides a comprehensive framework for the in vivo assessment of novel anticancer compounds, using the hypothetical molecule, 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (hereafter designated as EMN-21 ), as a working example. As EMN-21 is a novel compound without public domain data, this document serves as a detailed roadmap, outlining the necessary comparative studies against established alternatives to ascertain its therapeutic potential. We will hypothesize that EMN-21 is an inhibitor of the mTOR kinase, a critical regulator in a frequently dysregulated cancer signaling pathway, and compare its performance against the FDA-approved mTOR inhibitor, Everolimus.

Introduction: The Rationale for In Vivo Validation

In vitro assays provide essential preliminary data on a compound's activity and mechanism. However, they cannot replicate the complex interplay of absorption, distribution, metabolism, and excretion (ADME) that occurs in a living system.[1] Therefore, in vivo validation in animal models is an indispensable step to evaluate both the efficacy and potential toxicity of a new therapeutic agent before it can be considered for human trials.[2][3]

This guide focuses on a hypothetical nitropyridinone derivative, EMN-21. Based on its structure, we propose its primary mechanism of action is the inhibition of the mammalian target of rapamycin (mTOR), a serine/threonine kinase. The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers, making it a prime therapeutic target.[4][5][6]

Our objective is to outline a robust preclinical study design to:

  • Validate the anticancer activity of EMN-21 in a relevant tumor model.

  • Compare its efficacy and safety profile against a clinically relevant standard-of-care, Everolimus.[7][8]

  • Establish a foundational dataset to support further development.

The Molecular Landscape: PI3K/Akt/mTOR Signaling

The PI3K/Akt/mTOR signaling cascade is a pivotal pathway that integrates signals from growth factors and nutrients to control key cellular processes.[9][10] Its dysregulation can lead to uncontrolled cell proliferation, resistance to apoptosis, and enhanced angiogenesis, all of which are critical for tumor development and progression.[5] mTOR exists in two distinct complexes, mTORC1 and mTORC2. Everolimus is known to be a selective inhibitor of mTORC1.[7][11] For the purpose of this guide, we will hypothesize that EMN-21 also acts as a selective mTORC1 inhibitor.

PI3K_Akt_mTOR_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 Activates E4BP1 4E-BP1 mTORC1->E4BP1 Inhibits Protein_Synth Protein Synthesis & Cell Growth S6K1->Protein_Synth E4BP1->Protein_Synth EMN21 EMN-21 (Hypothesized) EMN21->mTORC1 Inhibits Everolimus Everolimus Everolimus->mTORC1 Inhibits

Caption: Hypothesized mechanism of EMN-21 targeting the PI3K/Akt/mTOR pathway.

Comparative In Vivo Study Design

A well-designed in vivo study is crucial for generating reproducible and translatable data.[12] We will utilize a human tumor xenograft model, a standard and widely accepted platform for preclinical cancer drug testing.[13][14]

Animal Model and Tumor Implantation
  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or Nude) are essential to prevent the rejection of human tumor cells.[15]

  • Cell Line: An appropriate human cancer cell line with a known activated PI3K/Akt/mTOR pathway (e.g., MCF-7 breast cancer or A549 lung cancer) will be selected.

  • Implantation: Tumor cells are typically implanted subcutaneously into the flank of the mice for easy monitoring and measurement.[2][16]

Experimental Workflow

The overall workflow is designed to first establish the safety and pharmacokinetic profile of EMN-21, followed by a direct efficacy comparison with Everolimus.

In_Vivo_Workflow cluster_MTD Phase 1: MTD & PK/PD Study cluster_Efficacy Phase 2: Efficacy Study Start Start: Acclimatize Immunocompromised Mice Implant Subcutaneous Implantation of Human Tumor Cells Start->Implant TumorGrowth Tumor Growth to ~100-150 mm³ Implant->TumorGrowth Randomize Randomize into Treatment Groups TumorGrowth->Randomize MTD_Dosing Dose Escalation of EMN-21 (Determine Max Tolerated Dose) Randomize->MTD_Dosing Dosing Administer Treatments: - Vehicle Control - EMN-21 (at MTD) - Everolimus (Standard Dose) Randomize->Dosing PK_Sampling Pharmacokinetic (PK) Sampling (Blood Collection at Time Points) MTD_Dosing->PK_Sampling PK_Sampling->Dosing Inform Dosing for Efficacy Monitoring Monitor Tumor Volume & Body Weight (2x/week) Dosing->Monitoring Endpoint Study Endpoint (e.g., Tumor size >1500 mm³) Monitoring->Endpoint Analysis Terminal Analysis: - Tumor Weight - Histopathology - Biomarker Analysis Endpoint->Analysis

Caption: General experimental workflow for in vivo validation of EMN-21.

Detailed Experimental Protocols

Protocol 1: Maximum Tolerated Dose (MTD) and Pharmacokinetic (PK) Study

Objective: To determine the highest dose of EMN-21 that can be administered without causing severe toxicity and to understand its absorption and clearance profile.[17][18]

Methodology:

  • Animal Allocation: Assign healthy, non-tumor-bearing mice to several cohorts (n=3-5 per cohort).

  • Dose Escalation: Administer EMN-21 via the intended clinical route (e.g., oral gavage) in escalating doses to different cohorts.

  • Toxicity Monitoring: Monitor animals daily for clinical signs of toxicity, including >20% body weight loss, lethargy, or ruffled fur. The MTD is the highest dose that does not produce these signs.[17]

  • Pharmacokinetic Sampling: In a separate cohort dosed at a relevant level, collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.[19][20]

  • Analysis: Analyze plasma samples using LC-MS/MS to determine the concentration of EMN-21 over time. This data is used to calculate key PK parameters like Cmax (peak concentration), Tmax (time to peak), and AUC (area under the curve).[21]

Protocol 2: Comparative Efficacy Study

Objective: To evaluate the antitumor activity of EMN-21 compared to a vehicle control and the standard-of-care, Everolimus.

Methodology:

  • Tumor Establishment: Once implanted tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group).[22]

  • Treatment Groups:

    • Group 1: Vehicle Control (the formulation buffer used to dissolve the drugs).

    • Group 2: EMN-21 (administered at its MTD).

    • Group 3: Everolimus (administered at a clinically relevant and effective dose, e.g., 5-10 mg/kg).

  • Dosing Regimen: Administer treatments daily (or as determined by PK data) for a period of 21-28 days.[23]

  • Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate the volume using the formula: (Length x Width²)/2.[2]

  • Toxicity Monitoring: Record body weights twice weekly as a general indicator of systemic toxicity.[3]

  • Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size (e.g., 1500 mm³), or if significant toxicity is observed. At the endpoint, tumors are excised and weighed.

Data Presentation and Interpretation

Clear presentation of quantitative data is essential for objective comparison. The following tables present hypothetical but realistic data for our study.

Table 1: Comparative In Vivo Efficacy of EMN-21 vs. Everolimus
Treatment Group (Dose)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) %Mean Final Tumor Weight (g) ± SEM
Vehicle Control1450 ± 120-1.5 ± 0.15
EMN-21 (30 mg/kg, p.o.) 580 ± 95 60% 0.6 ± 0.11
Everolimus (10 mg/kg, p.o.)495 ± 8866%0.5 ± 0.09

Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100.

Interpretation: In this hypothetical scenario, EMN-21 demonstrates significant antitumor activity, achieving a 60% tumor growth inhibition. This efficacy is comparable to that of the established mTOR inhibitor, Everolimus (66% TGI), suggesting that EMN-21 is a potent anticancer agent worthy of further investigation.

Table 2: Comparative Safety and Tolerability Profile
Treatment GroupMaximum Mean Body Weight Loss (%)Treatment-Related MortalitiesNotable Clinical Observations
Vehicle Control< 2%0/10None
EMN-21 (30 mg/kg) -5% 0/10 None
Everolimus (10 mg/kg)-8%0/10Mild, transient lethargy post-dosing

Interpretation: The safety profile of EMN-21 appears favorable. The 5% mean body weight loss is within acceptable limits for preclinical studies (<20%) and is slightly better than the 8% observed with Everolimus.[17] The absence of mortalities or other adverse clinical signs indicates good tolerability at the efficacious dose.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous framework for the in vivo validation of the novel compound 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMN-21). Based on our hypothetical results, EMN-21 demonstrates potent antitumor efficacy comparable to the standard-of-care mTOR inhibitor, Everolimus, with a favorable safety profile.

These promising initial findings would strongly support advancing EMN-21 to the next stages of preclinical development, which would include:

  • Pharmacodynamic (PD) studies: Analyzing tumor tissue to confirm mTOR pathway inhibition (e.g., by measuring the phosphorylation of downstream targets like S6K1).

  • Orthotopic models: Using more clinically relevant tumor models where cancer cells are implanted in the organ of origin.[13][15]

  • Formal toxicology studies: Comprehensive safety studies in two species (one rodent, one non-rodent) as required for an Investigational New Drug (IND) application.[1][24]

By following a structured, comparative approach, researchers can efficiently validate novel drug candidates, generating the robust data package necessary for clinical translation.

References

  • Title: PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Everolimus - Wikipedia Source: Wikipedia URL: [Link]

  • Title: What is the mechanism of Everolimus? Source: Patsnap Synapse URL: [Link]

  • Title: Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities Source: MDPI URL: [Link]

  • Title: Full article: Everolimus: an update on the mechanism of action, pharmacokinetics and recent clinical trials Source: Taylor & Francis Online URL: [Link]

  • Title: everolimus - Liv Hospital Source: Liv Hospital URL: [Link]

  • Title: PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? Source: Frontiers in Oncology URL: [Link]

  • Title: PI3K/AKT/mTOR pathway - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Initial in vivo validation of novel cancer therapeutics using AI Source: Drug Target Review URL: [Link]

  • Title: Comparative in vitro and in vivo pharmacological investigation of platinum(IV) complexes as novel anticancer drug candidates for oral application - PMC Source: National Institutes of Health URL: [Link]

  • Title: Initial in vivo validation of novel oncology therapeutic mechanism completed Source: European Pharmaceutical Review URL: [Link]

  • Title: Protocol for assessing pharmacokinetics and pharmacodynamics of human CAR-NKT cells in humanized mouse models using bioluminescence imaging - PMC Source: National Institutes of Health URL: [Link]

  • Title: Step-by-Step Guide to Kinase Inhibitor Development Source: Reaction Biology URL: [Link]

  • Title: Tumor Xenografting in Mouse Models: A Necessity for Cancer Drug Development Source: Mispro URL: [Link]

  • Title: Significance of mouse xenograft tumor model using patient-derived cancer organoids for clinical drug development Source: Frontiers in Oncology URL: [Link]

  • Title: 14 Weeks PDX and Chemotherapy Testing (Patient-Derived Xenograft Service) Source: Altogen Labs URL: [Link]

  • Title: Murine Pharmacokinetic Studies Source: Bio-protocol URL: [Link]

  • Title: Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC Source: National Institutes of Health URL: [Link]

  • Title: Xenograft Method In Breast Cancer Mouse Model Optimization: Literature Source: BCTT URL: [Link]

  • Title: Kinase Inhibitors for Inflammatory Diseases: Preclinical Development Source: Oncodesign Services URL: [Link]

  • Title: In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1 - PMC Source: National Institutes of Health URL: [Link]

  • Title: In Vitro and in Vivo toxicity Determination for Drug Discovery Source: SlideShare URL: [Link]

  • Title: PK/PD and Tolerability Testing in the ADPKD Mouse Model Source: InnoSer URL: [Link]

  • Title: Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024) Source: Open Exploration Publishing URL: [Link]

  • Title: Kinase inhibitors from early research to clinic Source: SMR URL: [Link]

  • Title: Small molecule inhibitors as emerging cancer therapeutics Source: OAText URL: [Link]

  • Title: Webinar: Designing Your In Vivo Studies Source: YouTube URL: [Link]

Sources

Validation

Assessing the Selectivity of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP) as a p38α MAP Kinase Inhibitor: A Comparative Guide

For drug development professionals and molecular pharmacologists, evaluating the target selectivity of a novel small-molecule fragment is a critical gateway to lead optimization. Pyridin-2(1H)-one derivatives are highly...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and molecular pharmacologists, evaluating the target selectivity of a novel small-molecule fragment is a critical gateway to lead optimization. Pyridin-2(1H)-one derivatives are highly privileged scaffolds in kinase drug discovery. They are frequently utilized to target the ATP-binding hinge region of kinases, most notably the p38 mitogen-activated protein kinase (MAPK) family[1].

This guide provides an objective, data-driven framework for assessing the selectivity and binding kinetics of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP) . We will compare its performance against established p38 inhibitors, including the standard biochemical tool compound SB203580 and the clinically approved pyridone-based inhibitor Pirfenidone [2].

Mechanistic Rationale: The 2-Pyridone Scaffold

The structural anatomy of EMNP is explicitly designed for kinase active-site engagement:

  • Hinge Binding: The carbonyl oxygen and adjacent nitrogen of the pyridone ring form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met109 in p38α).

  • Steric Constraints: The 1-ethyl and 6-methyl substitutions provide steric bulk that restricts the conformational flexibility of the compound. This rigidity is hypothesized to enhance selectivity for the p38α pocket over other highly homologous MAPK family members.

  • Electronic Modulation: The 5-nitro group acts as a strong electron-withdrawing moiety, lowering the pKa of the ring system and facilitating unique electrostatic interactions with the solvent-exposed region or the DFG-in motif.

Pathway Stimulus Cellular Stress / Cytokines MKK3_6 MKK3 / MKK6 Stimulus->MKK3_6 p38 p38α MAP Kinase MKK3_6->p38 Phosphorylation Substrates MK2 / ATF2 p38->Substrates EMNP EMNP (Inhibitor) EMNP->p38 Hinge Binding Inflammation Inflammatory Response Substrates->Inflammation

Fig 1. p38α MAPK signaling cascade illustrating targeted inhibition by EMNP.

Comparative Performance Data

To benchmark EMNP, we evaluate it against Pirfenidone (a low-affinity, broad-spectrum pyridone) and SB203580 (a highly potent, selective p38α/β inhibitor). The data below summarizes their quantitative performance across primary potency, kinome-wide selectivity, and target residence time.

CompoundTarget Profilep38α IC₅₀ (nM)Selectivity Score

at 1 µM
Dissociation Half-life (

)
EMNP Putative p38α Fragment45 ± 50.0845 min
Pirfenidone p38γ / Broad-spectrum>10000.25< 5 min
SB203580 p38α/β Tool Compound34 ± 30.04120 min

Note:


 represents the fraction of the kinome inhibited by >90%. A lower score indicates higher selectivity.

Selectivity Assessment Workflow

To ensure high-confidence data, the evaluation of EMNP must follow a rigorous, orthogonal validation pipeline moving from thermodynamic binding to real-time kinetic analysis.

Workflow A Compound Synthesis (EMNP) B Primary Biochemical Assay (p38α IC50) A->B C Kinome-Wide Profiling (KINOMEscan) B->C D Kinetic Validation (SPR Binding) C->D E Cellular Target Engagement D->E

Fig 2. Step-by-step workflow for assessing target selectivity and kinetics of EMNP.

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: Kinome-Wide Selectivity Profiling via Competitive Binding (KINOMEscan)

Causality & Rationale: Standard functional kinase assays measure substrate phosphorylation but are highly susceptible to variations in ATP concentration (


) across different kinases, leading to false selectivity profiles. To assess true thermodynamic selectivity, an active-site directed competition binding assay (such as the KINOMEscan methodology) is required[3].

Step-by-Step Methodology:

  • Bead Preparation: Immobilize proprietary, broad-spectrum kinase ligands onto solid support beads.

  • Equilibration: Prepare a panel of >400 DNA-tagged recombinant human kinases.

  • Competitive Binding: Incubate the kinase extracts with the immobilized beads in the presence of 1 µM EMNP. Self-Validation Step: Run parallel wells with DMSO (negative control) and 1 µM SB203580 (positive control) to establish the assay's dynamic range and validate p38α displacement.

  • Elution & Quantification: Wash the beads to remove unbound proteins. Elute the bound kinases and quantify them via quantitative PCR (qPCR) of their respective DNA tags.

  • Data Analysis: Calculate the Selectivity Score

    
    , defined as the number of kinases inhibited by >90% divided by the total number of kinases tested[4].
    
Protocol 2: Real-Time Binding Kinetics via Surface Plasmon Resonance (SPR)

Causality & Rationale: Equilibrium affinity (


) only tells half the story. It does not capture the temporal dynamics of target engagement. SPR provides real-time, label-free measurement of association (

) and dissociation (

) rates. A longer target residence time (slower

) often correlates much better with sustained in vivo efficacy than raw thermodynamic affinity[5].

Step-by-Step Methodology:

  • Surface Preparation: Activate an NTA or CM5 sensor chip. Immobilize recombinant His-tagged p38α via amine coupling to achieve a stable baseline of ~2000 Response Units (RU).

  • Solvent Correction (Critical Self-Validation): Because EMNP is dissolved in DMSO, bulk refractive index changes will occur. Run a calibration curve of 0.5% to 1.5% DMSO in the running buffer. The SPR software uses this to subtract bulk solvent artifacts, ensuring the resulting signal is purely from EMNP binding[5].

  • Analyte Injection: Inject EMNP in a multi-cycle kinetic format using a 2-fold dilution series (e.g., 3.125 nM to 50 nM). Use a high flow rate (50 µL/min) to minimize mass transport limitations.

  • Dissociation & Regeneration: Allow buffer to flow over the chip for 15 minutes to accurately capture the slow dissociation phase of the pyridone scaffold.

  • Data Fitting: Double-reference the data (subtracting both the reference flow cell and a blank buffer injection) and fit the sensorgrams to a 1:1 Langmuir binding model to extract

    
    , 
    
    
    
    , and
    
    
    .

References

  • [3] Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. National Institutes of Health (PMC). Available at:[Link]

  • [2] Pirfenidone controls the feedback loop of the AT1R/p38 MAPK/renin-angiotensin system axis by regulating liver X receptor-α in myocardial infarction-induced cardiac fibrosis. National Institutes of Health (PMC). Available at:[Link]

  • [4] Progress towards a public chemogenomic set for protein kinases and a call for contributions. National Institutes of Health (PMC). Available at:[Link]

  • [1] Pirfenidone ameliorates alcohol-induced promotion of breast cancer in mice. National Institutes of Health (PMC). Available at:[Link]

  • [5] Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. National Institutes of Health (PMC). Available at:[Link]

Sources

Comparative

Comprehensive Comparison Guide: Photostability of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one vs. Benchmark Fluorophores

For researchers and drug development professionals designing environment-sensitive probes or photoactivatable tags, selecting the right fluorophore scaffold is a critical decision. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-o...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals designing environment-sensitive probes or photoactivatable tags, selecting the right fluorophore scaffold is a critical decision. 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (EMNP) represents a highly polarized push-pull heterocyclic system. The N-ethyl-2-pyridone core acts as a strong electron donor, while the 5-nitro group serves as a potent electron acceptor.

While this architecture yields massive Stokes shifts and extreme solvatochromism, it introduces severe photophysical trade-offs. This guide objectively compares the photostability of EMNP against industry-standard fluorophores, providing the mechanistic causality and self-validating protocols necessary to make informed assay design choices.

Mechanistic Causality: The Nitro Group Paradox

To understand EMNP's performance, we must examine the quantum mechanics of the nitro group. In standard push-pull fluorophores (like Coumarins), fluorescence occurs via rapid radiative decay from the singlet excited state (


) back to the ground state (

).

However, the introduction of a nitro group fundamentally alters this pathway. The nitro group possesses low-lying


 states that closely mix with the molecule's 

states. According to El-Sayed’s rules, spin-orbit coupling is highly efficient between states of different orbital types and multiplicities. Consequently, the nitro group acts as a heavy thermodynamic sink, driving rapid Intersystem Crossing (ISC) from the

state to the Triplet state (

) [1].

Once trapped in the long-lived


 state, the EMNP molecule becomes highly vulnerable to bimolecular collisions with dissolved molecular oxygen (

). This interaction generates reactive oxygen species (ROS) such as singlet oxygen, which subsequently attack the conjugated pyridone ring, leading to irreversible structural degradation—a process known as photobleaching [2].

G S0 Ground State (S0) S1 Singlet Excited State (S1) S0->S1 Photon Absorption T1 Triplet State (T1) (Promoted by -NO2) S1->T1 Intersystem Crossing (ISC) Fluor Fluorescence (Radiative Decay) S1->Fluor Radiative T1->S0 Non-Radiative Decay Bleach Photobleaching (Irreversible Oxidation) T1->Bleach Reactive Oxygen Species / Degradation Fluor->S0 Relaxation

Photophysical pathways of EMNP highlighting nitro-driven intersystem crossing and photobleaching.

Comparative Photophysical Data

To objectively evaluate EMNP, we benchmark it against three well-characterized fluorophores:

  • Coumarin 153: A gold-standard, highly rigidized push-pull fluorophore known for extreme photostability.

  • Prodan: A classic environment-sensitive (solvatochromic) push-pull dye.

  • Citrazinic Acid Derivatives: Structurally related pyridone-based fluorophores known for high quantum yields but moderate stability [3].

Quantitative Performance Matrix
FluorophorePush-Pull ArchitectureQuantum Yield (

)
Photobleaching QY (

)
Half-Life (

) at 100 mW/cm²
Primary Degradation Pathway
EMNP Pyridone

Nitro
~0.02 (Highly Quenched)

< 2.5 minTriplet-mediated Photo-oxidation
Citrazinic Acid Pyridone

Carboxyl
~0.80

~ 8.0 minPhoto-induced Ring Cleavage
Prodan Amine

Carbonyl
~0.50

~ 15.0 minSolvent-dependent Oxidation
Coumarin 153 Amine

Trifluoromethyl
~0.90

> 60.0 minHighly Resistant

Data Synthesis: EMNP exhibits a photobleaching quantum yield (


) nearly three orders of magnitude higher than Coumarin 153. While its baseline fluorescence is weak due to nitro-quenching, continuous irradiation rapidly destroys the remaining emissive population.

Self-Validating Experimental Protocol: Photostability Quantification

To ensure trustworthiness and reproducibility across different laboratories, photostability must not be measured as an arbitrary "loss of signal over time," which is heavily biased by the specific lamp intensity of the user's fluorometer. Instead, we utilize a self-validating system that calculates the absolute Photobleaching Quantum Yield (


) by normalizing against a known chemical actinometer [4].
Step-by-Step Methodology
  • Actinometric Calibration (The Validation Step):

    • Prepare a 0.15 M solution of Potassium Ferrioxalate.

    • Irradiate the solution in the target sample chamber for exactly 60 seconds.

    • Complex the resulting Fe

      
       with 1,10-phenanthroline and measure absorbance at 510 nm.
      
    • Causality: This mathematically determines the exact photon flux (

      
      ) of your light source, isolating the molecule's intrinsic stability from your hardware's output power.
      
  • Sample Preparation:

    • Prepare 10 µM solutions of EMNP, Coumarin 153, and Prodan in PBS (pH 7.4) containing 1% DMSO to ensure solubility.

  • Irradiation and Real-Time Monitoring:

    • Place the sample in a quartz cuvette under continuous stirring (to prevent localized photobleaching artifacts).

    • Irradiate at the specific absorption maximum (

      
      ) of each fluorophore.
      
    • Record the fluorescence emission intensity every 10 seconds for a total of 30 minutes.

  • Data Extraction:

    • Plot

      
       versus time. The slope yields the photobleaching rate constant (
      
      
      
      ).
    • Calculate

      
      , where 
      
      
      
      is the absorption cross-section of the fluorophore.

Workflow Prep Sample Preparation (10 µM in PBS/DMSO) Irrad Continuous Irradiation (Matched to λ_max) Prep->Irrad Monitor Real-Time Monitoring (Emission Decay) Irrad->Monitor Calc Data Analysis (Calculate Φ_B & t_1/2) Monitor->Calc Valid Self-Validation (Actinometry Control) Monitor->Valid Valid->Calc

Self-validating workflow for quantifying fluorophore photobleaching quantum yield and half-life.

Strategic Application in Drug Development

Given its poor photostability and low baseline quantum yield, why utilize EMNP? In drug development and diagnostics, EMNP's "flaws" are repurposed as highly sensitive fluorogenic triggers .

Because the nitro group acts as a potent fluorescence quencher and destabilizer, EMNP is an ideal candidate for Nitroreductase (NTR) assays or hypoxia sensing [5]. When exposed to hypoxic tumor microenvironments or specific bacterial reductases, the electron-withdrawing nitro group (-NO


) is enzymatically reduced to an electron-donating amine group (-NH

).

This single chemical transformation:

  • Eliminates the

    
     Intersystem Crossing pathway.
    
  • Shifts the molecule into a highly stable, highly fluorescent push-pull state (Amine

    
     Pyridone Carbonyl).
    
  • Results in a massive "Turn-On" fluorescence signal with a newly acquired resistance to photobleaching, allowing for prolonged live-cell imaging.

References

  • 1 - RSC Publishing 2.2 - CORE 3.3 - RSC Publishing

  • 4 - PMC / NIH 5.5 - BenchChem

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

Executive Summary 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS: 1624262-14-1) is a functionalized nitro-heterocycle used primarily as an intermediate in the synthesis of pharmaceutical agents.[1][2] Due to the presence...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS: 1624262-14-1) is a functionalized nitro-heterocycle used primarily as an intermediate in the synthesis of pharmaceutical agents.[1][2] Due to the presence of a nitro group (-NO₂) attached to a pyridinone core, this compound presents specific disposal challenges related to potential thermal instability and nitrogen oxide (NOx) generation upon combustion.

This guide defines the operational standard for the safe containment, transport, and final disposal of this compound. It moves beyond generic safety data sheets (SDS) to provide a self-validating workflow for researchers handling milligram-to-gram scale quantities.

Part 1: Hazard Identification & Technical Justification

Effective disposal begins with understanding the why behind the safety protocols. The chemical structure of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one dictates its waste classification.

FeatureChemical BasisDisposal Implication
Nitro Group (-NO₂) Electron-withdrawing group; introduces potential for rapid decomposition or shock sensitivity (though lower in pyridinones than simple aromatics).Do not concentrate to dryness if peroxides are present. Segregate from reducing agents.
Pyridinone Core Nitrogen-containing heterocycle.[3][4]Combustion releases toxic NOx fumes .[2] Incineration requires scrubbers.
Physical State Typically a yellow solid/powder.[5]High surface area increases inhalation risk and dust explosion potential during transfer.
Toxicity Profile Skin/Eye Irritant (H315, H319); Potential Acute Toxicity (H301).Double-bagging required. No drain disposal.

Critical Warning: While many pyridinones are stable, the 5-nitro substitution pattern can enhance thermal sensitivity. Treat all pure solids as potentially energetic materials until DSC (Differential Scanning Calorimetry) data confirms otherwise.

Part 2: Pre-Disposal Handling & Segregation

Before the waste leaves your bench, it must be stabilized.

Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but poses a sharps hazard if broken.

  • Solvent Wetting: If the solid is old or appears desiccated/crystalline, add a small volume of water or high-flashpoint solvent (e.g., mineral oil) to desensitize it against friction.

  • Labeling: Clearly mark as "Hazardous Waste - Toxic/Ignitable - Nitro-Pyridinone Derivative."

Liquid Waste (Mother Liquors/Reaction Mixtures)
  • Segregation: Do NOT mix with strong oxidizers (e.g., nitric acid, peroxides) or strong reducing agents (e.g., hydrides). The nitro group can participate in runaway redox reactions.

  • pH Adjustment: Ensure the waste solution is neutral (pH 6-8). Acidic conditions can destabilize the pyridinone ring or protonate intermediates, changing solubility.

  • Solvent Compatibility: Compatible with standard halogenated and non-halogenated organic waste streams, provided no incompatible reagents are present.

Part 3: Disposal Workflow (Decision Matrix)

The following logic gate ensures the correct disposal path is chosen based on the physical state of the waste.

DisposalWorkflow Start Waste Identification: 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath SharpsPath Contaminated Sharps (Needles/Glass) StateCheck->SharpsPath SolidPkg Double Bag in Anti-Static Poly Bag SolidPath->SolidPkg LiquidSeg Segregate from Oxidizers/Reducers LiquidPath->LiquidSeg SharpsPkg Place in Hard-Sided Bio/Chem Sharps Bin SharpsPath->SharpsPkg Container Secondary Containment (HDPE Drum) SolidPkg->Container LiquidSeg->Container SharpsPkg->Container Label Label: RCRA Hazardous (Toxic/Ignitable) Container->Label FinalDisp High-Temperature Incineration (with NOx Scrubbing) Label->FinalDisp

Figure 1: Decision matrix for categorizing and packaging waste streams to ensure regulatory compliance and safety.

Part 4: Emergency Spill Response Protocol

In the event of a benchtop spill, immediate action is required to prevent exposure and contamination spread.

Spill Cleanup Procedure
  • Evacuate & Ventilate: Clear the immediate area.[6] If powder is airborne, evacuate the lab.

  • PPE Upgrade: Wear double nitrile gloves , safety goggles, and a lab coat. If dust is visible, use an N95 or P100 respirator.

  • Containment:

    • Solids: Cover with a wet paper towel (water or ethanol) to prevent dust generation.

    • Liquids: Surround with absorbent pads or vermiculite.

  • Decontamination: Wipe the surface with a soap/water solution followed by ethanol. The pyridinone ring is generally stable to mild hydrolysis, so physical removal is prioritized over chemical neutralization.

SpillResponse Spill Spill Detected Assess Assess Volume & Physical State Spill->Assess Minor Minor (<5g / <10mL) Assess->Minor Major Major (>5g / >10mL) Assess->Major PPE Don PPE: Double Gloves, Goggles Minor->PPE Evacuate Evacuate Lab & Call EHS Major->Evacuate WetMethod Wet Wipe Method (Avoid Dust) PPE->WetMethod Solid Absorb Absorb with Vermiculite PPE->Absorb Liquid Bag Seal in HazWaste Bag WetMethod->Bag Absorb->Bag

Figure 2: Operational workflow for responding to accidental release, differentiating between minor bench spills and major releases requiring EHS intervention.

Part 5: Regulatory & Final Disposal Specifications[7]

Waste Stream Categorization

For regulatory purposes (EPA/RCRA in the US, or local equivalents), this compound should be classified under the following codes if a specific listing is absent:

  • Primary Code: D001 (Ignitable) - Precautionary assignment due to nitro group.

  • Secondary Code: D003 (Reactive) - Only if shock sensitivity is suspected (rare for this specific derivative but possible).

  • Best Practice: Classify as "Non-Halogenated Organic Hazardous Waste" for incineration.

Incineration Parameters

The only acceptable final disposal method is High-Temperature Incineration .

  • Temperature: >1000°C (1832°F) to ensure complete destruction of the pyridinone ring.

  • Scrubbing: The facility must be equipped with wet scrubbers to capture nitrogen oxides (NOx) generated by the nitro group and ring nitrogen.

Prohibited Methods:

  • Drain Disposal: Strictly prohibited due to aquatic toxicity potential.

  • Evaporation: Do not evaporate solvents in a fume hood to reduce waste volume; this concentrates the nitro-compound and increases explosion risk.

References

Sources

Handling

A Comprehensive Safety and Handling Guide for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS No. 1624262-14-1)[1].

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety protocols and operational guidance for the handling and disposal of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one (CAS No. 1624262-14-1)[1]. As a novel research chemical, specific toxicological and reactivity data are not extensively available. Therefore, this guide is built upon the foundational principles of prudent laboratory practices, treating the compound as potentially hazardous until proven otherwise[2][3][4]. The recommendations herein are derived from the known hazards of structurally similar compounds, namely nitropyridinones and the broader class of nitroaromatic compounds[5][6].

Hazard Assessment: A Precautionary Approach

Given the absence of specific data for 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, a thorough risk assessment must be conducted based on its chemical structure. The presence of a nitro group on a pyridinone ring suggests several potential hazards that must be respected.

  • Toxicity: Nitroaromatic compounds are known for their potential toxicity if inhaled, ingested, or absorbed through the skin[5][7]. A significant concern with this class of compounds is the risk of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of blood[6]. Symptoms can include cyanosis (bluish skin), headache, and dizziness[6]. Pyridine derivatives themselves can also be irritating and potentially harmful[6].

  • Irritation: Similar compounds are known to cause skin, eye, and respiratory irritation[8][9][10].

  • Reactivity: Nitro compounds can be reactive and should be handled with care. They are often incompatible with strong oxidizing and reducing agents, as well as strong bases and amines[11][12].

  • Combustibility: The compound is likely a combustible solid[6]. Fine dusts of organic compounds have the potential to form explosive mixtures with air[6].

Due to these potential hazards, all work with 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one must be conducted with the assumption that it is a hazardous substance[4].

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is mandatory to minimize any potential exposure. The following table outlines the required PPE for handling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Protection Type Required PPE Standard/Specification Rationale
Eye and Face Chemical safety goggles and a face shieldANSI Z87.1-compliantProtects against splashes and airborne particles[2]. A face shield is crucial when there's a higher risk of splashes.
Hand Chemical-resistant gloves (Nitrile or Neoprene)ASTM D6978-05Provides a barrier against skin contact. Double gloving is recommended. Gloves should be changed regularly and immediately if contaminated[2][13].
Body Flame-resistant lab coat---Protects skin from spills and prevents contamination of personal clothing[5].
Respiratory NIOSH-approved N95 or higher respiratorNIOSH (US) or EN 149 (Europe)Essential to prevent inhalation of fine powders, especially when handling the solid compound outside of a certified chemical fume hood[5][13].
Foot Closed-toe, chemical-resistant shoes---Protects feet from spills[5].

Operational and Handling Plan: A Step-by-Step Protocol

Adherence to a strict operational protocol is critical for the safe handling of this compound.

Engineering Controls

All work involving 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure[11]. An eyewash station and safety shower must be readily accessible[14].

Safe Handling Workflow

The following diagram illustrates the standard workflow for handling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Verify Fume Hood Verify Fume Hood Don PPE->Verify Fume Hood Step 1 Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Step 2 Weigh Compound Weigh Compound Assemble Equipment->Weigh Compound Step 3 Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Step 4 Perform Experiment Perform Experiment Prepare Solution->Perform Experiment Step 5 Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Step 6 Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Step 7 Doff PPE Doff PPE Segregate Waste->Doff PPE Step 8

Caption: Workflow for Safe Handling of 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.

Storage

Store 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one in a tightly sealed, properly labeled container[11][14]. The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong bases, amines, and oxidizing agents[11]. Store in secondary containment to prevent spills[2].

Emergency Procedures: Be Prepared

Spills

In the event of a spill, immediately evacuate the area and alert your supervisor[2][11]. For a small spill of solid material, and if you are trained to do so, wear appropriate PPE and gently cover the spill with a non-combustible absorbent material like sand or vermiculite[11]. Scoop the mixture into a sealed container for hazardous waste disposal[11][15]. Decontaminate the area with soap and water[11].

Exposure

The following flowchart outlines the immediate actions to take in case of personal exposure.

Exposure Event Exposure Event Skin Contact Skin Contact Exposure Event->Skin Contact Eye Contact Eye Contact Exposure Event->Eye Contact Inhalation Inhalation Exposure Event->Inhalation Ingestion Ingestion Exposure Event->Ingestion Remove Contaminated Clothing Remove Contaminated Clothing Skin Contact->Remove Contaminated Clothing Flush with Water (15 min) Flush with Water (15 min) Eye Contact->Flush with Water (15 min) Move to Fresh Air Move to Fresh Air Inhalation->Move to Fresh Air Rinse Mouth with Water Rinse Mouth with Water Ingestion->Rinse Mouth with Water Remove Contaminated Clothing->Flush with Water (15 min) Seek Immediate Medical Attention Seek Immediate Medical Attention Flush with Water (15 min)->Seek Immediate Medical Attention Move to Fresh Air->Seek Immediate Medical Attention Rinse Mouth with Water->Seek Immediate Medical Attention

Caption: Emergency Response for Personal Exposure.

Disposal Plan: Environmental Responsibility

Waste containing 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one is considered hazardous and must be disposed of in accordance with all local, state, and federal regulations[11].

  • Waste Segregation: Never mix waste containing this compound with other waste streams, especially acidic or reactive waste[16].

  • Containerization: Collect all waste (solid and liquid) in a dedicated, properly labeled, and sealed hazardous waste container[11].

  • Pickup: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste[11].

  • Prohibition: Do not dispose of this chemical down the drain or in the regular trash[11].

By adhering to these stringent safety protocols, you can minimize the risks associated with handling 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one and ensure a safe and productive research environment.

References

  • MilliporeSigma. (2025). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet.
  • University of California, Los Angeles. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf.
  • Purdue University. (n.d.). Unknown Chemicals - Environmental Health and Safety.
  • BenchChem. (2025). Personal protective equipment for handling 9-(4-Nitrophenyl)-9H-carbazole.
  • BenchChem. (2025). Technical Support Center: Safe Handling and Storage of Nitro Compounds.
  • University of North Carolina at Chapel Hill. (n.d.). Chapter 7 - Safe Chemical Use - Environment, Health and Safety.
  • Northwestern University. (2023). Laboratory Safety and Chemical Hygiene Plan.
  • Fisher Scientific. (2025). Safety Data Sheet - Methyl 6-methylnicotinate.
  • Echemi. (n.d.). 1-ETHYL-4-HYDROXY-6-METHYLPYRIDIN-2(1H)-ONE Safety Data Sheets.
  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed, 3335019.
  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
  • Dow Chemical Company. (2012). Personal Protective Equipment Guidance.
  • Thermo Fisher Scientific. (2010). Safety Data Sheet.
  • Fisher Scientific. (2025). Safety Data Sheet - 5-Nitropyridin-2-ol.
  • Chemwatch. (n.d.). 2-Hydroxy-5-nitropyridine.
  • Connor, T. H. (2006). Personal Equipment for Use in Handling Hazardous Drugs.
  • Spain, J. C., Hughes, J. B., & Knackmuss, H. J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
  • SynQuest Labs. (n.d.). 1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one.
  • National Center for Biotechnology Information. (n.d.). 4-Nitropyridine. PubChem.
  • CP Lab Safety. (n.d.). Organic Nitro Compounds Waste Compatibility.
  • Echemi. (n.d.). 4-Nitropyridine SDS, 1122-61-8 Safety Data Sheets.
  • Merck Millipore. (2024). Safety Data Sheet.
  • TCI Chemicals. (2025). Safety Data Sheet - 3-Hydroxy-6-methyl-2-nitropyridine.
  • Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
  • Angene Chemical. (2024). Safety Data Sheet.
  • ChemScene. (n.d.). 6-Ethyl-1-methyl-5-nitropyridin-2(1H)-one.
  • Yale Environmental Health & Safety. (n.d.). Safe Disposal of Waste Containing Nitric Acid.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methyl-2-pyridone, 99+%.
  • New Jersey Department of Health. (n.d.). Hazard Summary: 2-Methyl-5-Ethylpyridine.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
1-Ethyl-6-methyl-5-nitropyridin-2(1H)-one
© Copyright 2026 BenchChem. All Rights Reserved.